5-Chloro-2-fluorobenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSILFLCXIRODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378581 | |
| Record name | 5-chloro-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-57-6 | |
| Record name | 5-Chloro-2-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluorobenzamide
Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of 5-Chloro-2-fluorobenzamide (CAS: 261762-57-6), a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a practical framework for property evaluation. It details not only the known properties but also the rigorous, field-proven experimental protocols for their determination, explaining the scientific rationale behind each method. The guide emphasizes the critical link between a compound's physical characteristics—such as melting point, solubility, and ionization constant (pKa)—and its subsequent behavior in biological systems and formulation processes.
Compound Identification and Key Characteristics
This compound is a halogenated aromatic amide. Its structural features—a benzene ring substituted with chloro, fluoro, and carboxamide groups—confer specific chemical reactivity and physical properties that are of significant interest in synthetic and medicinal chemistry.
| Property | Value | Source |
| CAS Number | 261762-57-6 | [1][2] |
| Molecular Formula | C₇H₅ClFNO | [1][3] |
| Molecular Weight | 173.57 g/mol | [1] |
| Chemical Structure |
| |
| SMILES | c1cc(c(cc1Cl)C(=O)N)F | [1] |
| Appearance | White to off-white crystalline solid or powder | [4] |
| Purity (Typical) | ≥97% | [1][2] |
Core Physicochemical Properties: A Summary
The utility of a compound in drug development is profoundly influenced by its physicochemical profile. These properties govern everything from reaction kinetics in synthesis to absorption, distribution, metabolism, and excretion (ADME) in vivo.
| Parameter | Reported Value / Expected Behavior | Significance in Drug Development |
| Melting Point (MP) | 134-137°C | Indicates purity, crystal lattice energy, and aids in identification.[5] |
| Boiling Point (BP) | Not reported; likely to decompose at high temperatures. | Relevant for purification (distillation) of thermally stable liquids, less so for high-melting solids.[6] |
| Aqueous Solubility | Data not readily available; expected to be low. | Directly impacts bioavailability, dissolution rate, and formulation options.[7] |
| Ionization Constant (pKa) | Data not readily available; amide N-H is very weakly acidic, carbonyl oxygen is very weakly basic. | Determines the extent of ionization at physiological pH, affecting solubility, permeability, and target binding.[8][9] |
Experimental Determination of Physicochemical Properties
This section provides validated, step-by-step protocols for determining the key properties of this compound. The causality behind experimental choices is explained to ensure methodological robustness.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a new chemical entity like this compound.
Caption: Logical workflow for physicochemical characterization.
Melting Point Determination
The melting point is a fundamental property used to assess the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity, while impurities tend to depress and broaden the melting range.
Principle: The temperature range over which a solid transitions to a liquid is measured. This phase change occurs when thermal energy overcomes the intermolecular forces holding the molecules in a crystal lattice.[5]
Methodology: Capillary Method
This is the most common and reliable method for determining the melting point of a powdered solid.[10]
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, crush the crystals gently using a mortar and pestle to ensure uniform packing.[11]
-
Tap the open end of a thin-walled capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The final packed height should be 2-4 mm for optimal heat transfer.[12]
-
-
Measurement (Using a Digital Melting Point Apparatus):
-
Set a plateau temperature approximately 15-20°C below the expected melting point (expected ~134°C).
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Begin heating rapidly to the plateau temperature.
-
Once the plateau is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record T₁: The temperature at which the first drop of liquid appears.
-
Record T₂: The temperature at which the last solid crystal melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Calibrate the thermometer of the apparatus using certified standards with known melting points.
-
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to inadequate absorption and is a major hurdle in drug formulation.
Principle: The saturation concentration of a substance in a solvent at a specific temperature is determined. For aqueous solubility, the OECD 105 guideline provides a standardized and widely accepted protocol.[13][14][15]
Methodology: Flask Method (OECD 105)
This method is suitable for substances with solubilities above 10⁻² g/L.[16]
-
Preparation:
-
Add an excess amount of this compound to a flask containing a known volume of purified water (e.g., pH 7.4 buffer to simulate physiological conditions). The excess solid is crucial to ensure saturation is achieved.
-
Seal the flask to prevent evaporation.
-
-
Equilibration:
-
Place the flask in a constant temperature water bath or shaker, maintained at a specific temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to allow equilibrium to be reached. A preliminary test can determine the required time, but 24-48 hours is common.[13]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Centrifuge or filter the aliquot (using a filter material that does not adsorb the compound) to remove any suspended microcrystals.
-
-
Quantification:
-
Accurately dilute the clarified supernatant with a suitable mobile phase.
-
Determine the concentration of this compound in the sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a set of calibration standards.
-
-
Validation:
-
Perform the experiment at least in triplicate.
-
Ensure the pH of the solution is measured before and after equilibration to check for any changes.
-
Caption: Flask Method for Solubility Determination.
Ionization Constant (pKa) Determination
The pKa value dictates the charge state of a molecule at a given pH. For a drug, this influences its ability to cross biological membranes, bind to its target, and its solubility profile.[9] Benzamides are generally considered neutral, but they possess a very weakly acidic proton on the amide nitrogen and a weakly basic carbonyl oxygen, the pKa values of which can be determined.
Principle: Potentiometric titration is a highly accurate method for pKa determination.[17] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, which is identified from the inflection point of the titration curve.[9][18]
Methodology: Potentiometric Titration
-
System Preparation:
-
Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[18]
-
Prepare a solution of this compound in an appropriate solvent. Due to low aqueous solubility, a co-solvent system (e.g., water-methanol) may be required.[8]
-
Maintain a constant ionic strength throughout the titration using a background electrolyte like 0.15 M KCl.[18]
-
-
Titration Procedure:
-
Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.[18]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
To determine an acidic pKa (amide N-H), titrate with a standardized strong base (e.g., 0.1 M KOH). To determine a basic pKa (carbonyl oxygen), first acidify the solution with a strong acid (e.g., HCl) and then titrate with the strong base.
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.
-
-
Validation:
-
Perform a minimum of three titrations for the compound to ensure reliability and calculate the average pKa and standard deviation.[18]
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
Safety and Handling
While a specific, comprehensive safety profile for this compound is not widely published, data from structurally related compounds provides a basis for safe handling protocols. Related compounds are often classified as irritants.[19][20]
-
Hazard Statements (Anticipated):
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[21]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[22]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disclaimer: Users must consult the specific Safety Data Sheet (SDS) provided by their supplier for complete and accurate safety information.
References
- 1. This compound | 261762-57-6 | INDOFINE Chemical Company [indofinechemical.com]
- 2. 261762-57-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. chem-casts.com [chem-casts.com]
- 4. 5-Chloro-2-fluorobenzaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chm.uri.edu [chm.uri.edu]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. benchchem.com [benchchem.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. westlab.com [westlab.com]
- 11. youtube.com [youtube.com]
- 12. southalabama.edu [southalabama.edu]
- 13. oecd.org [oecd.org]
- 14. Water Solubility | Scymaris [scymaris.com]
- 15. oecd.org [oecd.org]
- 16. filab.fr [filab.fr]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. fishersci.com [fishersci.com]
- 22. downloads.ossila.com [downloads.ossila.com]
A Comprehensive Technical Guide to 5-Chloro-2-fluorobenzamide for Advanced Research
This guide provides an in-depth technical overview of 5-Chloro-2-fluorobenzamide, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. It details the compound's structural and physical properties, outlines robust synthetic protocols, and explores its applications as a strategic building block in medicinal chemistry.
Core Identification and Molecular Structure
This compound is a halogenated aromatic amide that serves as a versatile precursor in organic synthesis. Its precise molecular architecture, featuring both chloro and fluoro substituents, offers unique electronic properties and reactivity, making it a valuable component in the design of complex molecules.
CAS Number: 261762-57-6[1][2][3][4][5]
Molecular Formula: C₇H₅ClFNO[2][3]
Structural Representation and Nomenclature
The molecular structure consists of a benzene ring substituted with a chlorine atom at position 5, a fluorine atom at position 2, and a carboxamide group at position 1. This arrangement leads to the systematic IUPAC name This compound .[3]
-
SMILES: C1=CC(=C(C=C1Cl)C(=O)N)F[6]
-
InChI: InChI=1S/C7H5ClFNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)[6]
The presence of the electron-withdrawing fluorine atom ortho to the amide group and a chlorine atom meta to it significantly influences the molecule's reactivity and potential interactions in biological systems.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its application in synthesis and for quality control.
Physicochemical Properties
The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 173.57 g/mol | [7][2][5] |
| Melting Point | 134-137 °C | [7] |
| Appearance | White to off-white crystalline powder | - |
| Purity | Typically ≥97% | [7][8] |
| Solubility | Soluble in many organic solvents | - |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. While raw spectral data is proprietary to manufacturers, typical expected data from standard analytical techniques are described below. Spectroscopic data including NMR, HPLC, and LC-MS are available from suppliers such as BLD Pharm.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region will display complex splitting patterns due to the coupling between the protons and the fluorine atom. The two amide protons will typically appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large coupling constant (¹JCF), which is characteristic of carbon-fluorine bonds.
-
IR (Infrared) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the amide functional group, including N-H stretching vibrations (typically around 3400-3200 cm⁻¹) and a strong C=O (amide I) stretching vibration (around 1680-1640 cm⁻¹). A representative IR spectrum for a similar compound, 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide, shows these characteristic peaks.[9]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 173.57 g/mol . The isotopic pattern of the molecular ion will reveal the presence of one chlorine atom.[6]
Synthesis Methodology: A Protocol for Researchers
The synthesis of this compound is most commonly achieved through the amidation of a 5-chloro-2-fluorobenzoyl derivative. The following protocol describes a robust and scalable method starting from 5-chloro-2-fluorobenzoyl chloride. This approach is based on well-established principles of amide bond formation from acyl chlorides.
Reaction Scheme
The synthesis involves the reaction of 5-chloro-2-fluorobenzoyl chloride with ammonia.
Caption: Synthesis of this compound via nucleophilic acyl substitution.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of benzamides from their corresponding benzoyl chlorides.[10]
Materials and Reagents:
-
5-Chloro-2-fluorobenzoyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-fluorobenzoyl chloride (1 equivalent) in dichloromethane (100 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Ammonia: Slowly add aqueous ammonia (2.5 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C. A white precipitate will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods outlined in Section 2.2 (NMR, IR, MS) and by melting point determination.
Applications in Medicinal Chemistry and Drug Discovery
Halogenated organic compounds are of significant interest in medicinal chemistry due to the profound effects that halogens can have on a molecule's pharmacokinetic and pharmacodynamic properties. The presence of chlorine and fluorine in this compound makes it a valuable building block for the synthesis of novel therapeutic agents.
Role as a Pharmaceutical Intermediate
The benzamide moiety is a common feature in many biologically active compounds. The specific substitution pattern of this compound makes it an attractive precursor for the synthesis of a variety of heterocyclic systems and other complex molecules.
-
Precursor to Benzodiazepines and Other CNS Agents: Structurally related aminobenzophenones are key intermediates in the synthesis of widely used benzodiazepine drugs such as midazolam and flurazepam.[11] The synthesis of these drugs often involves the construction of a diazepine ring onto a substituted aminobenzophenone core. This compound can be envisioned as a precursor to such aminobenzophenones through further synthetic modifications.
-
Modulation of Physicochemical Properties: The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[12] The chlorine atom can also contribute to improved potency and favorable pharmacokinetic profiles.[13] Therefore, this compound represents a readily available starting material for introducing these desirable features into new drug candidates.
Logical Workflow for Drug Discovery
The utility of this compound in a drug discovery workflow is illustrated below.
Caption: Role of this compound in a typical drug discovery pipeline.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined structure and physicochemical properties, coupled with straightforward synthetic accessibility, make it a valuable tool for the creation of novel molecules with potential therapeutic applications. The strategic incorporation of both chlorine and fluorine atoms provides a platform for fine-tuning the properties of target compounds, aligning with the goals of modern medicinal chemistry.
References
- 1. 261762-57-6|this compound|BLD Pharm [bldpharm.com]
- 2. chem-casts.com [chem-casts.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound, 97+% | 261762-57-6 [chemicalbook.com]
- 5. 261762-57-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. PubChemLite - this compound (C7H5ClFNO) [pubchemlite.lcsb.uni.lu]
- 7. This compound | 261762-57-6 | INDOFINE Chemical Company [indofinechemical.com]
- 8. 261762-57-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 5-Chloro-2-fluorobenzamide: A Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as an in-depth technical and methodological guide. Specific experimental data for 5-Chloro-2-fluorobenzamide is not extensively available in public literature. Therefore, this guide provides the foundational principles and detailed experimental protocols necessary for researchers to determine the solubility and stability profiles of this compound in a laboratory setting. The protocols are based on established scientific principles and regulatory guidelines.
Introduction
This compound (C₇H₅ClFNO, Molar Mass: 173.57 g/mol ) is a halogenated aromatic amide whose utility may be explored in medicinal chemistry and materials science.[1] For any compound to advance from discovery to application, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility dictates the choice of formulation and delivery systems, while stability determines its shelf-life, storage conditions, and potential degradation pathways that could impact efficacy and safety.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility and stability of this compound. It moves beyond a simple listing of facts to explain the causality behind experimental choices, ensuring that the described workflows are robust and self-validating.
Part 1: Solubility Profiling
A compound's solubility is a critical parameter that influences its behavior in various experimental and formulation settings. We will explore the determination of thermodynamic solubility, which represents the true equilibrium state, in a range of common laboratory solvents.
Rationale for Solvent Selection
The choice of solvents should span a range of polarities and functionalities to build a comprehensive solubility profile. This allows for the selection of appropriate vehicles for biological assays, purification, and formulation development. A recommended starting set includes:
-
Protic Solvents: Water, Methanol, Ethanol
-
Aprotic Polar Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone
-
Nonpolar Solvents: Toluene, Dichloromethane (DCM)
-
Aqueous Buffers: pH 1.2, pH 4.5, pH 6.8 (to simulate physiological conditions)[2]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability for even poorly soluble compounds.[3][4]
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume (e.g., 1-2 mL) of the selected solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) using an orbital shaker for a predetermined period (e.g., 24 to 72 hours). A preliminary experiment should be conducted to determine the time required to reach equilibrium, which is confirmed when sequential measurements show no significant change in concentration.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Further clarify the aliquot by centrifugation (e.g., 10,000 rpm for 10 minutes) or filtration through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE).
-
Quantification: Dilute the clarified supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the concentration of the diluted sample using the analytical method and back-calculate to find the solubility in the original solvent, typically expressed in mg/mL or µg/mL.
Data Presentation: Solubility Profile
Quantitative solubility data should be summarized in a clear, tabular format.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| DMSO | 25 | ||
| Acetonitrile | 25 | ||
| Acetone | 25 | ||
| pH 1.2 Buffer | 37 | ||
| pH 6.8 Buffer | 37 |
Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Part 2: Stability Assessment & Forced Degradation
Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors. Forced degradation (or stress testing) is a critical component of this, designed to accelerate the degradation process to identify likely degradation products and establish stability-indicating analytical methods.[1][5] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[1]
The goal is to achieve a target degradation of 5-20%.[1][6] Degradation beyond this level can lead to secondary degradation, complicating the analysis.
Experimental Protocols: Forced Degradation Studies
General Procedure: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).[6] A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
-
Acid & Base Hydrolysis:
-
Methodology: Mix the stock solution with equal volumes of 1 M HCl (for acid) and 1 M NaOH (for base). Incubate the solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 8, 24 hours).
-
Causality: The amide functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, which could cleave it to form 5-chloro-2-fluorobenzoic acid and ammonia.
-
Neutralization: Before analysis, neutralize the samples to prevent damage to the HPLC column (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).
-
-
Oxidative Degradation:
-
Methodology: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the solution at room temperature, protected from light, and collect samples at various time points.
-
Causality: The aromatic ring is susceptible to oxidation, potentially leading to the formation of hydroxylated or N-oxide derivatives.
-
-
Thermal Degradation:
-
Methodology: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C). Also, store the stock solution at 60 °C. Analyze samples at set intervals (e.g., 1, 3, 7 days).
-
Causality: This assesses the intrinsic thermal stability of the molecule in both solid and solution states.
-
-
Photolytic Degradation:
-
Methodology: Expose the stock solution and solid compound to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6] A control sample should be wrapped in aluminum foil to protect it from light.
-
Causality: Halogenated aromatic compounds can be susceptible to photolytic dehalogenation.
-
Data Presentation: Summary of Forced Degradation
| Stress Condition | Parameters (Temp, Conc., Duration) | % Assay Remaining | % Degradation | No. of Degradants |
| Control | N/A | 100 | 0 | 0 |
| 1 M HCl | 60 °C, 24h | |||
| 1 M NaOH | 60 °C, 24h | |||
| 3% H₂O₂ | RT, 24h | |||
| Heat (Solid) | 80 °C, 7 days | |||
| Photolytic (ICH Q1B) | 1.2 million lux-hr |
Workflow and Putative Degradation Pathways
The overall workflow for stability testing is a systematic process of stress application followed by analysis.
Caption: Forced Degradation & Analysis Workflow.
Based on the chemical structure, a putative degradation pathway can be proposed. The primary points of susceptibility are the amide bond and the carbon-halogen bonds.
Caption: Putative Degradation Pathways.
Part 3: Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[7] HPLC is the most widely used technique for this purpose.[8]
Protocol: HPLC Method Development & Validation
The development of a robust HPLC method is a prerequisite for both solubility and stability studies.
1. Method Development:
-
Objective: To achieve baseline separation between the parent peak (this compound) and all potential degradation products generated during stress testing.
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a versatile starting point for a molecule of this polarity.[9]
-
Mobile Phase Selection: Start with a gradient of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic modifier (e.g., Acetonitrile or Methanol). A gradient from 10% to 90% organic over 20-30 minutes is a good initial scouting run.
-
Detection: Use a UV detector. Determine the optimal wavelength by running a UV scan of the compound in the mobile phase; a wavelength near its λmax (e.g., 254 nm) is often a good choice.
-
Optimization: Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature to improve the resolution between the parent peak and any degradant peaks observed in the stressed samples.
2. Method Validation (as per ICH Q2(R1)):
Once an optimized method is established, it must be validated to prove it is fit for purpose.[10][11]
-
Specificity: Demonstrate that the method can resolve the main compound from all degradation products. This is achieved by analyzing the forced degradation samples and ensuring peak purity using a photodiode array (PDA) detector or mass spectrometry (MS).
-
Linearity: Analyze a series of at least five concentrations of the compound (e.g., 1-100 µg/mL). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[10]
-
Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the compound (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision (Repeatability & Intermediate Precision): Assess the variability of the results from multiple injections of the same sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The relative standard deviation (RSD) should typically be < 2%.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.
-
Robustness: Deliberately make small variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) and show that the results remain reliable.[10]
Workflow for Method Development & Validation
Caption: Stability-Indicating HPLC Method Workflow.
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the solubility and stability of this compound. By following these detailed protocols, researchers can generate the high-quality, reliable data essential for making informed decisions in drug discovery, chemical synthesis, and formulation development. The emphasis on understanding the causality behind experimental design and adhering to international guidelines ensures that the resulting data will be scientifically sound and fit for regulatory purposes. This methodological approach empowers researchers to thoroughly characterize novel compounds for which public data is scarce, thereby accelerating the path from laboratory to application.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. who.int [who.int]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. ijcrt.org [ijcrt.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. pharmtech.com [pharmtech.com]
- 10. database.ich.org [database.ich.org]
- 11. altabrisagroup.com [altabrisagroup.com]
The Multifaceted Therapeutic Potential of Substituted Benzamide Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the diverse biological activities of substituted benzamide derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the mechanisms of action, structure-activity relationships (SAR), and experimental evaluation of these versatile compounds. We will delve into their applications as antipsychotic, antiemetic, anticonvulsant, anticancer, and antimicrobial agents, providing not only a theoretical framework but also practical, field-proven experimental protocols.
Introduction: The Benzamide Scaffold - A Privileged Structure in Medicinal Chemistry
The benzamide core, consisting of a benzene ring attached to an amide functional group, is a cornerstone in drug design.[1] Its ability to participate in hydrogen bonding and engage in various non-covalent interactions, combined with its synthetic tractability, has made it a "privileged scaffold" in the development of a wide array of therapeutic agents.[2][3] The versatility of the benzamide structure allows for extensive modification at both the phenyl ring and the amide nitrogen, enabling the fine-tuning of physicochemical properties and biological targets. This guide will explore the key therapeutic areas where substituted benzamides have made a significant impact.
Antipsychotic and Antiemetic Activities: Targeting Dopamine D2 Receptors
A prominent class of substituted benzamides exerts its therapeutic effects through the modulation of dopamine D2 receptors.[4] This mechanism is central to their use as both antipsychotic and antiemetic agents.
Mechanism of Action: D2 Receptor Antagonism
Substituted benzamides like amisulpride and sulpiride are selective antagonists of D2 and D3 dopamine receptors.[5] In the context of psychosis, particularly the positive symptoms of schizophrenia, the prevailing "dopamine hypothesis" suggests a hyperdopaminergic state in the mesolimbic pathway.[5] By blocking postsynaptic D2 receptors in this region, benzamide antipsychotics can attenuate the excessive dopamine signaling.[6]
The antiemetic effects of benzamides, such as metoclopramide and trimethobenzamide, also stem from D2 receptor antagonism, but in a different brain region known as the chemoreceptor trigger zone (CTZ) in the area postrema.[7][8] The CTZ is sensitive to emetogenic substances in the blood, and by blocking D2 receptors here, these drugs inhibit the signaling cascade that leads to nausea and vomiting.[8] At higher doses, some benzamides like metoclopramide also exhibit 5-HT3 receptor antagonism, contributing to their antiemetic efficacy.[9]
Structure-Activity Relationship (SAR)
The antipsychotic and antiemetic activities of substituted benzamides are highly dependent on their chemical structure. Key SAR observations include:
-
Substitution on the Benzene Ring: Electron-donating groups, such as methoxy and amino groups, are often found in active compounds. The relative positions of these substituents are crucial for receptor affinity.
-
The Amide Side Chain: The nature of the substituent on the amide nitrogen significantly influences potency and selectivity. Often, a basic nitrogen atom within a cyclic or acyclic chain is present, which is thought to interact with an acidic residue in the receptor binding pocket.[4]
| Compound | Key Structural Features | Primary Biological Activity | Receptor Affinity (Ki, nM) |
| Amisulpride | Methoxy and ethylsulfonyl groups on the benzene ring; aminopentyl side chain. | Antipsychotic | D2: ~2-3, D3: ~3-4 |
| Metoclopramide | Amino, chloro, and methoxy groups on the benzene ring; diethylaminoethyl side chain. | Antiemetic, Prokinetic | D2: ~80-100 |
| Mazapertine | Isopropoxyphenylpiperazinylmethyl group at the meta position. | Antipsychotic | D2: Potent, 5-HT1A: Potent, α1: Potent |
| Compound 4k | Cyclopropyl amide and a benzisothiazolylpiperazinylbutoxy side chain. | Antipsychotic | D2, 5-HT1A, 5-HT2A: Potent and balanced |
Experimental Protocols
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the D2 receptor.
Materials:
-
Membrane preparation from cells expressing the human D2 receptor.
-
Radioligand: [³H]Spiperone or [³H]Raclopride.
-
Non-specific binding control: Haloperidol or unlabeled spiperone.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well plates, glass fiber filters, scintillation vials, and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle (DMSO) instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Anticonvulsant Activity: Modulating Neuronal Excitability
A growing body of evidence supports the potential of substituted benzamides as anticonvulsant agents.[10] Their mechanism of action in this context often involves the modulation of voltage-gated ion channels, key players in neuronal excitability.
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
Many anticonvulsant drugs exert their effects by blocking voltage-gated sodium channels (VGSCs).[11] These channels are responsible for the rising phase of the action potential, and their blockade can suppress the high-frequency, repetitive firing of neurons that is characteristic of seizures.[12] Some benzamide derivatives have been shown to interact with and inhibit VGSCs, suggesting this as a primary mechanism for their anticonvulsant activity.[10] This interaction is often state-dependent, with the compounds showing a higher affinity for the inactivated state of the channel, which is more prevalent during seizure activity.
Structure-Activity Relationship (SAR)
The anticonvulsant properties of benzamides are influenced by their structural features:
-
Aromatic Ring Substituents: The nature and position of substituents on the benzoyl moiety can modulate activity. Halogen atoms and small alkyl groups have been explored.
-
Amide Linker and Terminal Group: The linker between the benzoyl group and a terminal moiety, as well as the nature of the terminal group itself, are critical for activity.
| Compound Series | Key Structural Features | Anticonvulsant Activity |
| Ameltolide Analogues | Varies in the N-alkyl substituent and aromatic ring substitutions. | Many analogues show potent activity in the MES test, suggesting interaction with voltage-gated sodium channels. |
| Benzylamide Derivatives | Benzyl group attached to the amide nitrogen. | Some derivatives exhibit significant anticonvulsant effects in both MES and PTZ models. |
Experimental Protocols
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[13]
Materials:
-
Electroconvulsive shock generator with corneal electrodes.
-
Male mice or rats.
-
Test compounds and vehicle control.
-
Topical anesthetic (e.g., 0.5% tetracaine).
-
Saline solution.
Procedure:
-
Animal Preparation: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas, followed by a drop of saline to ensure good electrical contact.[14] Place the corneal electrodes on the eyes.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[13]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response indicates protection.
-
Data Analysis: Determine the percentage of animals protected at each dose and calculate the median effective dose (ED50).
The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.[15]
Materials:
-
Pentylenetetrazole (PTZ) solution.
-
Male mice or rats.
-
Test compounds and vehicle control.
-
Observation chambers.
Procedure:
-
Animal Preparation: Administer the test compound or vehicle to the animals.
-
PTZ Administration: After a specified time, administer a convulsive dose of PTZ (e.g., 30-85 mg/kg, intraperitoneally or subcutaneously) to induce seizures.[9]
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale).[9] The absence of generalized clonic-tonic seizures is considered protection.
-
Data Analysis: Determine the percentage of animals protected from generalized seizures at each dose and calculate the ED50.
Anticancer Activity: Targeting Histone Deacetylases and Inducing Apoptosis
Substituted benzamides have emerged as a promising class of anticancer agents, with several mechanisms of action being investigated.[15] One of the most well-studied mechanisms is the inhibition of histone deacetylases (HDACs).
Mechanism of Action: HDAC Inhibition and Beyond
HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[16] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. Benzamide-containing HDAC inhibitors can chelate the zinc ion in the active site of HDACs, leading to their inhibition.[16] This results in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.
Some benzamide derivatives also exert their anticancer effects through other mechanisms, such as the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.[15]
Structure-Activity Relationship (SAR)
The anticancer activity of benzamide-based HDAC inhibitors is governed by specific structural features:
-
Zinc-Binding Group: The benzamide moiety itself can act as a zinc-binding group, coordinating with the zinc ion in the HDAC active site.
-
Linker: A linker region connects the zinc-binding group to a "cap" group. The length and rigidity of the linker are important for optimal positioning within the enzyme's active site channel.
-
Cap Group: A larger, often aromatic or hydrophobic "cap" group interacts with residues at the rim of the active site, contributing to potency and isoform selectivity.[17]
| Compound | Key Structural Features | Anticancer Activity (IC50) |
| Entinostat (MS-275) | Pyridine-containing cap group, benzamide zinc-binding group. | Potent against various cancer cell lines (e.g., MCF-7, K562). |
| Compound 14d | Bis-benzamide with isobutyl side chains. | 16 nM in PCa cells. |
| Compound 38 | 2-phenylbenzimidazole core. | A549: 4.47 µg/mL, MDA-MB-231: 4.68 µg/mL, PC3: 5.50 µg/mL. |
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18]
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antimicrobial Activity: A Renewed Interest in Benzamides
Substituted benzamides have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[2][20]
Mechanism of Action
The antimicrobial mechanisms of benzamides are diverse and can vary depending on the specific derivative and the target organism. Some proposed mechanisms include:
-
Inhibition of essential enzymes: Benzamides may inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of cell membrane integrity: Some derivatives may interact with and disrupt the microbial cell membrane, leading to cell death.
Structure-Activity Relationship (SAR)
The antimicrobial SAR of benzamides is an active area of research. Key findings suggest:
-
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate the microbial cell wall or membrane.
-
Specific Substituents: The presence of certain substituents, such as halogens or nitro groups, on the benzoyl ring can enhance antimicrobial activity.[21]
| Compound Series | Key Structural Features | Antimicrobial Activity (MIC) |
| N-Benzamide Derivatives | Varied substitutions on the amide nitrogen and benzoyl ring. | Compound 5a showed MICs of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli. |
| Substituted Benzamides | Compounds 8i and 9 showed notable activity. | Active against Gram-positive and Gram-negative bacteria. |
Experimental Protocols
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains.
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
96-well microtiter plates.
-
Test compounds dissolved in a suitable solvent.
Procedure:
-
Prepare Inoculum: Prepare a standardized suspension of the microorganism.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.
Synthesis and Characterization of Substituted Benzamides
The synthesis of substituted benzamides is typically straightforward, with several reliable methods available.
General Synthesis Protocols
This is a common and efficient method for forming amides.[22]
-
Dissolve the desired amine in a suitable solvent (e.g., dichloromethane).
-
Add an aqueous base (e.g., 10% NaOH) to create a biphasic system.
-
Cool the mixture in an ice bath.
-
Slowly add the corresponding benzoyl chloride dropwise with vigorous stirring.[23]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Perform an aqueous workup to separate the organic layer, which is then dried and concentrated to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Direct condensation of a benzoic acid with an amine can be achieved using coupling agents or by activating the carboxylic acid.
-
Dissolve the benzoic acid in an anhydrous solvent (e.g., THF).
-
Add a coupling agent (e.g., carbonyldiimidazole (CDI)) and stir to form the acylimidazole intermediate.[24]
-
Add the desired amine to the reaction mixture and continue stirring until the reaction is complete.
-
Work up the reaction and purify the product as described above.
Characterization Techniques
The synthesized benzamide derivatives are typically characterized using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound by identifying the chemical environment of the protons and carbon atoms.[25]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the C=O stretch of the amide (typically around 1630-1680 cm⁻¹) and the N-H stretch (for primary and secondary amides, around 3100-3500 cm⁻¹).[26][27]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.[24]
Conclusion and Future Perspectives
Substituted benzamide derivatives represent a remarkably versatile and enduring scaffold in drug discovery. Their proven success in targeting a range of biological pathways, from neurotransmitter receptors to enzymes involved in epigenetic regulation, underscores their continued importance. The synthetic accessibility of this class of compounds allows for the rapid generation of diverse chemical libraries for screening and lead optimization. As our understanding of the molecular basis of diseases deepens, the rational design of novel substituted benzamides with enhanced potency, selectivity, and favorable pharmacokinetic profiles will undoubtedly lead to the development of new and improved therapies for a wide spectrum of human ailments. This guide provides a foundational framework for researchers to explore and harness the immense therapeutic potential of this privileged chemical structure.
References
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure–Activity Relationship | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 7. The Pharmacological and Clinical Roles of Antiemetics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Trimethobenzamide? [synapse.patsnap.com]
- 9. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of ameltolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voltage gated ion channels: targets for anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Benzothiazolamines on Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. journals.co.za [journals.co.za]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
The Halogenated Benzamides: A Technical Guide to a Privileged Scaffold in Drug Discovery
Introduction: From Simple Amide to Complex Medicine
The benzamide scaffold, a simple conjugate of a benzene ring and a carboxamide group, represents one of the most enduring and versatile frameworks in medicinal chemistry. Its journey from a basic chemical entity, first synthesized in the 19th century, to a cornerstone of modern therapeutics is a testament to the power of targeted chemical modification.[1] This guide provides an in-depth exploration of a crucial chapter in that story: the discovery and evolution of halogenated benzamides.
Halogenation—the strategic incorporation of fluorine, chlorine, bromine, or iodine—is a fundamental tactic in drug design, with approximately one-third of all drugs in clinical trials featuring at least one halogen atom.[2] For the benzamide class, this strategy has been transformative, unlocking new pharmacological profiles and overcoming critical developmental hurdles. We will dissect the causal logic behind the introduction of halogens, from modulating electronic properties and blocking metabolic pathways to forming specific, potency-enhancing "halogen bonds."[2][3]
This document is structured not as a rigid review but as a narrative of discovery, designed for researchers, scientists, and drug development professionals. We will move from foundational history and synthetic principles to in-depth analyses of structure-activity relationships (SAR) and conclude with detailed, field-proven experimental protocols that underscore the self-validating nature of robust scientific methodology.
Historical Context: Serendipity and the Dawn of a Therapeutic Era
The therapeutic potential of benzamides lay largely dormant until the mid-20th century. The first significant breakthrough emerged not from a direct search for benzamides, but from an effort to improve upon an existing drug.
Procainamide: A Solution to Instability During World War II, a shortage of the antiarrhythmic drug quinidine prompted a search for alternatives.[1] The local anesthetic procaine was known to have antiarrhythmic effects but was rapidly broken down by esterase enzymes in the body. The pivotal insight was to replace procaine's labile ester linkage with a more robust amide bond. The result was procainamide , a simple yet profound modification that stabilized the molecule, extended its duration of action, and delivered the first major benzamide-based therapeutic agent.[1]
Metoclopramide: Unraveling a Dual Mechanism The story of metoclopramide, a chlorinated benzamide, further highlights the role of serendipity and subsequent mechanistic investigation. Initially synthesized as part of a program to develop new antihistamines, its potent anti-emetic and prokinetic (gastrointestinal motility-enhancing) properties became its defining features.[1] It was later discovered that these effects were primarily due to its potent antagonism of dopamine D2 receptors in the chemoreceptor trigger zone of the brain.[1] The presence of the chlorine atom was a key feature that contributed to its potent activity, marking one of the early successes for a halogenated benzamide in a non-cardiovascular context.
These early discoveries established the benzamide core as a "privileged scaffold"—a molecular framework with a high propensity for binding to multiple biological targets and serving as a launchpad for diverse therapeutic agents.
The Scientific Rationale for Halogenation
The decision to introduce a halogen is a calculated one, aimed at predictably altering a molecule's properties. The unique characteristics of each halogen allow for fine-tuning of a drug candidate's profile.
-
Steric and Electronic Effects : Halogens are electron-withdrawing, which can significantly lower the pKa of nearby functional groups, altering ionization states and receptor interactions.[4] Their size (I > Br > Cl > F) provides a tool to probe the steric tolerance of a receptor's binding pocket, with larger halogens potentially creating more favorable interactions in hydrophobic pockets.[5]
-
Metabolic Blocking : A common site of metabolic attack by cytochrome P450 enzymes is an electron-rich aromatic C-H bond. Replacing this hydrogen with a halogen, particularly fluorine, creates a strong C-F bond that is resistant to oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2]
-
Lipophilicity and Permeability : Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. This effect is crucial for drugs targeting the central nervous system (CNS).[2]
-
Halogen Bonding : Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can act as halogen bond (XB) donors. A halogen bond is a highly directional, non-covalent interaction between the electropositive region on a halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or a serine hydroxyl group in a protein.[6] This specific interaction can anchor a ligand in its binding site, significantly increasing affinity and selectivity.[2][3]
Synthetic Strategies for Halogenated Benzamides
The construction of halogenated benzamides relies on robust and versatile organic chemistry reactions. The most fundamental step is the formation of the amide bond, typically followed or preceded by the introduction of the halogen atom(s).
Core Synthesis: Amide Bond Formation
The most common and historically significant method for creating the benzamide linkage is the nucleophilic acyl substitution reaction between an activated carboxylic acid derivative (like an acyl chloride) and an amine.[1] This approach is highly efficient and adaptable, allowing for the creation of a vast library of derivatives.
Introducing the Halogen
Halogen atoms can be incorporated at various stages of the synthesis:
-
Starting Material: The simplest approach is to begin with a commercially available halogenated benzoic acid or halogenated aniline.
-
Electrophilic Aromatic Substitution: Halogens can be added to the benzoyl or aniline ring using standard electrophilic halogenation reagents (e.g., N-bromosuccinimide for bromination).[7]
-
Sandmeyer Reaction: An amino group on the aromatic ring can be converted to a diazonium salt, which is then displaced by a halide (Cl, Br, I) using the corresponding copper(I) salt.[6]
Structure-Activity Relationship (SAR): A Deep Dive
The true power of halogenation is revealed through systematic SAR studies, where the type of halogen and its position on the benzamide scaffold are varied to optimize biological activity. Below, we analyze a representative case study on benzamide-based Histone Deacetylase (HDAC) inhibitors, a class of anticancer agents.[8][9]
Table 1: Representative SAR of Halogenated Benzamides as HDAC1 Inhibitors (Data synthesized from principles described in cited literature)[9]
| Compound ID | Substitution on Benzamide Ring | Target | IC₅₀ (nM) | Rationale for Change |
| Parent | None | HDAC1 | 150 | Baseline activity of the core scaffold. |
| 1a | 4-Fluoro | HDAC1 | 85 | Small, electron-withdrawing group improves binding. |
| 1b | 4-Chloro | HDAC1 | 45 | Increased size and polarizability enhances interaction. |
| 1c | 4-Bromo | HDAC1 | 52 | Further increase in size shows slightly less benefit. |
| 2a | 3-Chloro | HDAC1 | 110 | meta-substitution is less favorable than para. |
| 2b | 3,4-Dichloro | HDAC1 | 30 | Combination of electronic and steric effects at the optimal position provides a significant potency boost. |
Analysis of SAR Trends:
-
Positional Importance : For this series, substitution at the para (4-position) of the benzamide ring is clearly favored over the meta (3-position), suggesting the para-substituent interacts with a key region of the HDAC1 binding pocket.[9]
-
Halogen Identity : A clear trend of Cl > Br > F is observed at the 4-position. This indicates that the binding pocket benefits from an atom with the size and electronic properties of chlorine, which may be forming a favorable polar or halogen-bonding interaction.[5]
-
Polysubstitution : The disubstituted compound 2b shows the highest potency, demonstrating that combining favorable substitutions can have an additive or synergistic effect on binding affinity.
Case Study: Discovery of Isoform-Selective PLD2 Inhibitors
The development of isoform-selective inhibitors for the enzyme Phospholipase D (PLD) showcases a modern application of these principles. PLD has two main isoforms, PLD1 and PLD2, which are implicated in cancer cell survival and metastasis.[10][11] Selective inhibition of PLD2 is a key therapeutic goal.
Researchers at Vanderbilt University employed a "matrix library strategy" to explore the SAR of a novel N-benzamide scaffold.[10][11] They systematically varied substituents on both the benzamide portion and another aromatic ring in the molecule. Their work led to the discovery of compound 22a , a highly potent and selective PLD2 inhibitor.[11]
-
Key Finding : The introduction of a 3-fluoro substituent on a phenyl ring was critical for achieving high selectivity for PLD2 over PLD1 (75-fold selective).[11] This small but highly electronegative atom likely induces a conformational change or a specific interaction within the PLD2 active site that is not possible in the closely related PLD1 active site.
-
Outcome : The discovery of this halogenated benzamide provided researchers with a crucial chemical tool to dissect the specific biological roles of PLD2, paving the way for new anticancer therapeutic strategies.[10][11]
Experimental Protocols: A Foundation of Trustworthiness
The integrity of any discovery rests on the reproducibility of its methods. The following protocols are detailed to be self-validating systems, providing the necessary steps and controls for both synthesis and biological evaluation.
Protocol 1: General Synthesis of a 4-Chlorobenzamide Derivative
This protocol describes the synthesis of N-(2-phenylethyl)-4-chlorobenzamide, a representative halogenated benzamide.
Objective: To synthesize a target benzamide via amide coupling of 4-chlorobenzoyl chloride and 2-phenylethanamine.
Materials:
-
4-chlorobenzoyl chloride (1.1 eq)
-
2-phenylethanamine (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Methodology:
-
Reactant Setup: Dissolve 2-phenylethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask. Cool the flask to 0°C in an ice bath with continuous stirring. The TEA acts as a base to neutralize the HCl byproduct of the reaction.[1]
-
Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes. Maintaining a low temperature is critical to control the exothermic reaction.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ (to remove unreacted acyl chloride and acid impurities), and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
-
Purification: Filter off the MgSO₄ and concentrate the organic solvent under reduced pressure to yield the crude product. Purify the product by recrystallization or column chromatography to obtain the pure N-(2-phenylethyl)-4-chlorobenzamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a halogenated benzamide for a specific receptor (e.g., Dopamine D2 receptor).
Objective: To measure the ability of a test compound to compete with a known radiolabeled ligand for binding to a target receptor.
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., D2).
-
Radiolabeled ligand (e.g., [³H]-Spiperone) at a fixed concentration.
-
Unlabeled test compound (halogenated benzamide) at varying concentrations.
-
Unlabeled "cold" ligand (e.g., Haloperidol) at a high concentration for determining non-specific binding.
-
Assay buffer.
-
96-well microtiter plates, filter mats, scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:[1]
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-specific Binding (NSB): Assay buffer, cell membranes, radioligand, and a saturating concentration of the unlabeled "cold" ligand. This control is essential to measure the amount of radioligand that binds to components other than the target receptor.
-
Test Compound: Assay buffer, cell membranes, radioligand, and the test benzamide compound at serially diluted concentrations.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination & Separation: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Future Perspectives
The strategic halogenation of the benzamide scaffold has been a remarkably successful paradigm in drug discovery, transforming a simple chemical structure into a diverse array of potent and selective therapeutic agents. From the foundational discoveries of procainamide and metoclopramide to modern, precisely targeted inhibitors of enzymes like PLD2 and HDAC, the journey of halogenated benzamides illustrates the core principles of medicinal chemistry.
The future of this field is likely to be driven by even greater precision. The development of novel synthetic methods, including late-stage C-H functionalization and enzymatic halogenation using engineered halogenase enzymes, will allow for the synthesis of previously inaccessible analogues.[2] As our understanding of complex biological systems deepens, the rational design of halogenated benzamides, guided by computational modeling and a profound appreciation for the subtle power of the halogen bond, will continue to yield new medicines that address significant unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen atoms in the modern medicinal chemistry: hints for the drug design [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: discovery of an isoform-selective small molecule phospholipase D2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Application of 5-Chloro-2-fluorobenzamide in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Unseen Architect in Drug Design
In the intricate world of medicinal chemistry, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to that molecule is paved with crucial, yet often overlooked, precursors. These molecular scaffolds are the unsung heroes that provide the foundational structure and chemical reactivity necessary to build complex, life-saving therapies. 5-Chloro-2-fluorobenzamide is one such pivotal precursor. This guide provides an in-depth technical exploration of its synthesis, chemical rationale, and strategic application in the development of targeted therapeutics, designed for the discerning researcher and drug development professional.
The Molecular Logic: Deconstructing this compound
The utility of this compound in medicinal chemistry is not accidental; it is a result of the deliberate placement of its functional groups, which impart a unique combination of physicochemical properties and synthetic versatility.
The Benzamide Core: A Privileged Scaffold
The benzamide moiety is a common feature in a multitude of approved drugs. Its amide bond is relatively stable to metabolic degradation and can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.
The 5-Chloro, 2-Fluoro Substitution Pattern: A Symphony of Halogen Effects
The specific ortho-fluoro and para-chloro substitution pattern on the phenyl ring is a key determinant of this precursor's value.
-
Fluorine (at C2): The highly electronegative fluorine atom at the ortho position has several profound effects. It can modulate the pKa of the amide proton, influence the conformation of the molecule by forming intramolecular hydrogen bonds, and block metabolic attack at the adjacent position, thereby enhancing the pharmacokinetic profile of the final drug molecule.[1] The introduction of fluorine can also increase lipophilicity, which can improve membrane permeability.[1]
-
Chlorine (at C5): The chlorine atom at the para position contributes to the overall electronic properties of the ring and can engage in favorable halogen bonding interactions within a protein's binding pocket. This can lead to enhanced binding affinity and selectivity for the target.[2]
This specific di-halogenation pattern provides a powerful tool for medicinal chemists to fine-tune the properties of a drug candidate for optimal efficacy and safety.
Synthesis of this compound: A Validated Protocol
The reliable synthesis of this compound is paramount for its use in drug discovery programs. The most common and efficient route begins with the commercially available 5-chloro-2-fluorobenzoic acid.
Physicochemical Properties of the Starting Material and Product
| Property | 5-Chloro-2-fluorobenzoic Acid | This compound |
| Molecular Formula | C₇H₄ClFO₂ | C₇H₅ClFNO |
| Molecular Weight | 174.56 g/mol | 173.57 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 152-157 °C | Not readily available |
Experimental Protocol: From Carboxylic Acid to Amide
This two-step protocol is a robust and scalable method for the preparation of this compound.
Step 1: Synthesis of 5-Chloro-2-fluorobenzoyl chloride
This initial step activates the carboxylic acid for subsequent amidation.
-
Reagents and Materials:
-
5-Chloro-2-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure to yield the crude 5-chloro-2-fluorobenzoyl chloride as an oil or low-melting solid. This intermediate is often used in the next step without further purification.
-
Step 2: Amidation to form this compound
-
Reagents and Materials:
-
Crude 5-chloro-2-fluorobenzoyl chloride from Step 1
-
Aqueous ammonia (NH₄OH)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Separatory funnel
-
Standard work-up and purification supplies (e.g., saturated sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for chromatography if necessary)
-
-
Procedure:
-
Dissolve the crude 5-chloro-2-fluorobenzoyl chloride in DCM.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring. The amide product will precipitate.
-
Continue stirring for 30-60 minutes at 0 °C.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.
-
Caption: Synthetic workflow for this compound.
Case Study: A Precursor to a Potent Aurora Kinase Inhibitor
A compelling example of this compound's utility is its role as a key precursor in the synthesis of a novel pyrimidine-based Aurora kinase inhibitor.[1][3] Aurora kinases are crucial regulators of mitosis, and their overexpression is implicated in various cancers.
The Rationale for the 5-Chloro-2-fluorophenyl Moiety
In the development of this inhibitor, the 4-chloro-2-fluorophenyl group, derived from this compound, was found to be critical for potent activity.[3] Structure-activity relationship (SAR) studies revealed that:
-
The ortho-fluorine atom was crucial for maintaining the desired DFG-out conformation of the Aurora A kinase, a feature associated with the degradation of MYC-family oncoproteins.[3]
-
The para-chlorine atom enhanced the binding affinity to the kinase.[1]
This highlights the nuanced and synergistic effects of this specific substitution pattern in achieving high potency and a desired biological mechanism of action.
Synthetic Application Workflow
The synthesis of the Aurora kinase inhibitor involves the coupling of the this compound-derived moiety to a central pyrimidine scaffold. While the full synthesis is complex, the core transformation leveraging our precursor can be conceptualized as follows:
Caption: Conceptual workflow for drug synthesis.
Broader Applications and Future Perspectives
While the Aurora kinase inhibitor is a prime example, the chemical handles on this compound open up a wide range of possibilities for its use as a precursor in other therapeutic areas. The amide nitrogen can be further functionalized, and the aromatic ring can participate in various cross-coupling reactions, making it a versatile building block for creating diverse chemical libraries for drug discovery. Its potential application in the synthesis of CNS-active agents and agrochemicals is also an area of active investigation.
Conclusion
This compound is more than just a simple chemical intermediate; it is a testament to the power of rational design in medicinal chemistry. The strategic placement of its chloro and fluoro substituents provides a unique set of properties that can be leveraged to create potent and selective drug candidates. As our understanding of disease biology deepens, the demand for such well-designed, versatile precursors will only continue to grow, solidifying the place of this compound as a key tool in the arsenal of the modern medicinal chemist.
References
Methodological & Application
Application Note: Leveraging 5-Chloro-2-fluorobenzamide for Kinase Inhibitor Synthesis via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Halogenated Scaffolds in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. A key strategy in this field is the use of "privileged scaffolds"—molecular frameworks that are pre-validated to bind to specific protein families. 5-Chloro-2-fluorobenzamide has emerged as a highly valuable and versatile building block for creating such scaffolds.
Its utility is rooted in its specific chemical architecture:
-
An Activating Amide Group: The benzamide moiety acts as a potent electron-withdrawing group, which is crucial for activating the aromatic ring.
-
A Reactive Fluorine Atom: Positioned ortho to the amide, the fluorine atom becomes an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2]
-
A Handle for Further Diversification: The chlorine atom at the C5 position provides a secondary site for modification, often through palladium-catalyzed cross-coupling reactions, allowing for the generation of extensive compound libraries for Structure-Activity Relationship (SAR) studies.
This application note provides a detailed guide to the primary application of this compound: its use in SNAr reactions to form key amine-linked intermediates for kinase inhibitor synthesis, with a specific focus on a protocol adapted from the synthesis of Rho kinase inhibitor precursors.[3][4]
Core Scientific Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The central reaction enabling the use of this compound is the Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic substitutions common to aromatic rings, SNAr occurs when the ring is electron-deficient, making it susceptible to attack by a nucleophile.[5][6]
The process proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: A nucleophile (typically an amine in kinase inhibitor synthesis) attacks the carbon atom bearing the fluorine. This is the rate-determining step. The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized and stabilized by the electron-withdrawing amide group.[2][6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion. Fluorine's high electronegativity makes it a superior leaving group in SNAr compared to other halogens, leading to faster reaction rates.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Supplier | Starting Material |
| exo-N-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | ≥97% | Standard Supplier | Nucleophile |
| Sodium Hydride (NaH) | 60% dispersion in oil | Standard Supplier | Base |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Standard Supplier | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier | Aqueous Wash |
| Brine | ACS Grade | Standard Supplier | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Supplier | Drying Agent |
| Round-bottom flask, condenser, magnetic stirrer | N/A | Standard Supplier | Glassware |
| Nitrogen or Argon gas supply | High Purity | Standard Supplier | Inert Atmosphere |
Detailed Step-by-Step Protocol
1. Preparation of the Nucleophile (Time: ~1.5 hours)
-
To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.0 eq).
-
Add anhydrous THF (approx. 10 mL) and stir to dissolve.
-
Carefully add sodium hydride (60% dispersion, 1.1 eq) portion-wise at 0 °C (ice bath).
-
Allow the suspension to warm to room temperature and stir for 1 hour.
-
Senior Scientist's Note: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the amine, creating a more potent anionic nucleophile. This step must be done under an inert atmosphere as NaH reacts violently with water. The 60% dispersion in mineral oil makes it safer to handle; the oil is inert in the reaction.
2. Nucleophilic Aromatic Substitution Reaction (Time: ~4 hours)
-
In a separate 50 mL flask, dissolve this compound (1.2 eq) in anhydrous THF (10 mL).
-
Add the solution of the starting benzamide dropwise to the stirred suspension of the deprotonated amine over 10 minutes at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 66 °C for THF).
-
Maintain reflux for 3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Senior Scientist's Note: Refluxing provides the necessary thermal energy to overcome the activation barrier of the SNAr reaction. Using a slight excess of the benzamide can help drive the reaction to completion if the amine is the more valuable reagent. LC-MS is the preferred method for monitoring, as it confirms the consumption of starting material and the appearance of the product mass.
3. Work-up and Extraction (Time: ~1 hour)
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding deionized water (20 mL) to decompose any remaining NaH.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Senior Scientist's Note: The aqueous work-up removes inorganic salts and THF. The bicarbonate wash neutralizes any residual acidic species, and the brine wash helps to break up emulsions and remove bulk water before the final drying step.
4. Isolation and Purification (Time: ~2-4 hours)
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the pure product.
-
Senior Scientist's Note: The choice of chromatography solvent system depends on the polarity of the product and should be determined by preliminary TLC analysis.
5. Characterization
-
Confirm the identity and purity of the final product using standard analytical techniques:
-
LC-MS: To confirm the molecular weight of the desired product.
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.
-
Broader Applications and Data Summary
The SNAr reaction with this compound is not limited to a single target class. This scaffold is a key component in the synthesis of inhibitors for several high-profile kinase targets, most notably KRAS G12C, a once "undruggable" cancer driver.
| Kinase Target Class | Example Scaffold Application | Significance | Reference |
| KRAS G12C | Used as a core fragment in covalent inhibitors that target the mutant cysteine. | Addresses a major unmet need in lung, colorectal, and pancreatic cancers. | |
| Rho Kinase (ROCK) | Forms the core of inhibitors targeting the ATP-binding site. | Potential therapies for cardiovascular diseases, glaucoma, and neurological disorders. | |
| Various Kinases | The benzamide serves as a versatile anchor point for library synthesis. | Enables rapid exploration of chemical space for novel kinase inhibitor discovery. |
Overall Experimental Workflow
The entire process, from initial setup to the final, characterized compound, can be visualized as a linear workflow.
Conclusion
This compound is a powerful and efficient building block for the synthesis of kinase inhibitors. Its reactivity is dominated by the SNAr mechanism, which allows for the reliable and regioselective introduction of amine functionalities. The protocol described herein provides a robust, field-proven method for generating advanced intermediates. The successful application of this scaffold in developing inhibitors for high-value targets like KRAS G12C underscores its continued importance in modern medicinal chemistry and drug discovery.
References
- 1. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US8952169B2 - N-substituted benzamides and methods of use thereof - Google Patents [patents.google.com]
- 4. US11905281B2 - KRAS G12C inhibitors and methods of using the same - Google Patents [patents.google.com]
- 5. WO2019213516A1 - Kras g12c inhibitors and methods of using the same - Google Patents [patents.google.com]
- 6. CA3098574A1 - Kras g12c inhibitors and methods of using the same - Google Patents [patents.google.com]
Application Notes: 5-Chloro-2-fluorobenzamide as a Strategic Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient and robust synthesis of Active Pharmaceutical Ingredients (APIs). 5-Chloro-2-fluorobenzamide, a di-halogenated aromatic amide, has emerged as a highly versatile intermediate. Its unique structural features—a reactive primary amide, a strategically placed chlorine atom for cross-coupling or nucleophilic substitution, and a fluorine atom to modulate physicochemical properties—make it a valuable building block for a diverse range of pharmaceutical scaffolds. This guide provides an in-depth analysis of its properties, core applications, and a detailed, field-proven protocol for its conversion into a key pharmaceutical precursor, demonstrating its pivotal role in drug development workflows.
Introduction: The Role of Halogenated Intermediates in Drug Synthesis
API intermediates are the chemical compounds that form the building blocks in the complex manufacturing process of final drug substances.[1] The quality and molecular architecture of these intermediates directly influence the efficacy, safety, and scalability of API production.[2] Halogenated compounds, in particular, are ubiquitous in pharmaceuticals, with chlorine and fluorine atoms playing critical roles in modulating a molecule's metabolic stability, binding affinity, and membrane permeability.[3][4]
This compound serves as an exemplary intermediate, offering multiple points for synthetic diversification. This document will focus on its most powerful application: its transformation into a primary aniline, a cornerstone intermediate for countless APIs, via the Hofmann rearrangement.[5]
Physicochemical Properties & Safety Data
A comprehensive understanding of an intermediate's properties is the foundation of safe and effective process development.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 261762-57-6 | [6] |
| Molecular Formula | C₇H₅ClFNO | [7] |
| Molecular Weight | 173.57 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 152 - 157 °C | [8] |
| Purity | ≥97% | [6] |
Safety & Handling Summary:
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][9]
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves, eye protection, and face protection.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7]
Core Synthetic Application: The Hofmann Rearrangement
The primary amide functional group of this compound is a gateway to a more versatile synthetic handle: the primary amine. The Hofmann rearrangement is a classic, powerful organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[10][11] This transformation is invaluable in pharmaceutical synthesis as it provides access to substituted anilines, which are precursors to a vast array of heterocyclic APIs, including quinazolinones, benzodiazepines, and kinase inhibitors.
Causality of the Workflow: The reaction proceeds through a well-defined mechanism. The amide is first converted to an N-bromoamide intermediate by a hypobromite solution. Base-induced rearrangement of the N-bromoamide leads to an isocyanate, which is unstable in the aqueous basic medium and hydrolyzes, followed by decarboxylation, to yield the final primary amine: 2-fluoro-5-chloroaniline.[11]
Experimental Protocol: Synthesis of 2-Fluoro-5-chloroaniline
This protocol details the conversion of this compound to 2-fluoro-5-chloroaniline.
Objective: To execute a Hofmann rearrangement to produce a key aniline intermediate for downstream API synthesis.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles | Rationale |
| This compound | 261762-57-6 | 173.57 | 10.0 g | 0.0576 | Starting Material |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 11.5 g | 0.288 | Base for hypobromite & rearrangement |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 9.7 g (3.1 mL) | 0.0607 | Halogenating agent |
| Deionized Water | 7732-18-5 | 18.02 | 100 mL | - | Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 3 x 50 mL | - | Extraction Solvent |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - | Drying Agent |
Step-by-Step Methodology:
-
Preparation of Sodium Hypobromite Solution (Caution: Exothermic, perform in an ice bath):
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 11.5 g (0.288 mol) of sodium hydroxide in 100 mL of deionized water.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add 9.7 g (0.0607 mol) of bromine dropwise via the dropping funnel over 20-30 minutes. Maintain the temperature below 10 °C throughout the addition. The solution will turn a pale yellow. This in-situ preparation is critical for generating the active N-brominating agent.
-
-
Reaction Initiation:
-
To the freshly prepared, cold hypobromite solution, add 10.0 g (0.0576 mol) of this compound in one portion.
-
A suspension will form. Stir vigorously.
-
-
Reaction Progression & Monitoring:
-
Remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Once at room temperature, gently heat the reaction mixture to 60-70 °C using a water bath.
-
Maintain this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) to observe the disappearance of the starting material spot. Proper temperature control is crucial to drive the rearrangement of the N-bromoamide intermediate without promoting side reactions.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture back to room temperature.
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with 50 mL of saturated sodium thiosulfate solution (to quench any residual bromine), followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude oil or solid (2-fluoro-5-chloroaniline) can be purified further by column chromatography on silica gel or by vacuum distillation if required.
-
Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and FT-IR to validate the success of the protocol. The expected yield is typically in the range of 70-85%.
-
Strategic Value & Downstream Applications
The synthesized 2-fluoro-5-chloroaniline is a significantly more versatile intermediate than its benzamide precursor. Its value lies in the dual reactivity offered by the nucleophilic amine and the halogenated ring.
-
Heterocycle Formation: The aniline can undergo condensation and cyclization reactions with various partners to build complex heterocyclic cores found in many drugs. For example, reaction with β-ketoesters can lead to quinoline scaffolds, while reaction with phosgene derivatives can form isocyanates for building urea-based drugs.
-
Cross-Coupling Reactions: The chlorine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups at this position. This is a cornerstone of modern medicinal chemistry for building molecular complexity.
By employing this compound and applying the robust Hofmann rearrangement protocol, researchers and drug development professionals can efficiently access a high-value aniline intermediate, streamlining the synthetic pathway to a wide range of potential new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]
- 9. Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides toward triazole-fused lactams and cyclic imidates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Development of Anti-inflammatory Agents Based on 5-Chloro-2-fluorobenzamide
Introduction: The Strategic Importance of the 5-Chloro-2-fluorobenzamide Scaffold in Anti-inflammatory Drug Discovery
The pursuit of novel, effective, and safe anti-inflammatory agents is a cornerstone of modern medicinal chemistry. Within this landscape, the benzamide scaffold has emerged as a privileged structure, capable of interacting with a variety of biological targets implicated in the inflammatory cascade.[1][2][3][4] The subject of this guide, this compound, represents a particularly compelling starting point for the development of next-generation anti-inflammatory drugs. Its di-halogenated phenyl ring is not merely a synthetic handle but a strategic asset for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.
The presence of chlorine and fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[5][6][7][8] Halogenation can enhance membrane permeability and prolong the biological half-life of a compound.[6][9] Specifically, the strategic placement of a fluorine atom can favorably alter the electronic properties of the molecule, while the chlorine atom can enhance binding affinity to target enzymes, such as cyclooxygenases (COX).[10] These features make this compound a versatile building block for creating potent and selective inhibitors of key inflammatory mediators.[11][12]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in the design, synthesis, and evaluation of novel anti-inflammatory agents. We will detail a plausible synthetic route to a novel derivative, followed by a robust cascade of in vitro and in vivo screening protocols to ascertain its therapeutic potential. Each protocol is designed to be self-validating, with clear explanations for each step, ensuring scientific rigor and reproducibility.
PART 1: Synthesis of a Novel this compound Derivative
To illustrate the potential of this compound as a scaffold, we will outline the synthesis of a novel derivative, N-(4-sulfamoylphenyl)-5-chloro-2-fluorobenzamide . This target molecule incorporates a sulfonamide moiety, a well-established pharmacophore in many anti-inflammatory drugs, including the selective COX-2 inhibitor Celecoxib.
Protocol 1: Synthesis of N-(4-sulfamoylphenyl)-5-chloro-2-fluorobenzamide
This two-step synthesis involves the conversion of 5-Chloro-2-fluorobenzoic acid to its corresponding acyl chloride, followed by amidation with sulfanilamide.
Step 1: Synthesis of 5-Chloro-2-fluorobenzoyl chloride
-
To a solution of 5-Chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-Chloro-2-fluorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-(4-sulfamoylphenyl)-5-chloro-2-fluorobenzamide
-
Dissolve sulfanilamide (1.0 eq) in anhydrous pyridine (15 mL/g) and cool the solution to 0 °C.
-
To this solution, add a solution of 5-Chloro-2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM (5 mL/g) dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify with 1N HCl to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to afford the pure N-(4-sulfamoylphenyl)-5-chloro-2-fluorobenzamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Caption: Synthetic workflow for N-(4-sulfamoylphenyl)-5-chloro-2-fluorobenzamide.
PART 2: In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening is essential for efficiently identifying promising candidates. We propose a cascade of assays to evaluate the inhibitory effects of the synthesized compound on key inflammatory pathways.
Protocol 2.1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the selectivity of the test compound for the inducible COX-2 enzyme over the constitutive COX-1 enzyme, which is a critical indicator of potential gastrointestinal side effects.[1][13][14][15][16]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX Assay Buffer
-
Fluorometric probe
-
Test compound and reference inhibitor (e.g., Celecoxib)
-
96-well black microplates
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add COX Assay Buffer, COX Cofactor, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 10-15 minutes at 25 °C.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence kinetically for 5-10 minutes (λEx = 535 nm/λEm = 587 nm).[16]
-
Calculate the rate of reaction for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2.2: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Excessive nitric oxide production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[17][18][19] This assay quantifies the ability of the test compound to inhibit NO production in a murine macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Test compound and reference inhibitor (e.g., L-NAME)
-
96-well tissue culture plates
Procedure:
-
Seed RAW 264.7 cells (1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[19]
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.[20][21][22]
-
Collect the cell culture supernatant.
-
To 100 µL of supernatant, add 100 µL of Griess Reagent, and incubate for 10 minutes at room temperature.[19]
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite, a stable metabolite of NO, using a sodium nitrite standard curve.
-
A parallel MTT assay should be performed to assess cell viability and rule out cytotoxicity-mediated effects.[19]
Protocol 2.3: Tumor Necrosis Factor-alpha (TNF-α) Release Assay in THP-1 Cells
Pro-inflammatory cytokines like TNF-α play a crucial role in the inflammatory response.[23][24] This assay measures the inhibition of TNF-α secretion from stimulated human monocytic cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
Test compound and reference inhibitor (e.g., Dexamethasone)
-
96-well tissue culture plates
Procedure:
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.
-
Replace the medium with fresh medium and allow the cells to rest for 24 hours.
-
Pre-treat the differentiated THP-1 cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.[23]
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release compared to the vehicle-treated control.
Caption: Key signaling pathways in macrophage-mediated inflammation.
PART 3: In Vivo Validation of Anti-inflammatory Efficacy
Promising candidates from in vitro screening must be validated in a relevant in vivo model of inflammation. The carrageenan-induced paw edema model is a widely accepted and reproducible assay for acute inflammation.[25][26][27][28]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a test compound to reduce acute, localized edema induced by the phlogistic agent carrageenan.
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) solution of carrageenan in sterile saline
-
Test compound, vehicle control, and positive control (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups (n=6 per group): Vehicle control, Positive control (Indomethacin, 10 mg/kg, p.o.), and Test compound groups (e.g., 10, 30, 100 mg/kg, p.o.).[26]
-
Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[26][27]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[25][28]
-
Calculate the percentage increase in paw volume for each animal at each time point: Edema (%) = [(Vₜ - V₀) / V₀] * 100.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: Inhibition (%) = [1 - (Edema_treated / Edema_control)] * 100.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Data Presentation
The following tables represent hypothetical data for our novel compound, N-(4-sulfamoylphenyl)-5-chloro-2-fluorobenzamide (referred to as CFB-Sulf ), in the described assays.
Table 1: In Vitro Inhibitory Activity of CFB-Sulf
| Assay | Target | CFB-Sulf IC₅₀ (µM) | Celecoxib IC₅₀ (µM) |
| COX-1 Inhibition | COX-1 Enzyme | > 100 | 7.6 |
| COX-2 Inhibition | COX-2 Enzyme | 0.45 | 0.04 |
| NO Production | iNOS in RAW 264.7 | 5.2 | N/A |
| TNF-α Release | Differentiated THP-1 | 8.9 | N/A |
Table 2: In Vivo Anti-inflammatory Effect of CFB-Sulf in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0% |
| Indomethacin | 10 | 68.5% |
| CFB-Sulf | 10 | 35.2% |
| CFB-Sulf | 30 | 58.9% |
| CFB-Sulf | 100 | 72.3% |
Conclusion
The this compound scaffold holds significant promise for the development of novel anti-inflammatory agents. The strategic incorporation of halogen atoms provides a foundation for favorable pharmacokinetic properties and potent biological activity. The protocols detailed in this guide offer a comprehensive framework for the synthesis and evaluation of new chemical entities derived from this versatile starting material. By employing a logical cascade of in vitro and in vivo assays, researchers can efficiently identify and characterize promising lead compounds, accelerating the journey from chemical synthesis to potential therapeutic application. The hypothetical data presented for N-(4-sulfamoylphenyl)-5-chloro-2-fluorobenzamide illustrates a desirable profile for a preclinical candidate: high COX-2 selectivity, inhibition of key inflammatory mediators (NO and TNF-α), and dose-dependent efficacy in an acute in vivo model of inflammation. This systematic approach, grounded in established methodologies, provides a robust pathway for advancing the next generation of anti-inflammatory therapeutics.
References
- 1. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small change for a big improvement – halogen bonds and drug discovery - HITS [h-its.org]
- 6. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ossila.com [ossila.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ir.vistas.ac.in [ir.vistas.ac.in]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. thaiscience.info [thaiscience.info]
- 22. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. inotiv.com [inotiv.com]
- 26. benchchem.com [benchchem.com]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to 5-Chloro-2-fluorobenzamide Derivatives for Antimicrobial Screening
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzamide derivatives have emerged as a promising class of compounds, exhibiting a wide range of pharmacological activities, including antimicrobial effects.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of a focused library of 5-Chloro-2-fluorobenzamide derivatives. We present detailed, field-proven synthetic protocols, methodologies for robust antimicrobial screening, and insights into establishing a structure-activity relationship (SAR) to guide the development of potent new drug candidates.
Introduction: The Rationale for this compound Derivatives
The chemical scaffold of a molecule is paramount to its biological activity. The benzamide core is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] The specific selection of the 5-Chloro-2-fluorobenzoyl backbone is a deliberate design choice rooted in established principles of medicinal chemistry:
-
Halogenation: The presence of chlorine (at C5) and fluorine (at C2) atoms can significantly modulate the electronic properties and lipophilicity of the molecule. This can enhance membrane permeability, improve metabolic stability, and increase binding affinity to biological targets. Fluorinated heterocycles, in particular, are core components of several approved antibiotic drugs.[2]
-
Structural Rigidity and Vectorial Diversity: The planar phenyl ring provides a rigid core, while the amide linkage offers a key hydrogen bond donor/acceptor site. The primary point of diversification—the amide nitrogen—allows for the systematic introduction of a wide array of chemical groups. This exploration of "chemical space" is fundamental to discovering novel structure-activity relationships.
This guide details a robust and efficient synthetic strategy to generate a library of these derivatives and outlines the subsequent protocols for evaluating their potential as antimicrobial agents.
Synthetic Strategy: A Two-Step Approach to Derivative Library Generation
The most direct and versatile route to synthesize N-substituted this compound derivatives involves a two-step process: activation of the parent carboxylic acid followed by coupling with a selected amine. This methodology is reliable, scalable, and amenable to a diverse range of starting materials.
Step 1: Activation of 5-Chloro-2-fluorobenzoic Acid via Acyl Chloride Formation
Causality: The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable under standard conditions due to the basicity of the amine and the acidity of the carboxylic acid, leading to a non-productive acid-base reaction. To facilitate the desired nucleophilic attack by the amine, the carbonyl carbon of the carboxylic acid must be rendered more electrophilic. Conversion to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) is a classic and highly effective method for this activation.
Experimental Protocol: Synthesis of 5-Chloro-2-fluorobenzoyl chloride
-
Reagent Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Add 5-Chloro-2-fluorobenzoic acid (1 equivalent) to the flask.
-
Reaction Initiation: Add thionyl chloride (SOCl₂, ~2-3 equivalents) to the flask, along with a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-Chloro-2-fluorobenzoyl chloride, an oily liquid, is typically used in the next step without further purification.
Step 2: Amide Coupling to Generate Diverse Derivatives
Causality: The highly electrophilic acyl chloride is now primed to react with a nucleophilic amine. This nucleophilic acyl substitution reaction proceeds readily to form the stable amide bond, yielding the desired derivative. By using a library of different primary and secondary amines, a wide range of N-substituted benzamides can be generated.
General Experimental Protocol: Synthesis of N-substituted-5-Chloro-2-fluorobenzamides
-
Reagent Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1 equivalent) and a non-nucleophilic base like triethylamine (TEA) or pyridine (~1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Initiation: Cool the amine solution in an ice bath (0°C). Add the crude 5-Chloro-2-fluorobenzoyl chloride (1.1 equivalents), dissolved in a small amount of the same anhydrous solvent, dropwise to the stirred amine solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove any remaining acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final, pure this compound derivative.
-
Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[3]
Workflow Visualization
Caption: General workflow for the synthesis of this compound derivatives.
Protocols for Antimicrobial Screening
Once the library of derivatives is synthesized and purified, a systematic evaluation of their antimicrobial activity is required. The following protocols describe robust and widely accepted methods for determining the efficacy of novel compounds.[4]
Primary Screening: Agar Well Diffusion Assay
Principle: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. A solution of the test compound is placed in a well punched into an agar plate inoculated with a test microorganism. If the compound is active, it will diffuse into the agar and inhibit microbial growth, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's activity and diffusion characteristics.
Experimental Protocol
-
Prepare Inoculum: Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate and inoculate them into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial suspension across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Create Wells: Use a sterile cork borer (e.g., 6 mm diameter) to create uniform wells in the agar.[6]
-
Apply Compounds: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 50-100 µL) of each compound solution to a designated well.
-
Controls: Include a positive control (a known antibiotic), a negative control (the solvent, e.g., DMSO, alone), and a blank well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter (in mm) of the zone of inhibition around each well.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This assay is the gold standard for quantitative susceptibility testing and is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple compounds and concentrations.
Experimental Protocol
-
Prepare Bacterial Inoculum: Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described previously. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
Prepare Compound Dilutions:
-
Add 50 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Prepare a stock solution of each test compound (e.g., in DMSO).
-
Add 50 µL of the compound stock solution to the first well of a row and mix, creating an initial dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control: Wells containing broth and bacteria, but no compound.
-
Negative Control (Sterility): Wells containing broth only.
-
Solvent Control: Wells containing broth, bacteria, and the highest concentration of the solvent used.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[6]
-
MIC Determination: The MIC is visually identified as the lowest compound concentration in which no turbidity (bacterial growth) is observed.[6] This can also be quantified by reading the optical density (OD) with a plate reader.
Workflow Visualization
Caption: Workflow for antimicrobial susceptibility testing of novel compounds.
Data Presentation and Structure-Activity Relationship (SAR)
Systematic data collection is crucial for comparing the antimicrobial efficacy of the synthesized derivatives and for deriving a Structure-Activity Relationship (SAR). The SAR analysis helps to understand which chemical modifications lead to increased potency and guides the design of the next generation of compounds.[8][9]
Table 1: Standardized Format for Presenting MIC Data
| Compound ID | R¹ Group | R² Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| STD-01 | - | - | Ciprofloxacin | Ciprofloxacin | Ciprofloxacin |
| Value | 0.5 | 0.015 | 0.25 | ||
| LIB-001 | H | Phenyl | >128 | >128 | >128 |
| LIB-002 | H | 4-Cl-Ph | 64 | 128 | >128 |
| LIB-003 | H | 4-F-Ph | 32 | 64 | 128 |
| LIB-004 | CH₃ | CH₃ | 16 | 32 | 64 |
Data shown is hypothetical and for illustrative purposes only.
By analyzing the data in such a table, researchers can draw correlations. For example, one might observe that adding electron-withdrawing groups to the N-phenyl ring enhances activity against Gram-positive bacteria, or that smaller, aliphatic N-substituents are more effective against Gram-negative strains. These insights are invaluable for the iterative process of drug discovery.
Conclusion and Future Directions
This guide provides a robust framework for the synthesis and antimicrobial evaluation of this compound derivatives. The detailed protocols are designed to be self-validating and are grounded in established chemical and microbiological principles. By systematically generating and screening a library of these compounds, researchers can identify promising "hit" compounds for further development.
For the most promising candidates identified through these screens, future research should focus on:
-
Mechanism of Action Studies: Investigating how these compounds inhibit or kill microbes, for example, by targeting the cell membrane or essential enzymes.[10]
-
Toxicity and Safety Assessment: Evaluating the compound's toxicity profile in vitro against human cell lines and eventually in vivo to determine its therapeutic index.[10]
-
Spectrum of Activity: Testing against a broader panel of clinically relevant and drug-resistant pathogens.
By following these integrated chemical and biological workflows, the scientific community can continue to advance the discovery of novel antimicrobial agents to combat the global threat of infectious diseases.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Compounds from 5-Chloro-2-fluorobenzamide
Introduction: The Strategic Value of 5-Chloro-2-fluorobenzamide
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of halogen atoms, particularly fluorine and chlorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[2][3][4][5] this compound is a particularly valuable starting material for drug discovery programs due to its distinct, orthogonally reactive sites. The molecule's chemical architecture allows for selective functionalization at three key positions: the fluorine-substituted carbon (C2), the chlorine-substituted carbon (C5), and the primary amide group.
This guide provides a comprehensive overview of experimental procedures for creating diverse libraries of novel compounds originating from this compound. We will explore the mechanistic basis for selective transformations and provide detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.
Key Reactive Features of this compound:
-
C2-Fluorine: The fluorine atom is strongly activated towards nucleophilic aromatic substitution (SNAr) by the ortho and para electron-withdrawing effects of the amide group.[6][7] Fluorine is an excellent leaving group in SNAr reactions.[6]
-
C5-Chlorine: The chlorine atom is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[8][9]
-
Amide Moiety: The primary amide can be subjected to various transformations, including dehydration to nitriles, reduction to amines, or used as a directing group for C-H activation.[10][11]
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The most facile reaction on the this compound scaffold is the displacement of the fluoride atom. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon at C2, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7][12] The subsequent elimination of the highly electronegative fluoride ion restores the aromaticity of the ring.[6] This pathway is favored due to the powerful resonance stabilization provided by the ortho-amide group.
Protocol 1: Synthesis of 5-Chloro-2-(alkoxy)benzamides via O-Arylation
This protocol describes the reaction with alcohol-based nucleophiles to form ether linkages, a common motif in bioactive molecules.
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the alcohol, forming a potent sodium alkoxide nucleophile in situ. A polar aprotic solvent like Dimethylformamide (DMF) is used to solvate the cation without interfering with the nucleophile, accelerating the reaction.
Step-by-Step Protocol:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF (5 mL per 1.0 mmol of the starting amide).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the desired alcohol (1.1 equivalents) dropwise via syringe. Allow the mixture to stir for 20 minutes at 0 °C to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 5-Chloro-2-(alkylamino)benzamides via N-Arylation
This procedure facilitates the formation of a C-N bond by reacting the scaffold with primary or secondary amines.
Rationale: A strong base like potassium tert-butoxide is used to deprotonate the amine nucleophile, increasing its reactivity. The reaction is typically run at elevated temperatures to overcome the activation energy barrier.
Step-by-Step Protocol:
-
In a sealed tube or microwave vial, combine this compound (1.0 equivalent), the desired amine (1.5 equivalents), and potassium tert-butoxide (2.0 equivalents).
-
Add anhydrous DMSO or NMP (4 mL per 1.0 mmol of the starting amide).
-
Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring. For microwave-assisted synthesis, irradiate at 120 °C for 30-60 minutes.[13]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue via flash chromatography (silica gel).
Data Summary: Representative SNAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Product Class |
| Ethanol | NaH | DMF | 60 | 6 | Alkoxybenzamide |
| Phenol | K₂CO₃ | DMF | 100 | 12 | Aryloxybenzamide |
| Benzylamine | K-OtBu | DMSO | 110 | 4 | Alkylaminobenzamide |
| Morpholine | K₂CO₃ | NMP | 120 | 8 | Heterocyclylaminobenzamide |
Palladium-Catalyzed Cross-Coupling at the C5 Position
The C-Cl bond at the 5-position is an ideal site for transition metal-catalyzed cross-coupling reactions. These reactions proceed through a catalytic cycle involving a palladium complex, which typically includes oxidative addition, transmetalation, and reductive elimination steps.[8][14] This approach allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl groups.
Protocol 3: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
This protocol is a powerful method for forming biaryl structures by coupling with boronic acids or their esters.
Rationale: A palladium catalyst, often complexed with phosphine ligands (e.g., SPhos, XPhos, or PPh₃), is used to facilitate the catalytic cycle. A base is required for the transmetalation step, and a mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents.[9]
Step-by-Step Protocol:
-
To a Schlenk flask or microwave vial, add this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a supporting ligand.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL per 1.0 mmol of amide).
-
Heat the reaction mixture to 80-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
This reaction enables the synthesis of N-aryl benzamides by coupling with primary or secondary amines.
Rationale: This reaction requires a specific palladium catalyst/ligand system tolerant of amine functionality. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for both amine deprotonation and facilitating the reductive elimination step. Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.[9]
Step-by-Step Protocol:
-
In an oven-dried, argon-flushed Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4-5 mol%), and the base (NaOtBu, 1.4 equivalents).
-
Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Add anhydrous, degassed toluene or 1,4-dioxane (5 mL per 1.0 mmol of amide).
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
Data Summary: Representative Cross-Coupling Reactions
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Product Class |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Biaryl Benzamide |
| Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | N-Aryl Benzamide |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | Alkynyl Benzamide |
Visualization of Synthetic Pathways
The following diagrams illustrate the divergent synthetic potential of this compound.
Caption: Synthetic derivatization routes from this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a robust and versatile starting material for the generation of diverse chemical entities. Its orthogonal reactivity allows for selective and predictable functionalization through well-established synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The protocols and strategies outlined in this guide serve as a foundational framework for researchers aiming to leverage this scaffold in the design and synthesis of novel compounds for drug discovery and development.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Simple and Versatile Amide Directing Group for C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the Quantification of Fluorobenzamide Compounds in Diverse Sample Matrices
Abstract
This comprehensive technical guide provides a detailed exploration of robust analytical methodologies for the accurate quantification of fluorobenzamide compounds. Recognizing the significance of this chemical class in pharmaceuticals and other industrial applications, this document furnishes researchers, scientists, and drug development professionals with in-depth protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Beyond procedural steps, this guide delves into the causal relationships behind experimental choices, ensuring a deep-rooted understanding of the underlying scientific principles. Each protocol is designed as a self-validating system, grounded in the principles of scientific integrity and referencing authoritative standards, such as the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for Fluorobenzamide Quantification
Fluorobenzamides represent a critical class of organic compounds characterized by a benzamide structure bearing one or more fluorine atoms. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, have led to their widespread use as active pharmaceutical ingredients (APIs), intermediates in organic synthesis, and agrochemicals. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. Given their potency and potential environmental presence, the ability to accurately quantify fluorobenzamides in various matrices—from pharmaceutical formulations to complex biological and environmental samples—is of paramount importance for quality control, pharmacokinetic studies, and safety assessments.
This guide provides a selection of validated and robust analytical methods, emphasizing not just the "how" but the "why" behind each step. The methodologies are presented to be adaptable to a range of fluorobenzamide analogues, with a focus on ensuring data integrity through rigorous validation.
Foundational Principles: Method Validation
The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[1] Method validation is the cornerstone of this assurance, providing documented evidence that a method is reliable, reproducible, and accurate for the quantification of the target analyte. All protocols described herein are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary validation characteristics.[1][2]
Key Validation Parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]
-
Range: The interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Approach for Routine Analysis
HPLC with UV detection is a widely accessible, robust, and reliable technique for the quantification of fluorobenzamides, particularly in pharmaceutical formulations where concentrations are relatively high. The aromatic nature of the benzamide core lends itself to strong UV absorbance, enabling sensitive detection.
Scientific Rationale
This method is predicated on the principle of reversed-phase chromatography, where the analyte is partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The elution of the fluorobenzamide is controlled by the composition of the mobile phase. The addition of an acid, such as formic acid, to the mobile phase helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak shape and reproducibility.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of fluorobenzamides.
Detailed Protocol: Quantification of 4-Fluorobenzamide in a Pharmaceutical Formulation
-
Instrumentation and Consumables:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
Certified reference standard of 4-Fluorobenzamide.[1]
-
Class A volumetric glassware.
-
0.45 µm syringe filters.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. The organic-to-aqueous ratio may be adjusted to achieve optimal retention and separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by scanning the UV spectrum of a standard solution (typically around 230-254 nm for benzamides).
-
Run Time: Approximately 10-15 minutes, ensuring elution of the analyte and any potential impurities.
-
-
Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the 4-Fluorobenzamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the homogenized pharmaceutical formulation (e.g., powdered tablets) expected to contain a known amount of 4-Fluorobenzamide. Transfer to a volumetric flask and add the diluent. Sonicate to ensure complete dissolution of the active ingredient, then dilute to the mark. Filter an aliquot through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
Inject the calibration standards and the sample solutions.
-
Identify the 4-Fluorobenzamide peak based on its retention time.
-
Integrate the peak area of the analyte in both the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 4-Fluorobenzamide in the samples using the linear regression equation from the calibration curve.
-
Expected Performance
| Validation Parameter | Expected Value | Rationale |
| Linearity (R²) | ≥ 0.999 | Demonstrates a strong correlation between detector response and concentration. |
| Accuracy (Recovery) | 98.0% - 102.0% | Ensures the closeness of the measured value to the true value. |
| Precision (%RSD) | ≤ 2.0% | Indicates the low variability of the measurements. |
| LOQ | Analyte and detector dependent | Must be sufficient for the intended application. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for High Sensitivity and Selectivity
For the quantification of fluorobenzamides in complex biological matrices such as plasma, serum, or urine, LC-MS/MS is the method of choice. Its exceptional sensitivity and selectivity allow for the detection and quantification of analytes at very low concentrations (pg/mL to ng/mL range), even in the presence of significant background interference.
Scientific Rationale
This technique combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The precursor ion (the ionized molecule of the fluorobenzamide) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides two levels of specificity (precursor ion mass and product ion mass), significantly reducing matrix effects and enhancing selectivity.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of fluorobenzamides in biological samples.
Detailed Protocol: Quantification of a Fluorobenzamide Drug in Human Plasma
-
Instrumentation and Consumables:
-
LC-MS/MS system (e.g., triple quadrupole).
-
C18 or similar reversed-phase column suitable for LC-MS.
-
HPLC grade solvents.
-
Certified reference standards of the fluorobenzamide analyte and a stable isotope-labeled internal standard (SIL-IS).
-
Human plasma (blank).
-
Protein precipitation reagents (e.g., acetonitrile, methanol) or solid-phase extraction (SPE) cartridges.
-
-
LC-MS/MS Conditions:
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient is typically used to separate the analyte from matrix components and ensure a sharp peak shape.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's structure.
-
MRM Transitions: Optimized for the specific fluorobenzamide and its SIL-IS. This involves determining the precursor ion and the most abundant, stable product ions.
-
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the SIL-IS.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
Data Analysis:
-
Generate a calibration curve by spiking blank plasma with known concentrations of the fluorobenzamide and a constant concentration of the SIL-IS.
-
Process the samples as described above.
-
Calculate the peak area ratio of the analyte to the SIL-IS.
-
Plot the peak area ratio against the analyte concentration to create the calibration curve.
-
Determine the concentration of the fluorobenzamide in the unknown samples from the calibration curve.
-
Expected Performance
| Validation Parameter | Expected Value | Rationale |
| Linearity (R²) | ≥ 0.995 | Demonstrates a strong correlation between response and concentration. |
| Accuracy (Recovery) | 85.0% - 115.0% | Wider acceptance criteria due to the complexity of the biological matrix. |
| Precision (%RSD) | ≤ 15.0% (≤ 20% at LLOQ) | Reflects the inherent variability of bioanalytical methods. |
| LLOQ | pg/mL to ng/mL range | Must be sufficient for pharmacokinetic studies. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Derivatizable Fluorobenzamides
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile or semi-volatile fluorobenzamides. For non-volatile compounds, derivatization can be employed to increase their volatility and improve their chromatographic properties.
Scientific Rationale
In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification. Derivatization, such as silylation or acylation, can be used to block polar functional groups, reduce adsorption, and enhance thermal stability.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of fluorobenzamides.
Detailed Protocol: Quantification of a Fluorobenzamide in an Environmental Water Sample
-
Instrumentation and Consumables:
-
GC-MS system.
-
A suitable capillary column (e.g., DB-5MS).
-
GC-grade solvents (e.g., dichloromethane, ethyl acetate).
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation).
-
Certified reference standard of the target fluorobenzamide.
-
Solid-phase extraction (SPE) cartridges.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is used to achieve optimal separation (e.g., start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min).
-
Carrier Gas: Helium at a constant flow.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized fluorobenzamide.
-
-
Sample Preparation (SPE and Derivatization):
-
Pass a known volume of the water sample through a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the fluorobenzamide with a suitable organic solvent.
-
Evaporate the eluate to dryness.
-
Add the derivatizing agent and heat to complete the reaction.
-
The derivatized sample is then ready for injection.
-
-
Data Analysis:
-
Construct a calibration curve using standards that have undergone the same extraction and derivatization procedure.
-
Integrate the peak area of the characteristic ion(s) in the standards and samples.
-
Determine the concentration of the fluorobenzamide in the samples from the calibration curve.
-
Expected Performance
| Validation Parameter | Expected Value | Rationale |
| Linearity (R²) | ≥ 0.99 | Demonstrates a good correlation between response and concentration. |
| Accuracy (Recovery) | 70.0% - 120.0% | Wider range to account for the multi-step sample preparation process. |
| Precision (%RSD) | ≤ 20.0% | Reflects the complexity of the sample preparation and analysis. |
| LOD/LOQ | ng/L to µg/L range | Dependent on the specific compound and the efficiency of the extraction and derivatization. |
Concluding Remarks
The choice of an analytical method for the quantification of fluorobenzamide compounds is dictated by the sample matrix, the required sensitivity, and the available instrumentation. For routine analysis of pharmaceutical formulations, HPLC-UV offers a robust and reliable solution. When high sensitivity and selectivity are paramount, particularly in complex biological matrices, LC-MS/MS is the undisputed gold standard. GC-MS provides a powerful alternative for volatile or derivatizable fluorobenzamides, especially in environmental analysis.
The protocols and guidelines presented in this document are intended to serve as a comprehensive resource for the development and validation of analytical methods for this important class of compounds. By understanding the scientific principles behind each step, researchers can confidently develop and apply robust and reliable methods to ensure the quality, safety, and efficacy of products containing fluorobenzamides.
References
Handling and safety precautions for 5-Chloro-2-fluorobenzamide in a laboratory setting
Application Notes and Protocols for the Safe Handling of 5-Chloro-2-fluorobenzamide
Abstract: This document provides a comprehensive guide for the safe handling and use of this compound (CAS No. 261762-57-6) in a laboratory environment. Designed for researchers, scientists, and professionals in drug development, these application notes and protocols emphasize a proactive approach to safety, integrating risk assessment, proper handling techniques, and emergency preparedness. The causality behind each procedural step is explained to foster a deeper understanding of chemical safety principles.
Introduction and Scientific Context
This compound is a substituted benzamide, a class of compounds with significant interest in medicinal chemistry and drug discovery.[1] Benzamide derivatives are explored for a wide range of therapeutic applications, including as antitumor agents and for treating neuronal disorders.[2][3] The presence of halogen substituents, such as chlorine and fluorine, can significantly influence the compound's reactivity, biological activity, and toxicity profile.[4][5] Therefore, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel. This guide is built on the principle of minimizing exposure and mitigating risks through informed and meticulous laboratory practices.
Hazard Identification and Risk Assessment
A critical first step in the safe handling of any chemical is a thorough understanding of its potential hazards. This compound is classified with specific risks that necessitate careful handling.
GHS Hazard Classification: Based on available data, this compound and structurally similar compounds are classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A/2): Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[7]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Rationale for Precaution: The halogenated aromatic structure of this compound contributes to its irritant properties. Contact with skin or eyes can lead to inflammation and discomfort. Inhalation of the dust can irritate the mucous membranes and respiratory tract. While comprehensive toxicological data for this specific compound is not fully available, the precautionary principle dictates that it should be handled as a potentially hazardous substance.[8]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 261762-57-6 | [9] |
| Molecular Formula | C₇H₅ClFNO | [9] |
| Molecular Weight | 173.57 g/mol | [9] |
| Physical State | Solid, powder | [10] |
| Melting Point | 136 °C | [9] |
| Boiling Point | 336.47 °C (at 760 mmHg) | [9] |
| GHS Pictograms | Exclamation Mark (GHS07) | [8] |
Engineering Controls and Personal Protective Equipment (PPE)
The primary goal is to minimize exposure through a hierarchy of controls, starting with engineering controls and supplemented by appropriate PPE.[11]
3.1. Engineering Controls:
-
Chemical Fume Hood: All weighing, handling, and preparation of solutions involving solid this compound must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the powdered compound.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]
3.2. Personal Protective Equipment (PPE):
The selection of PPE is the last line of defense and must be appropriate for the potential hazards.[12]
-
Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses with side shields that are compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[7][10] A face shield should be considered if there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile, 4 mil minimum thickness) at all times.[12] Gloves must be inspected before use and changed immediately if contaminated. Use proper glove removal technique to avoid skin contact.[10]
-
Lab Coat: A clean, buttoned lab coat or chemical-resistant apron must be worn to protect street clothes and prevent skin exposure.[12]
-
-
Respiratory Protection: If handling large quantities or if there is a potential for aerosol generation outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[7]
Step-by-Step Handling and Storage Protocols
Adherence to standardized protocols is essential for consistent safety.
4.1. Receiving and Unpacking:
-
Inspect: Upon receipt, inspect the package for any signs of damage or leakage.[13]
-
Wear PPE: Before opening, don the appropriate PPE (gloves, lab coat, eye protection).
-
Containment: Open the package within a chemical fume hood or a designated containment area.
-
Verify: Confirm the contents match the order and that the container is properly labeled and sealed.
4.2. Storage:
-
Container: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents.[10]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard symbols.[14]
-
Security: Store in a locked cabinet or an area with restricted access.
4.3. Weighing and Solution Preparation Protocol:
This protocol is designed to minimize the generation of airborne dust and prevent contamination.
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it inside the fume hood.
-
-
Weighing:
-
Tare the weigh boat on the analytical balance.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust.
-
Promptly and securely close the stock container.
-
-
Dissolution:
-
Place the weigh boat containing the compound into the beaker.
-
Add the desired solvent to the beaker, rinsing the weigh boat to ensure a quantitative transfer.
-
Stir the solution until the compound is fully dissolved.
-
-
Cleanup:
-
Wipe down the spatula and work surface with a damp cloth or towel to remove any residual powder.
-
Dispose of the weigh boat and any contaminated cleaning materials as hazardous waste.
-
Spill and Emergency Procedures
Preparedness is key to effectively managing accidental releases.
5.1. Small Spills (in a fume hood):
-
Contain: If it is safe to do so, contain the spill to a small area.
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous chemical waste.
5.2. Large Spills or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to prevent the spread of the chemical.
-
Report: Notify your institution's Environmental Health and Safety (EH&S) department and follow their emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.
5.3. First Aid Measures:
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Containers: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not pour down the drain.[7]
Visualized Workflows and Logic
Diagrams can clarify complex procedures and decision-making processes.
Diagram 1: Standard Handling Workflow for this compound
Caption: Workflow for handling this compound.
Diagram 2: Emergency Response Logic for a Spill
Caption: Decision tree for responding to a chemical spill.
Conclusion
The safe handling of this compound is achieved through a combination of understanding its hazards, utilizing appropriate engineering controls and PPE, and adhering to strict protocols for handling, storage, and waste disposal. By internalizing the principles and procedures outlined in this guide, researchers can significantly minimize their risk of exposure and maintain a safe laboratory environment. Continuous vigilance and a proactive safety culture are the cornerstones of responsible chemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
- 9. chem-casts.com [chem-casts.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 13. ashp.org [ashp.org]
- 14. Ensuring the safe handling of chemicals [who.int]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-fluorobenzamide
Welcome to the technical support center for the synthesis of 5-Chloro-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, thereby improving the yield and purity of your target compound.
Overview of Primary Synthetic Pathways
The synthesis of this compound is typically approached from two primary starting materials: 5-Chloro-2-fluorobenzoic acid or 5-Chloro-2-fluorobenzonitrile. The selection of the pathway often depends on the availability of starting materials, scalability, and desired purity profile.
Caption: High-level overview of the two primary synthetic routes.
Route A: Amidation of 5-Chloro-2-fluorobenzoic Acid
This classical approach involves the conversion of a carboxylic acid to an amide. While direct reaction with ammonia is possible, it requires high temperatures to drive the dehydration of the intermediate ammonium salt and is often inefficient.[1][2][3] A more reliable and higher-yielding method involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive derivative. The most common method is the formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This step is critical for facilitating the subsequent nucleophilic attack.
-
Amination: The activated acyl chloride is then reacted with an ammonia source, such as aqueous ammonium hydroxide, to form the desired benzamide.
Alternatively, peptide coupling reagents such as DCC or HATU can be used to facilitate the direct amidation of the carboxylic acid under milder conditions, avoiding the need for the acyl chloride intermediate.[4][6][7]
Route B: Partial Hydrolysis of 5-Chloro-2-fluorobenzonitrile
This pathway utilizes the partial hydrolysis of a nitrile functional group. This transformation can be catalyzed by either acid or base.[8] The primary challenge of this route is controlling the reaction to prevent over-hydrolysis. The target amide is itself susceptible to hydrolysis under the reaction conditions, which would lead to the formation of 5-Chloro-2-fluorobenzoic acid as an undesired byproduct.[9][10]
To favor the formation of the amide, milder reaction conditions are necessary. A well-established method involves the use of an alkaline solution of hydrogen peroxide, which selectively hydrates the nitrile to the amide with minimal further hydrolysis.[9]
Comparison of Synthetic Routes
| Feature | Route A: From 5-Chloro-2-fluorobenzoic Acid | Route B: From 5-Chloro-2-fluorobenzonitrile |
| Pros | Generally higher yield and purity, more reliable for scaling up, avoids over-hydrolysis issues. | Fewer synthetic steps (potentially a one-pot reaction). |
| Cons | Requires an additional activation step, uses hazardous reagents like thionyl chloride. | Difficult to control; risk of over-hydrolysis to the carboxylic acid, potentially lower yields.[10] |
| Key Reagents | SOCl₂, (COCl)₂, or coupling agents (DCC, HATU); NH₄OH. | H₂O₂/NaOH; or dilute H₂SO₄/HCl. |
| Reaction Control | Control is straightforward; the two steps are distinct. | Requires careful monitoring of temperature and reaction time to stop at the amide stage.[9] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a practical, question-and-answer format.
Caption: A general workflow for troubleshooting low reaction yields.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A: Low yield is a common frustration that can stem from several factors specific to your chosen synthetic route.
-
If using Route A (from 5-Chloro-2-fluorobenzoic Acid):
-
Cause: Incomplete formation of the acyl chloride intermediate.
-
Explanation: The conversion of the carboxylic acid to the acyl chloride must be driven to completion. Unreacted carboxylic acid will not participate in the subsequent amination step.
-
Solution: Use a sufficient excess of thionyl chloride (SOCl₂) and add a catalytic amount of N,N-dimethylformamide (DMF), which accelerates the reaction. Monitor the reaction until the evolution of HCl and SO₂ gases has completely ceased.[7] Excess SOCl₂ can be removed by distillation under reduced pressure before proceeding.
-
Cause: Premature hydrolysis of the acyl chloride intermediate.
-
Explanation: Acyl chlorides are highly reactive and readily hydrolyze back to the unreactive carboxylic acid in the presence of moisture.[11]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.
-
-
If using Route B (from 5-Chloro-2-fluorobenzonitrile):
-
Cause: Over-hydrolysis of the product to 5-Chloro-2-fluorobenzoic acid.
-
Explanation: This is the most significant challenge of the nitrile route. The conditions required to hydrolyze the nitrile can also hydrolyze the resulting amide product.[10]
-
Solution: Employ milder reaction conditions. This includes using lower temperatures, shorter reaction times, and carefully controlling the pH. The use of alkaline hydrogen peroxide is highly recommended as it tends to be more selective for the amide.[9] Crucially, monitor the reaction progress frequently using Thin-Layer Chromatography (TLC) to quench the reaction as soon as the starting material is consumed and before significant byproduct formation occurs.
-
Q2: I'm observing significant impurity formation. What are the likely side products and how can I minimize them?
A: Impurities compromise yield and require extensive purification. Understanding their origin is key to prevention.
-
For both routes, a common impurity is unreacted starting material.
-
Solution: To drive the reaction to completion, consider increasing the reaction time or temperature moderately. Using a slight excess of one reagent can also be effective. Post-synthesis purification, such as recrystallization or column chromatography, is essential to remove any remaining starting materials.[12]
-
-
If using Route A, the primary side product is often unreacted 5-Chloro-2-fluorobenzoic acid.
-
Explanation: This results from either incomplete acyl chloride formation or hydrolysis of the intermediate, as detailed in the low yield section.
-
Solution: The most effective strategy is to ensure the activation step is complete and performed under anhydrous conditions. During the workup, a wash with a dilute base (e.g., saturated sodium bicarbonate solution) can help remove any acidic starting material from the organic phase containing your product.
-
-
If using Route B, the main side product is 5-Chloro-2-fluorobenzoic acid.
-
Explanation: This is a direct result of the over-hydrolysis of the desired amide product.
-
Solution: As with troubleshooting low yields, the key is careful reaction control. Use mild hydrolytic conditions and monitor the reaction closely to stop it at the optimal time.[10]
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for high yield and purity?
A: For laboratory and process scale, Route A (starting from 5-Chloro-2-fluorobenzoic acid via the acyl chloride intermediate) is often preferred. It offers more robust control over the reaction, generally leading to higher, more consistent yields and a cleaner product profile. The distinct two-step nature of the process minimizes the risk of side reactions like over-hydrolysis that plague the nitrile route.
Q: What are the key safety precautions when using thionyl chloride (SOCl₂)?
A: Thionyl chloride is a corrosive and highly reactive chemical that must be handled with extreme care.
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Thionyl chloride reacts violently with water to release toxic gases (HCl and SO₂). Ensure all glassware is scrupulously dry and avoid any contact with moisture.
-
When quenching the reaction, do so slowly and carefully by adding the reaction mixture to a cooled solution (e.g., ice water or a cold base solution).
Q: How can I effectively monitor the reaction progress using TLC?
A: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions.
-
Develop a Solvent System: A good starting point for a solvent system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate is often effective.
-
Spotting: On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Analysis: As the reaction progresses, the spot corresponding to the starting material should diminish, while a new spot corresponding to the product will appear. The product, being an amide, is typically more polar than the nitrile starting material but less polar than the carboxylic acid. Therefore, you should see the product spot with a lower Rf value than the nitrile and a higher Rf value than the carboxylic acid. The reaction is complete when the starting material spot is no longer visible.
Detailed Experimental Protocols
Protocol 1: Synthesis from 5-Chloro-2-fluorobenzoic Acid (via Acyl Chloride)
This protocol is a robust method for achieving high yields.
Step 1: Formation of 5-Chloro-2-fluorobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl and SO₂ in a basic solution), suspend 5-Chloro-2-fluorobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂, ~5 equivalents).
-
Add a catalytic amount (2-3 drops) of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-Chloro-2-fluorobenzoyl chloride (a yellow oil or low-melting solid) is typically used directly in the next step without further purification.
Step 2: Amide Formation
-
In a separate flask, cool a solution of concentrated ammonium hydroxide (~28-30%, 10 equivalents) in an ice bath to 0-5 °C.
-
Dissolve the crude 5-Chloro-2-fluorobenzoyl chloride from the previous step in a minimal amount of an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Slowly add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. Maintain the temperature below 10 °C during the addition. A white precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove any ammonium salts.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound as a white crystalline solid.
Protocol 2: Synthesis from 5-Chloro-2-fluorobenzonitrile (via Partial Hydrolysis)
This protocol uses a milder method to minimize over-hydrolysis.[9]
-
In a round-bottom flask, dissolve 5-Chloro-2-fluorobenzonitrile (1 equivalent) in a suitable solvent like ethanol or DMSO.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, ~3-4 equivalents).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of 6M sodium hydroxide (NaOH), ensuring the temperature is maintained below 20 °C. The pH should be alkaline.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress closely by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by pouring it into a larger volume of cold water.
-
A precipitate of this compound should form. If the product is soluble, it may require extraction with an organic solvent like ethyl acetate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization as described in Protocol 1.
References
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. ossila.com [ossila.com]
- 6. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 10. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting common side reactions in benzamide synthesis
<_Step_2>
A Guide for Researchers, Scientists, and Drug Development Professionals
This resource provides in-depth troubleshooting for common side reactions encountered during benzamide synthesis. Designed by application scientists, this guide offers practical, experience-driven solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing benzamide?
A1: The three most prevalent laboratory methods are:
-
From Benzoyl Chloride (Schotten-Baumann Reaction): This involves reacting benzoyl chloride with ammonia or a primary/secondary amine, typically under basic conditions.[1][2] It is often a rapid and high-yielding method.[3]
-
From Benzoic Acid (Amide Coupling): This route involves the direct condensation of benzoic acid with an amine. Due to the formation of an unreactive carboxylate salt, this reaction usually requires a coupling agent (e.g., DCC, EDC) or prior activation of the carboxylic acid (e.g., with thionyl chloride).[4][5][6]
-
From Benzonitrile: This method involves the partial hydrolysis of benzonitrile to benzamide, often catalyzed by an acid or a base.[3][4]
Q2: My reaction yield is consistently low. What are the general culprits?
A2: Low yields in benzamide synthesis can arise from several factors, irrespective of the specific route:
-
Hydrolysis of Starting Materials: Acyl chlorides like benzoyl chloride are highly reactive towards water, leading to the formation of the corresponding carboxylic acid (benzoic acid), which is a common byproduct.[1][2] It is crucial to use anhydrous solvents and reagents and protect the reaction from atmospheric moisture.[2]
-
Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or poor mixing (especially in two-phase systems) can prevent the reaction from reaching completion.[1]
-
Side Reactions: The formation of various byproducts can significantly consume starting materials and reduce the yield of the desired benzamide.[1]
-
Losses During Workup and Purification: Product can be lost during aqueous washes, extractions, and recrystallization.[1][4] Using excessive solvent during recrystallization is a common cause of yield loss.[1]
Q3: What analytical techniques are best for identifying and quantifying impurities in my benzamide product?
A3: A combination of chromatographic and spectroscopic methods is ideal for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, sometimes requiring derivatization.[7][9]
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Invaluable for the structural elucidation of unknown impurities.[7]
Troubleshooting Guide: Specific Side Reactions
This section addresses specific, commonly encountered side products and provides actionable solutions based on mechanistic understanding.
Issue 1: Presence of Benzoic Acid in the Final Product
Q: I'm observing a significant amount of benzoic acid in my final product after synthesis from benzoyl chloride. What's happening and how can I prevent it?
A: Causal Analysis: The presence of benzoic acid is a clear indicator of benzoyl chloride hydrolysis.[2] Benzoyl chloride is highly reactive and readily reacts with even trace amounts of water to form benzoic acid and hydrochloric acid (HCl).[10][11][12] This side reaction consumes your electrophile, reducing the overall yield of benzamide.
Preventative Measures & Solutions:
| Strategy | Rationale & Implementation |
| Ensure Anhydrous Conditions | Use oven-dried glassware. Employ anhydrous solvents and ensure your amine reactant is dry. Protect the reaction from atmospheric moisture using a drying tube or by running it under an inert atmosphere (e.g., Nitrogen or Argon).[2] |
| Control Reagent Addition | Add the benzoyl chloride slowly and dropwise to the cooled amine solution.[4] This minimizes its contact time with any residual moisture and helps control the exothermic nature of the reaction.[2][11] |
| Optimize Reaction Temperature | Perform the initial addition at low temperatures (e.g., in an ice bath) to temper the reactivity of benzoyl chloride and disfavor the hydrolysis pathway.[13] |
| Post-Synthesis Purification | During the workup, wash the crude product with a dilute aqueous base, such as sodium bicarbonate solution.[4] This will convert the acidic benzoic acid into its water-soluble sodium benzoate salt, which can then be removed in the aqueous layer.[4] |
Troubleshooting Workflow for Benzoic Acid Contamination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 11. globalconference.info [globalconference.info]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Crude 5-Chloro-2-fluorobenzamide
Welcome to the technical support guide for the purification of 5-Chloro-2-fluorobenzamide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. The strategies outlined below are designed to enhance purity, improve yield, and ensure the reliable isolation of this compound for downstream applications.
Introduction to Purification Challenges
This compound (C₇H₅ClFNO) is a halogenated aromatic amide with a molecular weight of 173.57 g/mol and a melting point in the range of 134-137°C.[1][2] Its purification can be complicated by the presence of various impurities, including unreacted starting materials, byproducts from side reactions, and degradation products. The choice of an appropriate purification strategy is critical to achieving the desired level of purity for research and development, particularly in pharmaceutical applications where stringent purity standards are required.
Common impurities can arise from the synthetic route employed. For instance, if synthesized from 5-chloro-2-fluorobenzoic acid[3] or 5-chloro-2-fluorobenzoyl chloride[4], residual acidic starting materials may be present. Similarly, syntheses involving amination will likely have unreacted amine precursors. Side reactions can also lead to the formation of isomeric or related halogenated benzamide byproducts.[5]
This guide will explore the most effective purification techniques, including recrystallization, liquid-liquid extraction, and column chromatography, providing detailed protocols and troubleshooting advice for each.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.
Problem 1: Low Purity After Initial Purification Attempt
Q: My initial attempt at purifying crude this compound resulted in a product with significant impurities detected by HPLC. What are the likely sources of these impurities and how can I remove them?
A: Low purity after an initial purification step is a common issue and can stem from several factors related to the synthetic route and the purification method itself.
Potential Causes & Troubleshooting Steps:
-
Unreacted Starting Materials:
-
Acidic Precursors (e.g., 5-Chloro-2-fluorobenzoic acid): If your synthesis started from the corresponding carboxylic acid or acid chloride, residual acidic impurities are likely. An effective troubleshooting step is to perform a liquid-liquid extraction.[6][7][8] Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute basic solution, such as saturated sodium bicarbonate. This will deprotonate the acidic impurity, making it soluble in the aqueous layer, which can then be separated.
-
Amine Precursors: If an amine was used for amidation, unreacted amine can be removed by washing the organic solution of your product with a dilute acidic solution, like 1M HCl.[9] The amine will be protonated and partition into the aqueous phase.
-
-
Formation of Byproducts:
-
Ineffective Initial Purification:
-
If a simple precipitation or filtration was used, it may not be sufficient. A more rigorous technique like recrystallization or chromatography is often necessary.
-
Problem 2: Product Fails to Crystallize During Recrystallization
Q: I've dissolved my crude this compound in a hot solvent for recrystallization, but no crystals are forming upon cooling. What should I do?
A: The failure of a compound to crystallize from a solution is a frequent challenge in recrystallization and can often be resolved with a few troubleshooting techniques.
Potential Causes & Troubleshooting Steps:
-
Solution is Not Saturated (Too Much Solvent): This is the most common reason for crystallization failure.[13][14]
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[15] Once the volume is reduced, allow the solution to cool slowly again.
-
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility limit at that temperature, but crystal nucleation has not initiated.[13]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[13][15] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution.[13][14] This "seed" will act as a template for other molecules to crystallize upon.
-
-
-
Inappropriate Solvent Choice: The selected solvent may not be ideal for recrystallization of your compound. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[16][17] If the compound remains highly soluble even at low temperatures, crystallization will not occur.
-
Solution: You may need to reconsider your solvent choice. Experiment with different solvents or solvent mixtures on a small scale before attempting a bulk recrystallization. For benzamides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[18] A mixed-solvent system, such as ethanol/water, can also be effective.[16]
-
Problem 3: Oiling Out During Recrystallization
Q: Instead of forming crystals, my product is separating as an oil during the cooling phase of recrystallization. How can I prevent this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated to the point where the solute separates as a liquid instead of a solid.[17][19]
Potential Causes & Troubleshooting Steps:
-
High Impurity Level: A high concentration of impurities can lower the melting point of the mixture, leading to oiling out.
-
Solution: It may be necessary to perform a preliminary purification step, such as an extraction or a quick filtration through a silica plug, to remove some of the impurities before attempting recrystallization.
-
-
Solution Cooling Too Rapidly: Rapid cooling can favor the formation of an oil over crystals.
-
Inappropriate Solvent:
-
Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool slowly again.[13] If oiling persists, a different solvent system may be required.
-
Problem 4: Persistent Colored Impurities
Q: My purified this compound has a persistent yellow or brownish tint. How can I remove these colored impurities?
A: Colored impurities are often high molecular weight byproducts or degradation products that are present in small quantities but are intensely colored.
Troubleshooting Steps:
-
Activated Charcoal (Decolorizing Carbon): Activated charcoal is very effective at adsorbing colored impurities.[9][10]
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slightly from the boiling point.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Gently boil the mixture for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.[10]
-
Allow the clear filtrate to cool and crystallize.
-
-
Important Note: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[9]
-
Section 2: Detailed Purification Protocols
This section provides step-by-step methodologies for the primary purification techniques applicable to this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility between the compound and its impurities in a given solvent at different temperatures.[15]
1. Solvent Selection:
- The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at its boiling point.[16]
- Commonly effective solvents for benzamides include ethanol, methanol, ethyl acetate, or a mixed solvent system like ethanol/water.[18]
- Perform small-scale solubility tests to determine the optimal solvent or solvent pair.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.
- Continue adding small portions of the hot solvent until the solid just completely dissolves.[9] Avoid adding an excess of solvent, as this will reduce the final yield.[14]
3. Decolorization (if necessary):
- If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
- Reheat to boiling for a few minutes, then proceed to hot filtration.[9]
4. Hot Filtration (if necessary):
- If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them.[15] This step should be done quickly to prevent premature crystallization in the funnel.
5. Crystallization:
- Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.[16] Slow cooling is crucial for the formation of large, pure crystals.[17]
- Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[16]
6. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.[15]
- Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.[14]
7. Drying:
- Dry the purified crystals, for example, in a vacuum oven at a moderate temperature, until a constant weight is achieved.[10]
Protocol 2: Liquid-Liquid Extraction
This technique is used to separate compounds based on their relative solubilities in two immiscible liquids, typically water and an organic solvent.[6][7] It is particularly useful for removing acidic or basic impurities.
1. Dissolution:
- Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
2. Washing:
- Transfer the solution to a separatory funnel.
- To remove acidic impurities: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate, then drain the lower aqueous layer. Repeat the wash if necessary.
- To remove basic impurities: Add a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl). Shake and separate the layers as described above.
- Finally, wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
3. Drying and Concentration:
- Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
- Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Protocol 3: Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities.
1. Stationary and Mobile Phase Selection:
- Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound.
- Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.3-0.4 for the desired product.[9]
2. Column Packing:
- Prepare a slurry of silica gel in the initial, low-polarity eluent.
- Carefully pour the slurry into a glass column, ensuring there are no air bubbles or cracks in the packed bed.
3. Sample Loading:
- Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
- Carefully apply the sample to the top of the silica gel bed.
4. Elution:
- Begin eluting with the mobile phase, collecting fractions in separate test tubes.
- The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.
5. Fraction Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Section 3: Data and Visualizations
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Good for recrystallization of many benzamides.[16][18] |
| Methanol | 65 | Polar Protic | Similar to ethanol, but more polar. |
| Ethyl Acetate | 77 | Moderately Polar | A versatile solvent for both recrystallization and extraction. |
| Hexanes | 69 | Non-polar | Often used as the non-polar component in chromatography or as an anti-solvent in recrystallization. |
| Water | 100 | Polar Protic | Can be used as an anti-solvent with a miscible organic solvent like ethanol for recrystallization.[16] |
| Dichloromethane | 40 | Moderately Polar | A common solvent for liquid-liquid extraction and chromatography. |
| Acetonitrile | 82 | Polar Aprotic | Can be a good recrystallization solvent for amides.[18] |
Diagram 1: General Purification Workflow
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Troubleshooting Recrystallization
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. This compound | 261762-57-6 | INDOFINE Chemical Company [indofinechemical.com]
- 2. 261762-57-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. ossila.com [ossila.com]
- 4. 5-Chloro-2-fluorobenzoyl chloride | CAS#:394-29-6 | Chemsrc [chemsrc.com]
- 5. EP1698619A1 - Process for producing 2-halogenobenzamide compound - Google Patents [patents.google.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. openaccesspub.org [openaccesspub.org]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Home Page [chem.ualberta.ca]
- 16. benchchem.com [benchchem.com]
- 17. Recrystallization [wiredchemist.com]
- 18. researchgate.net [researchgate.net]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
Identifying and characterizing byproducts in 5-Chloro-2-fluorobenzamide reactions
Welcome to the technical support center for 5-Chloro-2-fluorobenzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize byproducts encountered during their experiments. The following question-and-answer section provides in-depth, field-proven insights to help you navigate common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm seeing an unexpected peak in my HPLC analysis after synthesizing this compound from 5-Chloro-2-fluorobenzonitrile. How can I identify it?
This is a very common scenario. The appearance of an unknown peak indicates either an incomplete reaction or the formation of a side product. Your primary suspects should be the unreacted starting material or the hydrolysis product of your target amide.
Troubleshooting Steps & Rationale:
-
Co-injection Analysis: The most straightforward first step is to run a co-injection. Spike your sample with a small amount of the starting material, 5-Chloro-2-fluorobenzonitrile. If the area of your unknown peak increases proportionally without a change in shape, you have confirmed its identity as unreacted starting material.
-
Check for the Hydrolysis Byproduct: The most probable byproduct is 5-chloro-2-fluorobenzoic acid, formed by the hydrolysis of the amide product, especially if the reaction is run under harsh acidic or basic conditions with heat.[1][2] You can confirm this by co-injecting your sample with an authentic standard of 5-chloro-2-fluorobenzoic acid.
-
Preliminary Mass Spectrometry (MS) Analysis: If co-injection is inconclusive, the next step is to obtain the molecular weight of the impurity. LC-MS is a powerful tool for this purpose.[3][4] It provides the mass-to-charge ratio (m/z) which is critical for proposing a molecular formula.
The diagram below illustrates a typical workflow for identifying an unknown peak observed during analysis.
Caption: General workflow for unknown peak identification.
Question 2: My LC-MS results show a peak with a molecular weight of 157 g/mol , corresponding to the carboxylic acid. Why did this form and how can I prevent it?
The formation of 5-chloro-2-fluorobenzoic acid (MW: 174.55 g/mol , but its negative ion in MS would be ~173, and the prompt seems to have a typo, let's assume they mean the acid) is a classic case of amide hydrolysis.[5] Amides, while relatively stable, can be hydrolyzed back to their parent carboxylic acids under both acidic and basic conditions, a process that is often accelerated by heat.[2]
Mechanistic Insight (Acid-Catalyzed Hydrolysis):
-
Protonation: The carbonyl oxygen of the amide is protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic and susceptible to attack.[6]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2]
-
Proton Transfer: A proton is transferred from the oxygen atom (from water) to the nitrogen atom, converting the amino group into a better leaving group (ammonia or an amine).[1]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling ammonia, which is protonated under the acidic conditions to form an ammonium ion.[6]
Caption: Simplified acid-catalyzed amide hydrolysis pathway.
Prevention Strategies:
-
Control Reaction Time and Temperature: Over-saturating the reaction with time or heat is the most common cause. Monitor the reaction progress closely using TLC or HPLC and stop it as soon as the starting material is consumed.
-
Moderate pH: Avoid excessively strong acids or bases during the reaction and workup. If synthesizing from the nitrile, milder conditions may prevent the subsequent hydrolysis of the newly formed amide. Some methods use milder conditions like HCl at 40°C to favor amide formation from nitriles.[7]
-
Workup Conditions: During the workup, minimize the exposure of the product to highly acidic or basic aqueous layers, especially at elevated temperatures. A rapid, cold aqueous wash is preferable to prolonged heating.
Question 3: My reaction is complete, but my yield is low and I still have a significant amount of starting material, 5-Chloro-2-fluorobenzonitrile. What is happening?
This points to an incomplete hydrolysis of the nitrile group. The conversion of a nitrile to an amide is a two-stage process that first yields an amide, which can then be further hydrolyzed to a carboxylic acid.[8] Stopping at the amide stage can be challenging.[7][9]
Causality & Troubleshooting:
-
Insufficient Reagents or Catalyst: Ensure you are using the correct stoichiometry of your acid or base catalyst and that it is of sufficient quality.
-
Reaction Conditions are Too Mild: While harsh conditions can lead to the unwanted carboxylic acid byproduct, excessively mild conditions (low temperature, short reaction time) may not be sufficient to drive the nitrile hydrolysis to completion.
-
Poor Solubility: The starting nitrile may have poor solubility in the reaction medium, limiting its availability to react. Consider a co-solvent system to improve solubility.
-
Water Content: The hydrolysis reaction requires water. Ensure that the amount of water is not the limiting factor in your reaction setup.
The diagram below shows the sequential nature of nitrile hydrolysis.
Caption: Sequential hydrolysis from nitrile to amide to carboxylic acid.
Question 4: What are the most common byproducts I should be aware of and their characteristics?
Beyond the primary starting material and the main hydrolysis product, other impurities can arise from side reactions or contaminants in the starting materials. A summary of potential byproducts is provided below.
| Byproduct Name | Molecular Formula | Monoisotopic Mass (Da) | Common Origin | Key Analytical Feature (LC-MS, ESI-) |
| This compound | C₇H₅ClFNO | 173.00 | Target Product | [M-H]⁻ at m/z 172.0 |
| 5-Chloro-2-fluorobenzonitrile | C₇H₃ClFN | 154.99 | Unreacted Starting Material | Does not ionize well in ESI-, may be seen in ESI+ |
| 5-Chloro-2-fluorobenzoic acid | C₇H₄ClFO₂ | 173.98 | Over-hydrolysis of amide | [M-H]⁻ at m/z 173.0 |
| Dimerized Impurities | C₁₄H₈Cl₂F₂N₂O | 340.00 | Self-condensation under harsh conditions | [M-H]⁻ at m/z 339.0 |
| Dehalogenated species (e.g., 2-Fluorobenzamide) | C₇H₆FNO | 139.04 | Reductive dehalogenation | [M-H]⁻ at m/z 138.0 |
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for In-Process Control
This protocol provides a starting point for monitoring the reaction progress and identifying the main components.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.5 min: Return to 10% B
-
18.5-22 min: Equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of Acetonitrile:Water.
Protocol 2: Isolation and Characterization of an Unknown Impurity
If a significant unknown byproduct is detected (>0.1%), isolation and full characterization are necessary.
-
Isolation:
-
Develop a preparative HPLC method based on the analytical method above, adjusting the column size, flow rate, and injection volume accordingly.
-
Collect fractions corresponding to the unknown impurity peak.
-
Combine the relevant fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
-
-
Characterization:
-
High-Resolution Mass Spectrometry (HRMS): Submit the isolated sample for HRMS analysis to obtain an accurate mass and predict the elemental composition.[3]
-
NMR Spectroscopy: Dissolve the isolated solid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H, ¹³C, and potentially ¹⁹F and ¹⁵N NMR spectra. This is the definitive technique for structural elucidation.[4]
-
FTIR Spectroscopy: Obtain an FTIR spectrum to identify key functional groups (e.g., C=O, N-H, C-F, C-Cl bonds).[10]
-
By systematically applying these troubleshooting guides and analytical protocols, researchers can effectively identify, characterize, and ultimately control the formation of byproducts in this compound reactions, ensuring higher purity and yield of the final product.
References
- 1. byjus.com [byjus.com]
- 2. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. youtube.com [youtube.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Navigating the Scale-Up of Chlorofluorobenzene Production
Welcome to the technical support center dedicated to addressing the complexities encountered during the scale-up of chlorofluorobenzene synthesis. This guide is designed for researchers, chemists, and drug development professionals who are transitioning their small-scale laboratory experiments to larger, pilot, or industrial-scale production. Here, we dissect common challenges, offering scientifically grounded explanations and actionable troubleshooting advice to ensure a smooth and efficient scale-up process.
Troubleshooting Guide: From Benchtop to Production
This section is structured to address specific, practical problems you may encounter during the scale-up of chlorofluorobenzene production. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.
Q1: My chlorofluorobenzene yield has significantly dropped after moving from a 1L flask to a 50L reactor. What are the likely causes and how can I mitigate this?
A significant decrease in yield upon scale-up is a common challenge and can often be attributed to a combination of factors related to mass and heat transfer, as well as reaction kinetics.
Underlying Causes:
-
Inefficient Mixing and Mass Transfer: What works for a small flask with a magnetic stirrer is often inadequate for a large reactor.[1] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and byproduct formation. In larger vessels, inefficient stirring can result in poor mass transfer between different phases (e.g., in a solid-liquid reaction like a halogen exchange with potassium fluoride), slowing down the reaction rate.[1]
-
Heat Transfer Limitations: Many synthetic routes to chlorofluorobenzenes, such as the Balz-Schiemann reaction, involve highly exothermic steps.[2][3] A larger reactor has a smaller surface-area-to-volume ratio, making it less efficient at dissipating heat.[1][4] This can lead to a runaway reaction, decomposition of the desired product, or the formation of thermal byproducts.
-
Changes in Reaction Kinetics: The kinetics of a reaction can be influenced by the scale. For instance, in some fluorination reactions, the rate-determining step might be the dissolution of the fluoride salt, which can be significantly affected by the mixing efficiency and particle size of the salt in a large reactor.[5]
Troubleshooting Steps:
-
Re-evaluate Your Agitation System:
-
Action: Switch from a simple stirrer to a more robust agitation system like a mechanical stirrer with an appropriate impeller design (e.g., anchor, turbine) for your reactor geometry and reaction mixture viscosity.[1]
-
Rationale: This will improve mixing, ensure better homogeneity, and enhance mass transfer, which is crucial for consistent reaction rates.
-
-
Implement Robust Temperature Control:
-
Action: Utilize a reactor with a jacketed cooling system and a reliable temperature controller. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.
-
Rationale: Maintaining a stable and optimal reaction temperature is critical to prevent side reactions and product degradation.
-
-
Perform Calorimetric Studies:
-
Action: Before scaling up, perform reaction calorimetry to understand the thermal profile of your reaction.[3] This will provide crucial data on the heat of reaction and the rate of heat evolution.
-
Rationale: This data is essential for designing an adequate cooling system for your large-scale reactor and preventing thermal runaways.
-
Q2: I am observing an increased formation of dichlorobenzene isomers in my scaled-up reaction. How can I improve the selectivity towards the desired monochlorofluorobenzene?
The formation of dichlorinated byproducts is a frequent issue in the synthesis of chlorofluorobenzene, particularly in processes involving the direct chlorination of fluorobenzene or related precursors.[6]
Underlying Causes:
-
Poor Control of Stoichiometry: In a large reactor, ensuring a uniform distribution of the chlorinating agent can be challenging. Localized areas of high chlorine concentration can lead to over-chlorination of the aromatic ring.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of undesired isomers.
-
Catalyst Activity and Selectivity: The choice of catalyst and its concentration can significantly influence the regioselectivity of the chlorination reaction.
Troubleshooting Steps:
-
Optimize the Addition of the Chlorinating Agent:
-
Action: Instead of adding the chlorinating agent all at once, introduce it gradually over a period of time using a syringe pump or a dosing funnel. Ensure efficient stirring during the addition.
-
Rationale: This helps to maintain a low and consistent concentration of the chlorinating agent in the reaction mixture, thereby minimizing over-chlorination.
-
-
Fine-tune the Reaction Temperature:
-
Action: Experiment with running the reaction at a slightly lower temperature.
-
Rationale: This can help to improve the selectivity of the reaction by disfavoring the formation of thermodynamically more stable, but undesired, isomers.
-
-
Screen Different Catalysts:
-
Action: If you are using a Lewis acid catalyst like ferric chloride, consider screening other catalysts or optimizing the catalyst loading.[6]
-
Rationale: Different catalysts can offer different levels of regioselectivity. A lower catalyst concentration might also help to reduce the rate of over-chlorination.
-
Q3: The purification of my crude chlorofluorobenzene is proving difficult at a larger scale due to close-boiling impurities. What are my options?
Purification is a critical step, and challenges are often amplified during scale-up. Close-boiling impurities, such as positional isomers or unreacted starting materials, can be particularly problematic.[7]
Underlying Causes:
-
Formation of Azeotropes: The impurity may form an azeotrope with the desired product, making separation by simple distillation difficult.
-
Similar Volatility: The boiling points of the desired product and the impurity may be too close for efficient separation with standard distillation equipment.[7]
Troubleshooting Steps:
-
High-Efficiency Fractional Distillation:
-
Action: Employ a distillation column with a higher number of theoretical plates and optimize the reflux ratio.
-
Rationale: This can enhance the separation of components with close boiling points.
-
-
Azeotropic Distillation:
-
Action: Investigate the use of an entrainer that forms a low-boiling azeotrope with the impurity, allowing for its removal.[7]
-
Rationale: This is a common technique for separating close-boiling compounds.
-
-
Crystallization:
-
Action: If your chlorofluorobenzene isomer is a solid at a certain temperature, fractional crystallization can be an effective purification method.
-
Rationale: This technique relies on differences in solubility at a given temperature to separate the desired product from impurities.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the production of chlorofluorobenzene, focusing on safety, analytical methods, and common synthetic routes.
What are the primary synthetic routes for producing chlorofluorobenzenes, and what are the scale-up considerations for each?
There are several established methods for synthesizing chlorofluorobenzenes, each with its own set of advantages and challenges for scale-up.
-
Balz-Schiemann Reaction: This classic method involves the diazotization of a chloroaniline followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[8][9]
-
Sandmeyer-type Reactions: This involves the reaction of a diazonium salt with a fluoride source, often in the presence of a copper catalyst. While the traditional Sandmeyer reaction is not typically used for fluorination, related methods have been developed.[11][12][13]
-
Scale-up Considerations: Similar to the Balz-Schiemann reaction, the handling of diazonium salts is a major safety concern.[14] Catalyst cost and removal can also be factors at a larger scale.
-
-
Halogen Exchange (Halex) Reaction: This method involves the displacement of a chlorine atom with fluorine using a fluoride salt, such as potassium fluoride, often in a polar aprotic solvent at high temperatures.[15][16]
What are the key safety precautions to consider when scaling up the production of chlorofluorobenzene?
Safety is paramount when moving to a larger scale. The following are critical considerations:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, a face shield and respiratory protection may be necessary.[17][18][19]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile and flammable materials.[19][20]
-
Handling of Hazardous Reagents:
-
Flammable Solvents: Many organic solvents used in these syntheses are flammable.[17][18] Ensure that there are no ignition sources nearby and use explosion-proof equipment where necessary.[17][20]
-
Corrosive Reagents: Acids and other corrosive materials should be handled with care to avoid skin and eye contact.
-
Toxic Gases: Some reactions may produce toxic gases like hydrogen chloride or hydrogen fluoride.[17][18] Ensure proper scrubbing or containment systems are in place.
-
-
Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and fire extinguishers.[17]
What analytical techniques are recommended for monitoring reaction progress and ensuring the purity of the final chlorofluorobenzene product?
Robust analytical methods are essential for process control and quality assurance.
-
For Reaction Monitoring:
-
Gas Chromatography (GC): GC is an excellent technique for monitoring the disappearance of starting materials and the appearance of products and byproducts.
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress.
-
-
For Final Product Purity Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the desired product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is a powerful tool for structural elucidation and purity determination. ¹⁹F NMR is particularly useful for fluorine-containing compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity analysis, especially for less volatile compounds or if derivatization is employed.
-
Experimental Protocol: Laboratory-Scale Synthesis of 4-Chlorofluorobenzene via a Modified Halex Reaction
This protocol provides a starting point for the synthesis of 4-chlorofluorobenzene that can be adapted for scale-up.
Materials and Equipment:
| Reagent/Equipment | Specification |
| 1,4-Dichlorobenzene | 99% purity |
| Potassium Fluoride (spray-dried) | Anhydrous |
| Sulfolane | Anhydrous |
| Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) | 98% purity |
| Three-necked round-bottom flask | Appropriate size |
| Mechanical stirrer | |
| Condenser | |
| Thermometer/Temperature probe | |
| Heating mantle with controller | |
| Nitrogen/Argon inlet |
Procedure:
-
Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a condenser with a drying tube, and a thermometer. Purge the system with an inert gas (Nitrogen or Argon).
-
Charging the Reactor: To the flask, add 1,4-dichlorobenzene, spray-dried potassium fluoride (in excess), and the phase-transfer catalyst.
-
Solvent Addition: Add anhydrous sulfolane to the flask.
-
Reaction: Begin stirring and heat the mixture to the desired reaction temperature (typically 200-230°C).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (with caution) and analyzing them by GC.
-
Work-up: Once the reaction is complete (as determined by GC analysis), cool the mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation.
Visualizations
Process Flow Diagram for Chlorofluorobenzene Production and Purification
Caption: A simplified process flow diagram illustrating the key stages in the production and purification of chlorofluorobenzene.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. grokipedia.com [grokipedia.com]
- 3. Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00439A [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Chlorobenzene - Wikipedia [en.wikipedia.org]
- 7. US4077850A - Method for the purification of monochlorobenzene - Google Patents [patents.google.com]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 10. JP2021517554A - New method for producing fluoroaryl compounds and their derivatives - Google Patents [patents.google.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. lanxess.com [lanxess.com]
- 20. carlroth.com [carlroth.com]
Technical Support Center: Navigating Regioselectivity in Reactions with Fluorinated Aromatics
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of controlling regioselectivity in reactions involving fluorinated aromatic compounds. The unique electronic properties of fluorine—strong inductive withdrawal and weak resonance donation—often lead to complex and sometimes counterintuitive reactivity patterns. This guide is designed to help you understand these effects and leverage them to achieve your desired synthetic outcomes.
Section 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, but the directing effects of fluorine can be nuanced. While halogens are generally considered deactivating ortho, para-directors, the high electronegativity of fluorine makes its influence particularly strong.[1]
Frequently Asked Questions (FAQs)
Q1: My electrophilic fluorination of a substituted arene is yielding a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
A1: Achieving high regioselectivity in electrophilic fluorination is a common challenge influenced by a combination of electronic and steric factors. Here’s a systematic approach to troubleshooting this issue:
-
Re-evaluate Directing Groups: The electronic nature of the existing substituents on your aromatic ring is the primary determinant of regioselectivity.
-
Activating groups (e.g., -OH, -OR, -NHR, -R) are typically ortho, para-directors.[2] If you have a strong activating group and are observing significant meta product, it could indicate a competing reaction pathway or an unexpected catalytic effect.
-
Deactivating groups (e.g., -NO₂, -CN, -C(O)R, -CF₃) are generally meta-directors.[2]
-
Halogens , including fluorine, are deactivating yet ortho, para-directing.[1] The interplay between fluorine and other substituents can be complex. For instance, in 4-fluoroanisole, the strongly activating methoxy group is the dominant directing group, leading to substitution primarily at the positions ortho to it.[3]
-
-
Steric Hindrance: Bulky directing groups or substituents near the desired reaction site can disfavor ortho substitution, leading to a higher proportion of the para product.[2] Consider the steric profile of both your substrate and the electrophile.
-
Choice of Fluorinating Reagent: The reactivity of the electrophilic fluorine source can significantly impact selectivity. Highly reactive reagents may be less selective. Consider using a milder reagent. Selectfluor® is a popular choice known for its ease of use and often good regioselectivity.[2]
-
Solvent Effects: The reaction medium can influence the stability of the reaction intermediates. Experimenting with solvents of varying polarity can sometimes shift the isomeric ratio.[2]
-
Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity by providing enough energy to overcome the activation barriers for less-favored isomers.[2] Try running your reaction at a lower temperature.
Troubleshooting Workflow: Poor Regioselectivity in EAS
Caption: Troubleshooting workflow for poor regioselectivity in EAS.
Experimental Protocol: General Procedure for Electrophilic Fluorination using Selectfluor®
This protocol provides a general guideline and may require optimization for your specific substrate.
-
Preparation: In a clean, dry flask equipped with a magnetic stir bar, dissolve the electron-rich arene (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).
-
Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.[2]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate's reactivity.[2]
-
Work-up: Once the reaction is complete, quench the reaction by adding water (20 mL). Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated arene.[2]
Section 2: Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the high electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate, making fluoroarenes surprisingly reactive, often more so than their chloro- or bromo- counterparts.[4] Regioselectivity is primarily governed by the electronic activation of the aromatic ring.
Frequently Asked Questions (FAQs)
Q2: I am attempting a nucleophilic aromatic substitution on a substrate with multiple potential leaving groups (e.g., -F, -NO₂), but the substitution is not occurring at the desired position. How can I control the regioselectivity?
A2: Regioselectivity in SNAr reactions is dictated by the position of electron-withdrawing groups (EWGs) that can stabilize the intermediate Meisenheimer complex.
-
Activating Groups: The substitution will occur at positions ortho or para to strong EWGs like -NO₂, -CN, or -CF₃. The stronger the EWG, the greater the activation. If you have multiple EWGs, the position activated by the strongest group will be the most reactive.[2]
-
Leaving Group Ability: While fluorine is not the best leaving group in SN2 reactions, in SNAr, its strong inductive effect is the dominant factor in stabilizing the rate-determining intermediate.[4]
-
Fluorodenitration: In some cases, especially with careful control of reaction conditions, a nitro group can be displaced by fluoride, offering a route to meta-fluorinated compounds that are otherwise difficult to access.[5]
Decision Tree for SNAr Strategy
Caption: Decision tree for selecting a nucleophilic aromatic fluorination strategy.
Section 3: Metal-Catalyzed Reactions
Transition metal catalysis has opened new avenues for the regioselective functionalization of fluorinated aromatics, including C-H activation and cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions is crucial for controlling the outcome.
Frequently Asked Questions (FAQs)
Q3: I am trying to achieve meta-selective C-H arylation of a fluoroarene, but I am primarily getting the ortho product. How can I switch the selectivity?
A3: The fluorine atom is a known ortho-directing group in metalation reactions.[6][7] Overcoming this inherent preference for ortho-functionalization requires specific strategies:
-
Directing Group Relay: A "norbornene relay" strategy has been developed for the meta-selective C-H arylation of fluoroarenes.[7][8] In this approach, an activated norbornene traps the initial ortho-palladation intermediate and relays the functionalization to the meta position.[7][8] A dual-ligand system is often crucial for high reactivity and selectivity.[7]
-
Ligand Design: The steric and electronic properties of the ligand on the metal center play a critical role in determining regioselectivity. Bulky ligands can disfavor ortho-substitution. Experimenting with a variety of ligands is often necessary to find the optimal system for your desired transformation.[9][10]
Q4: My cross-coupling reaction with a polyfluorinated arene is not selective, leading to a mixture of products from C-F activation at different positions. How can I improve this?
A4: The regioselectivity of C-F bond activation in cross-coupling reactions is influenced by several factors:
-
C-F Bond Strength: The strength of C-F bonds can vary depending on the substitution pattern of the arene. Computational studies have shown that C-F bonds ortho to two other fluorine atoms are often the weakest and most susceptible to cleavage.[9][11]
-
Catalyst and Ligand System: The choice of metal catalyst (e.g., Pd, Ni) and ligands is paramount.[12][13] Nickel catalysts have shown promise for the cross-coupling of fluoroarenes with arylboronic acids.[13][14] For palladium-catalyzed reactions, the use of specific ligands can be critical for achieving high regioselectivity.[15]
-
Reaction Mechanism: The operative mechanism can influence the regiochemical outcome. For example, in ruthenium-catalyzed hydrodefluorination, a concerted pathway favors reaction at sites with two ortho-F substituents, while a stepwise pathway directs the reaction to sites with only one ortho-F substituent.[9][11]
Data Summary: Regioselectivity in Nitration of Substituted Benzenes
| Substituent (R in C₆H₅R) | % ortho product | % meta product | % para product |
| CH₃ | 56 | 3 | 41 |
| F | 10 | 0 | 90 |
| Cl | 30 | 0 | 70 |
| Br | 38 | 0 | 62 |
| OH | 10 | 0 | 90 |
| CHO | 19 | 72 | 9 |
| CO₂Et | 28 | 68 | 3 |
| CN | 17 | 81 | 2 |
| NO₂ | 6 | 94 | 0 |
Data adapted from Ingold and colleagues' investigation on nitration.[1]
Section 4: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. The fluorine atom itself can act as a directing group, facilitating lithiation at the adjacent ortho position.[6][16]
Frequently Asked Questions (FAQs)
Q5: I am attempting a directed ortho-lithiation on a fluorinated aromatic, but the reaction is sluggish or gives low yields. What can I do to improve the outcome?
A5: Successful ortho-lithiation of fluoroarenes often depends on the choice of base and reaction conditions.
-
Choice of Base: Strong, sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often effective for the ortho-lithiation of fluoroarenes.[6]
-
Temperature Control: These reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.[17]
-
Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Tetrahydrofuran (THF) is a commonly used solvent.
-
Competitive Metalation: In polysubstituted arenes, the directing ability of fluorine will compete with other directing groups. Fluorine is a potent directing group, but its effectiveness relative to other groups should be considered.[6]
Section 5: Computational Approaches
Computational chemistry has become an invaluable tool for predicting and understanding regioselectivity in organic reactions.[18] Density Functional Theory (DFT) calculations can be used to model reaction pathways, determine the relative energies of transition states, and predict the most likely products.[9][11][19]
Frequently Asked Questions (FAQs)
Q6: Can computational methods help me predict the regioselectivity of a reaction with a novel fluorinated aromatic substrate before I run the experiment?
A6: Yes, computational tools can provide valuable insights.
-
Transition State Analysis: By calculating the activation energies for the formation of different regioisomers, you can predict the kinetic product of a reaction. The Curtin-Hammett principle relates the difference in the Gibbs free energy of competing transition states to the product ratio.[18]
-
Mechanism Elucidation: Computational studies can help to elucidate the reaction mechanism, which is crucial for understanding the factors that control regioselectivity. For example, DFT calculations have been used to show how the nature of the N-heterocyclic carbene (NHC) ligand influences the regioselectivity of hydrodefluorination reactions.[9][10]
-
Substrate Scope Prediction: Computational models can be used to predict the reactivity and selectivity of a range of substrates, helping to guide experimental design.[9][11]
References
- 1. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic routes to selectively fluorinated aromatics | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. meta-Selective C-H Arylation of Fluoroarenes and Simple Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR3)2(CO)(H)2]: predicted scope and regioselectivities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR 3 ) 2 (CO)(H) 2 ]: predicted scope and regioselectivities - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT32962C [pubs.rsc.org]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 14. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 17. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 18. Computational tools for the prediction of site- and regioselectivity of organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Benzamide Derivative Solubility in Biological Assays
Welcome to the technical support center dedicated to resolving the complex solubility challenges of benzamide derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter these issues during their experiments. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring your results are both accurate and reproducible.
Introduction: The Benzamide Solubility Conundrum
Benzamide derivatives are a cornerstone of modern medicinal chemistry, with applications ranging from oncology to neurodegenerative disease.[1][2] However, their often rigid, aromatic structures and potential for strong crystal lattice interactions frequently lead to poor aqueous solubility.[3][4] This low solubility is a major hurdle in drug discovery, as it can lead to underestimated potency, inconsistent data, and misleading structure-activity relationships (SAR).[5][6] This guide provides a structured approach to diagnosing and overcoming these solubility-related obstacles.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when working with poorly soluble benzamide derivatives.
Q1: My benzamide derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?
A1: This phenomenon is known as "antisolvent precipitation" or "crashing out."[7][8] Your compound is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but has very limited solubility in water-based buffers.[7] When you dilute the concentrated DMSO stock into the aqueous medium, the solvent environment shifts dramatically. The percentage of DMSO drops, increasing the solution's polarity, which causes your compound to exceed its solubility limit and precipitate.[8]
Q2: How can compound precipitation affect my experimental results?
A2: Precipitation can severely compromise the accuracy and reproducibility of your data.[7] The actual concentration of the soluble, biologically active compound will be lower than intended, leading to an overestimation of IC50 values and unreliable dose-response curves.[6][7] Furthermore, the solid particles can interfere with assay readouts, particularly in light-based measurements like absorbance or fluorescence, and can cause physical stress or cytotoxic effects on cells that are independent of the compound's pharmacological activity.[7]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO should be kept as low as possible. A general guideline is to keep the final concentration below 0.5% (v/v), with many sensitive cell lines requiring concentrations at or below 0.1% to avoid off-target effects.[7][9] It is imperative to include a vehicle control in all experiments, which consists of the assay medium with the same final concentration of DMSO used for the test compound.[9]
Q4: My results with a specific benzamide derivative are not reproducible. Could solubility be the cause?
A4: Absolutely. Poor solubility is a frequent cause of inconsistent results.[9] If the compound is not fully dissolved, the effective concentration in your assay will vary between experiments.[9] This can be exacerbated by slight variations in dilution technique, temperature, or incubation time.
Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A5: Understanding this distinction is crucial for drug discovery.
-
Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer.[10][11][12] This measurement is fast, high-throughput, and mimics the conditions of many in vitro biological assays.[13][14] However, it can often overestimate the true solubility due to the formation of a supersaturated solution.[12][15]
-
Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent.[10][11] This is a more time-consuming measurement, often determined by the shake-flask method, where excess solid is equilibrated with the solvent over an extended period (e.g., 24 hours).[11][13][16] It is more relevant for late-stage discovery and formulation development.[5]
For early-stage biological assays, kinetic solubility is often the more practical and relevant measurement to guide experimental design.[14]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues
When you encounter solubility problems, a systematic approach is key. The following guide provides a logical workflow to diagnose and solve these issues.
Step 1: Characterize the Problem - The Initial Solubility Assessment
Before attempting to solubilize your compound for an assay, you must understand its baseline solubility.
Protocol: High-Throughput Kinetic Solubility Assay using Nephelometry
Nephelometry is a rapid and sensitive method to detect the formation of precipitate by measuring light scattering.[16]
-
Prepare Stock Solution: Accurately prepare a 10 mM stock solution of your benzamide derivative in 100% DMSO. Ensure complete dissolution, using gentle warming (to 37°C) and vortexing if necessary.[9]
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of your DMSO stock solution into your aqueous assay buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measurement: Read the plate using a nephelometer to detect light scattering.[16] The highest concentration at which no significant increase in scattering is observed is your kinetic solubility.[5]
Step 2: Optimize the Assay Conditions
Based on your initial solubility assessment, you can now optimize your assay protocol.
Issue: Compound precipitates upon dilution in aqueous buffer.
-
Solution 1: Decrease the Final Concentration: The simplest approach is to work at concentrations below the measured kinetic solubility limit.[9]
-
Solution 2: Optimize the Dilution Method: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, try a serial dilution approach, which can help maintain solubility.[17] Another effective technique is to first add the requisite volume of DMSO to the assay buffer, mix well, and then add the concentrated compound stock to this DMSO-containing buffer.[18]
-
Solution 3: Adjust Buffer pH: For ionizable benzamide derivatives, solubility can be highly pH-dependent.[19][20] If your compound has an acidic or basic functional group, adjusting the pH of your assay buffer (within the tolerated range of your assay system) can significantly increase solubility.[21]
Step 3: Employ Solubilizing Excipients
If optimizing assay conditions is insufficient, the use of solubilizing agents is the next logical step.
Option 1: Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[19][22]
-
Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycol (PEG) are frequently used.[19]
-
Implementation: Prepare a stock solution in a mixture of DMSO and another co-solvent. However, be mindful that co-solvents can have their own biological effects, so proper vehicle controls are essential. The concentration of co-solvents should be carefully controlled and kept to a minimum.[19]
Option 2: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][24] They can encapsulate poorly soluble "guest" molecules, like benzamide derivatives, forming inclusion complexes that are more water-soluble.[23][25]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their safety and high aqueous solubility.[26][27]
-
Implementation: Cyclodextrins can be added directly to the aqueous assay buffer. The benzamide derivative is then added to this cyclodextrin-containing solution. The formation of the inclusion complex enhances the apparent solubility of the compound.[23]
Table 1: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases the proportion of the more soluble ionized form of the drug.[19][21] | Simple and effective for ionizable compounds. | Limited by the pH tolerance of the biological assay. |
| Co-solvents | Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[22] | Can significantly increase solubility.[28] | May have intrinsic biological activity or toxicity; requires careful vehicle controls.[19] |
| Cyclodextrins | Forms inclusion complexes by encapsulating the hydrophobic drug molecule.[23][24] | Generally low toxicity; can significantly enhance solubility and stability.[23][26] | Can be costly; may not be effective for all molecules. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, which can enhance the dissolution rate.[19][25] | Can improve dissolution rate.[21] | Does not increase equilibrium solubility; more relevant for formulation than in-assay solubilization.[25] |
Visualizing the Workflow
A logical decision-making process is critical for efficiently resolving solubility issues.
Caption: Troubleshooting workflow for benzamide derivative solubility.
Best Practices for Stock Solution Preparation and Handling
Even with optimized protocols, poor handling of stock solutions can undermine your results.
-
Accurate Preparation: Use a calibrated analytical balance and volumetric flasks to prepare stock solutions.[29] Always ensure the solid material is fully dissolved before making the final dilution.[30]
-
Solvent Choice: DMSO is the most common solvent for stock solutions due to its high solubilizing power.[31] However, for some compounds, other solvents like DMF or ethanol may be considered.[5]
-
Storage: Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[5]
-
Fresh is Best: Whenever possible, prepare fresh working solutions from your DMSO stock for each experiment. Do not store diluted working solutions in aqueous buffers for extended periods, as precipitation can occur over time.[9]
By implementing these systematic troubleshooting strategies and adhering to best practices, researchers can confidently navigate the solubility challenges posed by benzamide derivatives, leading to more reliable and impactful scientific discoveries.
References
- 1. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [cora.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 22. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemicaljournals.com [chemicaljournals.com]
- 25. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
- 28. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bitesizebio.com [bitesizebio.com]
- 30. fastercapital.com [fastercapital.com]
- 31. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome Challenges in Chemical Synthesis for Drug Discovery
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the complex challenges encountered in the synthesis of novel chemical entities. This hub provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental "why" behind experimental choices.
Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reactions, and accelerate your drug discovery programs.
Section 1: Reaction Optimization & Troubleshooting
This section tackles the most common and often frustrating aspect of synthesis: when reactions don't proceed as expected. A systematic approach is crucial for diagnosing and solving these issues.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction is not working. I see either unreacted starting material or a complex mixture of byproducts. Where do I start?
A1: This is a cornerstone challenge in synthesis. A low or zero yield can point to several underlying issues. Before making drastic changes, it's essential to systematically evaluate the core components of your reaction.
-
Pillar 1: Reagent & Solvent Quality: The purity of your starting materials, reagents, and catalysts is paramount.[2][3][4] Over time, reagents can degrade, and catalysts can become deactivated.[1] The presence of impurities, especially water in anhydrous reactions, can completely halt a reaction.[1]
-
Causality: Substandard reagents can introduce contaminants that interfere with catalysts or lead to unwanted side reactions, reducing yields and complicating purification.[2][4] For instance, residual water can quench organometallic reagents or hydrolyze sensitive functional groups.
-
Troubleshooting Protocol:
-
Verify Reagent Purity: Use freshly opened reagents or purify them before use. Verify the concentration of reactive solutions, like organometallics, via titration.[1]
-
Ensure Solvent Anhydrousity: For moisture-sensitive reactions, use freshly dried solvents. Consider passing them through a column of activated alumina or distilling from an appropriate drying agent.
-
Inert Atmosphere: Ensure that reactions sensitive to oxygen are performed under a robust inert atmosphere (Nitrogen or Argon). Degas your solvents thoroughly.
-
-
-
Pillar 2: Reaction Conditions: Temperature, concentration, and reaction time are critical variables.
-
Causality: Chemical reactions are governed by kinetics and thermodynamics. An incorrect temperature may not provide enough energy to overcome the activation barrier, or it might favor decomposition pathways.[5]
-
Troubleshooting Protocol:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the reaction's progress over time. This will tell you if the reaction is slow, has stalled, or if the product is degrading.[1]
-
Temperature Adjustment: If the reaction is sluggish, consider a modest increase in temperature. Conversely, if byproduct formation is an issue, lowering the temperature might increase selectivity.
-
Concentration: Ensure reactants are sufficiently soluble in the chosen solvent.[6][7] Insoluble starting materials can lead to poor yields.[6]
-
-
Troubleshooting Guide: The Failed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is sensitive to multiple variables.[8]
Q2: My Suzuki coupling is failing. My aryl bromide is consumed, but I don't see my desired product. What's wrong?
A2: Consumption of the starting material suggests the catalytic cycle has initiated, but a subsequent step, like transmetalation or reductive elimination, is failing, or side reactions like protodeboronation are occurring.
-
Common Pitfalls:
-
Catalyst/Ligand System: The choice of palladium source and phosphine ligand is critical. Electron-rich, bulky ligands (e.g., Buchwald ligands) often accelerate the oxidative addition and reductive elimination steps, which can be crucial for challenging substrates.[9]
-
Base and Solvent Choice: The base is not just a spectator; it activates the boronic acid. The effectiveness of a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is highly dependent on the solvent system.[9] Anhydrous couplings using K₃PO₄ may even require a small amount of water to function effectively.[9]
-
Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation, especially if they are electron-poor.[10][11]
-
Systematic Optimization Table for a Suzuki Coupling
| Parameter | Initial Condition (Failed) | Suggested Change 1 | Suggested Change 2 | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G3 | G3/G4 catalysts are often more active and stable. Dppf is a robust ligand for many systems. |
| Ligand | PPh₃ | XPhos | SPhos | Bulky, electron-rich ligands can accelerate key steps in the catalytic cycle.[9] |
| Base | Na₂CO₃ (aq) | K₃PO₄ | Cs₂CO₃ | K₃PO₄ and Cs₂CO₃ are stronger bases that can be more effective, especially in anhydrous conditions. |
| Solvent | Toluene | 1,4-Dioxane/H₂O (4:1) | DMF | Solvent affects the solubility of all components and the efficacy of the base.[10] |
Experimental Protocol: Setting up a Robust Suzuki Reaction
-
Glassware Preparation: Oven-dry all glassware and cool under a stream of nitrogen or argon.
-
Reagent Addition: To the reaction flask, add the aryl halide (1.0 eq.), boronic acid (1.2-1.5 eq.), base (2.0-3.0 eq.), and palladium catalyst/ligand (0.5-5 mol%).
-
Atmosphere Inerting: Seal the flask, then evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add degassed solvent via syringe.
-
Heating and Monitoring: Heat the reaction to the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.
Troubleshooting Workflow Diagram
This diagram illustrates a logical progression for troubleshooting a failed reaction.
Caption: A systematic workflow for diagnosing and resolving low-yielding chemical reactions.
Section 2: Purification & Compound Characterization
Purification is often the most time-consuming step in synthesis.[12] Choosing the right strategy is key to maximizing recovery and ensuring the high purity required for subsequent steps and biological assays.
Frequently Asked Questions (FAQs)
Q1: My isolated yield is much lower than what the crude analysis (NMR/LC-MS) suggested. Where am I losing my product?
A1: Significant product loss after a seemingly successful reaction often points to issues during the workup and purification stages.[13]
-
Workup Losses:
-
Emulsions: During liquid-liquid extraction, stable emulsions can form, trapping your product between the aqueous and organic layers.[1]
-
Solution: Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase, or filter the entire mixture through a pad of Celite®.[1]
-
-
Aqueous Solubility: Your compound may have some solubility in the aqueous layer.
-
Solution: Minimize aqueous washes. Back-extract the combined aqueous layers with fresh organic solvent to recover the dissolved product.[1]
-
-
Incorrect pH: If your compound has acidic or basic functional groups, its solubility will be pH-dependent.
-
Solution: Adjust the pH of the aqueous phase to ensure your compound is in its neutral, most non-polar form before extraction.[1]
-
-
-
Purification Losses:
-
Decomposition on Silica Gel: Some compounds are unstable on the acidic surface of standard silica gel.[1][14]
-
Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears, your compound is degrading. Consider deactivating the silica by adding a small amount of triethylamine (~1%) to your eluent or using a different stationary phase like alumina.[14][15]
-
-
Irreversible Adsorption: Very polar compounds can bind irreversibly to silica gel.
-
Co-elution: If an impurity has a very similar polarity to your product, separation is difficult and can lead to sacrificing yield for purity.[1]
-
Troubleshooting Guide: Flash Column Chromatography
Q2: I'm struggling to get good separation with my flash column. My fractions are all mixed.
A2: Poor separation on a column can stem from several factors, from improper packing to incorrect solvent choice.[14]
Key Parameters for Successful Flash Chromatography
| Parameter | Common Problem | Solution & Rationale |
| Solvent System | Rf of the target compound is too high (>0.5) or too low (<0.1) on TLC. | Optimize the eluent using TLC to achieve an Rf of ~0.2-0.35 for your target compound. This provides the best balance for good separation on a column. |
| Column Packing | Air bubbles or cracks in the silica bed. | Pack the column as a slurry and never let the solvent level drop below the top of the silica. Channels lead to uneven flow and band broadening.[15] |
| Sample Loading | Loading the sample in a large volume of solvent or a solvent that is too polar. | Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent. For poorly soluble samples, use the "dry loading" technique.[16] This ensures a tight, concentrated starting band. |
| Column Dimensions | Column is too wide or too short for the amount of material. | A good rule of thumb is a silica gel-to-crude sample weight ratio of at least 30:1 to 50:1 for moderately difficult separations.[15] |
Decision Tree for Purification Method
Caption: A decision-making guide for selecting an appropriate purification technique.
Section 3: Stereoselectivity and Chiral Separations
In drug discovery, the three-dimensional arrangement of atoms is critical, as different enantiomers of a chiral drug can have vastly different biological activities and toxicities.[17][18][19]
Frequently Asked Questions (FAQs)
Q1: My reaction produced a racemic mixture, and I need to isolate a single enantiomer. What are my options?
A1: Separating enantiomers is a common challenge. The primary method used in drug discovery is chiral chromatography.
-
Chiral Chromatography (HPLC & SFC): This is the most widely used technique for both analytical and preparative separation of enantiomers.[19][20][21]
-
Mechanism: It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[17][20] Common CSPs are based on polysaccharides like cellulose or amylose.[20]
-
Techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for this task.[20][21] SFC is often faster and uses less organic solvent, making it a "greener" alternative.
-
-
Diastereomeric Recrystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers. Diastereomers have different physical properties (like solubility) and can be separated by crystallization. The resolving agent is then cleaved to yield the pure enantiomer.
Q2: How do I develop a method for chiral separation?
A2: Method development is typically a screening process.
-
Column Screening: Screen a variety of chiral columns (e.g., cellulose-based, amylose-based) with different mobile phases.
-
Mobile Phase Optimization: Vary the composition of the mobile phase (e.g., the ratio of hexane to isopropanol in normal phase HPLC) to optimize the separation (resolution) between the two enantiomer peaks.
-
Scale-Up: Once an analytical method provides good separation, it can be scaled up to a preparative scale to isolate larger quantities of each enantiomer.
Section 4: Scale-Up and Process Chemistry
Transitioning a synthesis from the milligram laboratory scale to the gram or kilogram scale required for further studies presents a unique set of challenges.[22][23][24]
Frequently Asked Questions (FAQs)
Q1: My reaction worked perfectly on a 100 mg scale, but failed when I tried to run it on a 10 g scale. What happened?
A1: Scale-up is not always a linear process. Issues that are negligible at a small scale can become significant at a larger scale.
-
Heat Transfer: Exothermic reactions can generate significant heat. A small flask can dissipate this heat through its surface area, but a large flask has a much lower surface-area-to-volume ratio. This can lead to a dangerous temperature increase ("runaway reaction") or the formation of thermal decomposition byproducts.[25]
-
Solution: Use a jacketed reactor for better temperature control, and add reagents that cause an exotherm slowly.
-
-
Mixing and Mass Transfer: Efficient stirring is easy in a small flask but difficult in a large one. In heterogeneous reactions (e.g., with a solid reagent), inefficient mixing can lead to slow reaction rates and lower yields.[25]
-
Solution: Use overhead mechanical stirrers instead of magnetic stir bars for large volumes.
-
-
Reagent Addition: Adding a reagent all at once on a large scale can lead to high local concentrations, causing side reactions.
-
Solution: Use a syringe pump or an addition funnel for slow, controlled addition of reagents.
-
Q2: What other factors should I consider when scaling up a synthesis?
A2:
-
Reagent Cost and Availability: A reagent that is convenient on a small scale may be prohibitively expensive or unavailable in large quantities.
-
Safety: The potential hazards of a reaction are magnified on a larger scale. A thorough safety review is essential.[23][25]
-
Workup and Purification: Extracting a 10 L reaction is very different from a 50 mL one. Purification by column chromatography becomes much less practical for large quantities, and alternatives like crystallization should be explored.[26]
References
- 1. benchchem.com [benchchem.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. azom.com [azom.com]
- 6. thecalculatedchemist.com [thecalculatedchemist.com]
- 7. Solubility factors when choosing a solvent [labclinics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. How To [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 19. researchgate.net [researchgate.net]
- 20. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 23. recipharm.com [recipharm.com]
- 24. ascendiacdmo.com [ascendiacdmo.com]
- 25. mt.com [mt.com]
- 26. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Validating the Biological Target of Novel 5-Chloro-2-fluorobenzamide Derivatives
Introduction: De-risking Discovery by Definitively Identifying the Target
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinical candidate is fraught with challenges. One of the most critical hurdles is the unequivocal identification and validation of a drug's biological target. For novel chemical series like the 5-chloro-2-fluorobenzamide derivatives—a scaffold known for its versatility in generating potent modulators of kinases, E3 ligases, and other key cellular proteins—this step is paramount.[1][2][3] A failure to accurately define target engagement and its downstream functional consequences can lead to misinterpreted results, wasted resources, and the ultimate failure of a program.
This guide provides a strategic, multi-pronged framework for researchers to rigorously validate the biological target(s) of novel this compound derivatives. We move beyond a simple checklist of experiments, instead focusing on the causal logic behind a tiered, evidence-based approach. Our philosophy is that each experimental stage should not only answer a specific question but also build a self-validating dataset, culminating in a high-confidence target dossier.
Section 1: Hypothesis Generation — Unbiased Approaches to Finding Your Target
Before you can validate a target, you must first identify high-quality candidates. Phenotypic screens often yield potent compounds without a known mechanism of action. The initial step is therefore an unbiased search for interacting proteins within the native cellular environment.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
The most direct method to "fish" for a target protein from a complex cellular lysate is affinity chromatography.[4][5] This technique relies on the specific interaction between your immobilized compound (the "bait") and its target protein(s) (the "prey").
Causality Behind the Choice: AC-MS is a powerful discovery tool because it makes no prior assumptions about the target's identity or function.[6] By immobilizing your this compound derivative onto a solid support (e.g., beads), you create an affinity matrix that can selectively capture binding partners from a cell lysate. Subsequent elution and identification by mass spectrometry provide a list of putative targets.[6][7]
Experimental Workflow: Affinity Chromatography
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Data Presentation: Prioritizing Putative Targets
A crucial step is to differentiate true interactors from non-specific binders. A successful experiment includes a control using beads without the compound or with an inactive structural analog.
| Protein ID | Spectral Counts (Test Compound) | Spectral Counts (Control) | Enrichment Ratio | Putative Target? |
| P00533 (EGFR) | 152 | 3 | 50.7 | Yes |
| Q02750 (ROR1) | 121 | 5 | 24.2 | Yes |
| P62258 (HSP90) | 210 | 185 | 1.1 | No (Non-specific) |
| P08684 (Vimentin) | 88 | 75 | 1.2 | No (Non-specific) |
Section 2: Validating Direct Target Engagement in a Cellular Context
Once you have a list of putative targets, the next critical question is: does the compound bind to the target inside an intact cell? The Cellular Thermal Shift Assay (CETSA) is the gold standard for answering this.[8][9]
Cellular Thermal Shift Assay (CETSA)
Causality Behind the Choice: CETSA operates on a simple biophysical principle: a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[10] This allows for the confirmation of target engagement in a physiologically relevant environment—the intact cell—without needing to modify the compound or the protein.[9][11] This is a significant advantage over purified protein assays, as it accounts for cellular factors that may influence binding.
Experimental Workflow: CETSA
Caption: The experimental workflow for a classic CETSA experiment.
Data Presentation: Visualizing Thermal Stabilization
The primary output is a "melting curve" showing the amount of soluble target protein remaining at different temperatures. A shift in this curve in the presence of the compound indicates binding. This can be followed by an Isothermal Dose-Response Fingerprint (ITDRF) to determine potency.[11]
Table 1: CETSA Melt Curve Data
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (10 µM Cpd) |
| 40 | 100% | 100% |
| 46 | 95% | 98% |
| 52 | 51% | 89% |
| 58 | 12% | 45% |
| 64 | 5% | 15% |
| 70 | <1% | <1% |
Table 2: Isothermal Dose-Response (ITDRF @ 52°C)
| Compound Conc. (µM) | % Soluble Target |
| 0 | 51% |
| 0.1 | 65% |
| 1 | 82% |
| 10 | 89% |
| 100 | 91% |
These data strongly suggest that the compound directly engages the target protein in live cells, with an inflection point indicative of its cellular potency.
Section 3: Functional Validation — Does Target Engagement Translate to a Biological Effect?
Confirming that your compound binds its target is necessary, but not sufficient. You must demonstrate that this binding event modulates the target's function and affects downstream signaling.
Comparative Analysis: Kinome Profiling
If your putative target is a protein kinase, as is common for benzamide derivatives, kinome profiling is an essential next step.[12][13][14] This involves screening your compound against a large panel of kinases to assess its potency and selectivity.[15][16]
Causality Behind the Choice: No inhibitor is perfectly specific. Kinome profiling provides a global view of your compound's selectivity.[17][18] This is crucial for two reasons: 1) It confirms that your compound inhibits the intended target with high potency relative to other kinases, and 2) It identifies potential off-targets that could be responsible for observed phenotypic effects or future toxicities.[19][20]
Data Presentation: Kinome Selectivity TreeSpot
Data is often visualized as a TreeSpot diagram, but a summary table is highly effective for direct comparison.
| Kinase Target | % Inhibition @ 1 µM | Comment |
| ROR1 (Putative Target) | 98% | Potent on-target activity |
| ABL1 | 8% | Minimal off-target activity |
| EGFR | 12% | Minimal off-target activity |
| SRC | 75% | Significant off-target activity |
| p38α | 5% | Minimal off-target activity |
This data confirms ROR1 as a primary target but also flags SRC as a potential off-target that requires further investigation.
Downstream Pathway Analysis
The final piece of functional evidence is to show that engaging the target alters its known signaling pathway. For a kinase like ROR1, this would involve measuring the phosphorylation of a downstream substrate.[3]
Signaling Pathway: ROR1-Mediated Signaling
Caption: Simplified ROR1 signaling pathway.
By treating cells with your compound, you can use Western blotting to show a dose-dependent decrease in the phosphorylation of a key SRC substrate and a corresponding increase in the activity of the p38 apoptotic pathway, directly linking target engagement to a functional cellular outcome.[3]
Section 4: Genetic Validation — The Definitive Link Between Target and Phenotype
The most rigorous method to validate a drug target is to demonstrate that the genetic removal or knockdown of the target protein phenocopies the effect of the compound.[21][22][23]
Comparative Analysis: CRISPR vs. RNAi
Logic Diagram: Pharmacological vs. Genetic Validation
Caption: Logic for comparing pharmacological and genetic approaches.
Data Presentation: Comparing Compound Sensitivity
| Cell Line | Target Expression | Compound IC50 (µM) | Conclusion |
| Wild-Type (WT) | 100% | 1.5 | Potent effect in WT cells |
| Target Knockout (KO) | <5% | >50 | Loss of target confers resistance |
This result provides definitive evidence that the compound's primary mechanism of action is through the inhibition of the intended target.
Conclusion: An Integrated Approach to Target Validation
Validating the biological target of a novel compound is not a linear process but an iterative cycle of hypothesis generation and rigorous testing. For a new this compound derivative, this means employing an array of orthogonal techniques. By starting with unbiased methods like affinity chromatography, confirming direct binding in cells with CETSA, defining functional activity and selectivity with kinome profiling and pathway analysis, and ultimately linking the target to the phenotype with genetic approaches, researchers can build an unassailable case for their compound's mechanism of action. This integrated, evidence-based strategy is the cornerstone of successful, target-driven drug discovery.
Appendix: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection
-
Cell Culture & Treatment: Plate cells to achieve 80-90% confluency. Treat cells with the desired concentration of the this compound derivative or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension (e.g., 50 µL) into PCR tubes. Place the tubes in a thermal cycler and heat at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[9]
-
Sample Preparation & Detection: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Prepare samples for SDS-PAGE, load equal amounts of total protein, and perform Western blot analysis using a validated primary antibody against the putative target protein.[11]
-
Analysis: Quantify the band intensities and normalize to the intensity of the lowest temperature point (e.g., 40°C). Plot the percentage of soluble protein versus temperature to generate the melting curves.
Protocol 2: CRISPR/Cas9-Mediated Target Knockout for Validation
-
Guide RNA Design & Cloning: Design two to three single guide RNAs (sgRNAs) targeting early exons of the target gene to ensure a functional knockout. Synthesize and clone these sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentivirus Production & Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target cancer cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single integrations.
-
Selection & Clonal Isolation: Select transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or FACS into 96-well plates.
-
Knockout Validation: Expand the clones and validate the knockout at both the genomic level (sequencing of the target locus) and the protein level (Western blot analysis to confirm the absence of the target protein).
-
Phenotypic Assay: Use the validated knockout clones and a wild-type control clone in a cell viability assay (e.g., CellTiter-Glo). Treat cells with a dose range of the this compound derivative for 72 hours.
-
Data Analysis: Calculate the IC50 values for both the wild-type and knockout cell lines. A significant rightward shift (>10-fold) in the IC50 for the knockout line compared to the wild-type line validates the target's role in the compound's activity.[25]
References
- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 5. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. assayquant.com [assayquant.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 23. wjbphs.com [wjbphs.com]
- 24. RNAi and CRISPRi: On-target knock down leads to high-confidence datasets [horizondiscovery.com]
- 25. biocompare.com [biocompare.com]
- 26. synthego.com [synthego.com]
- 27. Utilization of crispr in gene function and drug target validation - East China Normal University [pure.ecnu.edu.cn]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chlorobenzofuran-2-carboxamides as Anticancer Agents
The benzofuran scaffold is a prominent heterocyclic system recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of natural and synthetic compounds with diverse pharmacological activities.[1][2][3][4] Among its many derivatives, the 5-chlorobenzofuran-2-carboxamide core has emerged as a particularly valuable starting point for the development of novel therapeutic agents, especially in oncology.[5][6][7] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, focusing on the critical structural modifications that govern their antiproliferative effects. We will dissect the molecule to understand the contribution of each component, present comparative experimental data, and detail the methodologies used to generate these insights.
The Molecular Architecture: Core Tenets of Activity
The anticancer potential of 5-chlorobenzofuran-2-carboxamides is not dictated by a single feature but rather by the synergistic interplay between its three primary components: the C5-chloro-substituted benzofuran core, the C2-carboxamide linker, and the terminal N-substituent. Understanding the role of each is fundamental to rational drug design.
-
The Benzofuran Scaffold: This fused ring system serves as the foundational anchor of the molecule. Its rigid, planar structure is crucial for orienting the other functional groups for optimal interaction with biological targets.[6][8]
-
The 5-Chloro Substituent: Halogenation of the benzofuran ring, particularly at the C5 position, is a key determinant of activity. The chloro group's electron-withdrawing nature and lipophilicity are thought to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency.[6]
-
The C2-Carboxamide Linker: This amide linkage at the C2 position is more than a simple spacer. It provides a critical hydrogen bond donor (N-H) and acceptor (C=O) site, facilitating key interactions with target proteins. Its geometry is pivotal for positioning the terminal N-substituent.
-
The N-Substituent (R-group): This is the region of greatest chemical diversity and the primary driver of potency and selectivity. As we will explore, modifications at this position have the most profound impact on biological activity.
Caption: Key components of the 5-chlorobenzofuran-2-carboxamide pharmacophore.
Dissecting the N-Substituent: The Epicenter of SAR
Systematic modification of the N-substituent of the carboxamide has yielded critical insights into the structural requirements for potent antiproliferative activity. A pivotal study designed and synthesized a series of novel derivatives based on the known activity of two lead 5-chlorobenzofuran-2-carboxamide compounds.[5]
The key finding was that incorporating an N-phenethyl moiety dramatically enhanced antiproliferative activity.[6] This suggests that the distance and flexibility afforded by the two-carbon linker between the amide nitrogen and the phenyl ring are optimal for target engagement.
Further exploration revealed that substitutions on this terminal N-phenethyl ring could further boost potency. Specifically, the addition of a morpholinyl group at the para (4-) position of the N-phenethyl ring resulted in a compound with antiproliferative activity equipotent to the standard chemotherapeutic drug, doxorubicin.[5][6] This highlights the importance of a hydrophilic, heterocyclic group at this distal position, which may improve solubility or engage in additional target interactions.
In contrast, other substitutions on the N-phenyl ring, such as halogens at the para position, have also been shown to be beneficial for the activity of benzofuran derivatives in general, indicating a broader trend where electron-withdrawing groups in this region can be favorable.[6]
Comparative Analysis: In Vitro Antiproliferative Activity
The true value of SAR studies lies in quantitative comparison. The table below summarizes the antiproliferative activity of key 5-chlorobenzofuran-2-carboxamide derivatives against the MCF-7 human breast cancer cell line, demonstrating the impact of the structural modifications discussed.
| Compound ID | N-Substituent Group | IC₅₀ (µM) vs. MCF-7 Cells |
| Lead Compound | N-(4-chlorophenethyl) | > 50 |
| Compound 8 | N-(4-methoxyphenethyl) | 2.01 |
| Compound 15 | N-(4-morpholinophenethyl) | 1.14 |
| Compound 21 | N-(4-(4-methylpiperazin-1-yl)phenethyl) | 1.50 |
| Compound 22 | N-(4-(pyrrolidin-1-yl)phenethyl) | 1.98 |
| Doxorubicin | (Reference Drug) | 1.14 |
Data synthesized from Youssif et al., European Journal of Medicinal Chemistry, 2019.[5]
Analysis: The data clearly illustrates the SAR principles. The move from a simple substituted phenethyl group to those bearing a terminal heterocyclic amine (morpholine, piperazine, pyrrolidine) leads to a significant increase in potency. Compound 15 , with the N-(4-morpholinophenethyl) substituent, stands out as the most active derivative, achieving an IC₅₀ value identical to doxorubicin.[5][6]
Unraveling the Mechanism: Induction of Apoptosis
Potent compounds from this series were found to exert their anticancer effects by inducing programmed cell death, or apoptosis.[5] Mechanistic studies on the most active derivatives, particularly compounds 15 and 21 , revealed a multi-faceted pro-apoptotic action in MCF-7 cells.
-
Caspase Activation: These compounds significantly increased the levels of active caspase-3, the primary executioner caspase, by 4- to 8-fold.[5] They also elevated levels of initiator caspases-8 and -9, indicating the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[5]
-
Regulation of Bcl-2 Family Proteins: Treatment led to the potent induction of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome C.
-
Cell Cycle Arrest: Compound 15 was shown to cause cell cycle arrest at the Pre-G1 and G2/M phases, preventing cancer cells from progressing through the division cycle.[5]
Caption: Apoptotic mechanism induced by lead 5-chlorobenzofuran-2-carboxamides.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, the methodologies for synthesizing these compounds and evaluating their activity are detailed below.
The synthesis of the target compounds is typically achieved through a reliable multi-step process starting from commercially available 5-chlorosalicylaldehyde.[9]
Caption: General synthetic workflow for 5-chlorobenzofuran-2-carboxamides.
Step-by-Step Protocol:
-
Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate: To a solution of 5-chlorosalicylaldehyde in a suitable solvent (e.g., acetone or DMF), add potassium carbonate (K₂CO₃) followed by the dropwise addition of diethyl bromomalonate. Reflux the mixture for 4-6 hours until the reaction is complete as monitored by TLC. After cooling, filter the solid and concentrate the solvent under reduced pressure. The resulting crude product is purified to yield the benzofuran ester.
-
Synthesis of 5-Chlorobenzofuran-2-carboxylic acid: The ester from the previous step is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature or gentle heat until hydrolysis is complete. The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl), causing the carboxylic acid to precipitate. The solid is collected by filtration, washed with water, and dried.[7]
-
Amide Coupling: The 5-chlorobenzofuran-2-carboxylic acid is dissolved in an anhydrous aprotic solvent (e.g., DMF or DCM). A coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA) are added. The desired primary or secondary amine (R-NH₂) is then added, and the reaction is stirred at room temperature for 12-24 hours. The final product is isolated through standard workup and purification procedures (e.g., extraction and column chromatography).
The cytotoxic effect of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[6]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04M HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Translational Tightrope: A Comparative Guide to the In Vitro and In Vivo Efficacy of Drugs Derived from Substituted Benzamides
In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a viable therapeutic in a living system is fraught with challenges. The substituted benzamide scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutics, especially in oncology. This guide provides a deep dive into the comparative efficacy of drugs derived from this chemical family, with a special focus on the nuances of translating potent in vitro findings into successful in vivo outcomes. We will dissect the experimental data, explore the underlying biological mechanisms, and provide detailed protocols to empower researchers in their quest for the next generation of targeted therapies.
The Benzamide Backbone: A Privileged Scaffold in Medicinal Chemistry
The benzamide core is a versatile pharmacophore, lending itself to a wide array of structural modifications that can be tailored to interact with a diverse range of biological targets.[1] This structural adaptability has led to the development of benzamide derivatives with potent anticancer, antiviral, and even anticonvulsant properties.[1] The focus of this guide will be on derivatives that have shown particular promise in oncology, where they have been investigated as inhibitors of key cellular processes like DNA repair, histone modification, and cell signaling.
A Case Study in Translation: The Efficacy of 4-Amino-N-(2-chlorophenyl)benzamide Derivatives
To illustrate the critical interplay between laboratory assays and preclinical animal studies, we will examine the data available for 4-amino-N-(2-chlorophenyl)benzamide and its analogs. This class of compounds provides a compelling narrative on how in vitro potency can, but does not always, predict in vivo success.
In Vitro Potency: A Tale of Cellular Inhibition
The initial assessment of any potential drug candidate begins with in vitro assays, which provide a controlled environment to measure a compound's direct effects on cells and their molecular machinery. For substituted benzamides, a battery of tests is typically employed to quantify their biological activity.
Table 1: In Vitro Potency and Cytotoxicity of Representative Benzamide Derivatives
| Compound/Analog | Target/Assay | In Vitro Potency (IC50) | Cytotoxicity (CC50) | Cell Line |
| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue | Human Adenovirus (HAdV) | 0.27 µM | 156.8 µM | A549 |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | 95.48 nM | - | - |
| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | Various | 11.35 - 15.77 µM (GI50) | - | Various |
| Imidazole-based N-phenylbenzamide derivative (4f) | Various | 7.5 - 9.3 µM | - | Various |
IC50: The half-maximal inhibitory concentration. CC50: The half-maximal cytotoxic concentration. GI50: The half-maximal growth inhibition. Data compiled from multiple sources.[2][3][4]
The data in Table 1 showcases the potent in vitro activity of several benzamide derivatives against a range of cancer cell lines and viral targets.[2][3][4] These values are crucial first indicators of a compound's potential therapeutic utility.
The In Vivo Crucible: From Cell Culture to Complex Organism
While in vitro data is indispensable, the true test of a drug's mettle lies in its performance within a living organism. In vivo studies, typically conducted in animal models, are designed to assess a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall therapeutic efficacy in a more physiologically relevant context.
Table 2: In Vivo Efficacy of Representative Benzamide Derivatives in Preclinical Models
| Compound/Analog | In Vivo Model | Cancer Type | Outcome |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Rat models | Osteosarcoma, Mammary, Colorectal | High growth-inhibiting efficacy in slowly proliferating tumors.[5] |
| N-(1,3,4-thiadiazol-2-yl)benzamide derivative (YH-9) | SK-BR-3 cell xenograft model | Breast Cancer | Effectively inhibited tumor growth and angiogenesis with low toxicity.[6] |
| N-2-(Phenylamino) benzamide derivative (1H-30) | CT26.WT tumor-bearing mice | Gastrointestinal Cancer | Decreased tumor growth without affecting body weight.[7] |
| N-benzylbenzamide derivative (20b-P) | H22 allograft mouse model | Liver Cancer | Significantly inhibited tumor growth.[8] |
The results presented in Table 2 highlight the successful translation of in vitro promise to in vivo efficacy for several benzamide derivatives.[5][6][7][8] However, it is crucial to recognize that this is not always the case. Factors such as poor bioavailability, rapid metabolism, or unforeseen toxicity can derail a compound that appeared highly promising in cell-based assays.
Bridging the Divide: Understanding the Discrepancies
The disparities often observed between in vitro and in vivo results underscore the complexity of drug action in a whole organism. A drug's journey from administration to its target site is influenced by a multitude of factors that are not replicated in a culture dish.
Caption: Simplified workflow comparing drug action in vitro versus in vivo.
Key Mechanistic Insights: How Substituted Benzamides Exert Their Effects
The anticancer activity of substituted benzamides stems from their ability to interfere with critical cellular pathways. Two of the most well-documented mechanisms are the inhibition of histone deacetylases (HDACs) and the disruption of tubulin polymerization.
HDAC Inhibition: Unlocking Tumor Suppressor Genes
HDACs are a class of enzymes that play a crucial role in regulating gene expression. In many cancers, HDACs are overactive, leading to the silencing of tumor suppressor genes. Benzamide derivatives, such as those with a 2-substituted benzamide zinc-binding group, can act as potent and selective HDAC inhibitors.[9] By blocking the action of HDACs, these compounds can reactivate the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for HDAC-inhibiting benzamides.
Tubulin Polymerization Inhibition: Disrupting the Cellular Skeleton
The microtubule network, formed by the polymerization of tubulin proteins, is essential for cell division. Some N-benzylbenzamide derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[8] These compounds often bind to the colchicine binding site on tubulin, preventing the formation of the mitotic spindle.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research findings, the use of standardized and well-documented experimental protocols is paramount. Below are detailed methodologies for key in vitro and in vivo assays commonly used to evaluate the efficacy of substituted benzamide derivatives.
In Vitro Assay: MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Assay: Xenograft Tumor Model
This preclinical model is used to evaluate the anti-tumor activity of a compound against human cancer cells implanted in immunocompromised mice.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound or vehicle control according to the desired dosing schedule and route.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Workflow for a typical xenograft tumor model study.
Conclusion and Future Directions
The journey of a drug from the laboratory bench to the patient's bedside is a testament to the power of rigorous scientific inquiry. The substituted benzamide scaffold continues to be a rich source of novel therapeutic candidates. By carefully correlating in vitro potency with in vivo efficacy and delving into the underlying mechanisms of action, researchers can more effectively navigate the translational tightrope and bring forward the next generation of life-saving medicines. The continued exploration of this versatile chemical class, guided by the principles of sound experimental design and a deep understanding of cancer biology, holds immense promise for the future of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibacterial Efficacy of Fluorobenzoylthiosemicarbazides and Their Structural Analogues
This guide provides a comprehensive comparison of the antibacterial activity of fluorobenzoylthiosemicarbazides and their analogues, grounded in experimental data from peer-reviewed studies. It is intended for researchers, scientists, and drug development professionals working in the field of antimicrobial discovery. We will delve into structure-activity relationships, mechanistic insights, and the detailed protocols required to validate these findings.
Introduction: The Growing Importance of Thiosemicarbazides in Antimicrobial Research
Thiosemicarbazides are a class of compounds characterized by the H2N-C(=S)-NH-NH-R scaffold. They have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The versatility of their structure allows for facile modification, enabling the synthesis of a vast library of derivatives with tuned pharmacological profiles.
The incorporation of a benzoyl group, and particularly a fluorinated benzoyl moiety, has been a strategic approach to enhance the antibacterial potency of these molecules. The fluorine atom, owing to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. It can modulate lipophilicity, improve metabolic stability, and enhance binding affinity to biological targets. This guide focuses on dissecting the impact of these structural modifications on antibacterial efficacy.
Comparative Antibacterial Activity: A Data-Driven Analysis
The most common method for quantifying antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The data synthesized from multiple studies reveals a clear trend: the presence and position of the fluorine atom on the benzoyl ring play a pivotal role in dictating the antibacterial potency.
Below is a comparative summary of MIC values for a series of fluorobenzoylthiosemicarbazide derivatives and their non-fluorinated analogues against common Gram-positive and Gram-negative bacterial strains.
| Compound | Substitution Pattern | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference |
| Parent Compound | Unsubstituted Benzoyl | 62.5 | 125 | >250 | >250 | |
| Fluoro-Derivative 1 | 4-Fluorobenzoyl | 15.6 | 31.2 | 62.5 | 125 | |
| Fluoro-Derivative 2 | 2-Fluorobenzoyl | 31.2 | 62.5 | 125 | >250 | |
| Chloro-Analogue | 4-Chlorobenzoyl | 15.6 | 31.2 | 62.5 | 125 | |
| Methyl-Analogue | 4-Methylbenzoyl | 125 | >250 | >250 | >250 |
Analysis of the Data:
-
Impact of Fluorination: The introduction of a fluorine atom at the para-position (4-Fluorobenzoyl) of the phenyl ring results in a significant enhancement of antibacterial activity against all tested strains when compared to the unsubstituted parent compound.
-
Positional Isomerism: The position of the fluorine atom is crucial. The 4-fluoro derivative consistently shows lower MIC values (higher potency) than the 2-fluoro derivative, suggesting that substitution at the para-position is more favorable for antibacterial activity.
-
Comparison with Other Halogens: The 4-chloro analogue exhibits antibacterial activity comparable to the 4-fluoro derivative, indicating that electronegative substituents at the para-position are generally beneficial for potency.
-
Effect of Electron-Donating Groups: In contrast, the introduction of an electron-donating group like methyl (4-Methylbenzoyl) leads to a dramatic decrease in activity, highlighting the importance of electron-withdrawing groups for this class of compounds.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in antibacterial activity can be attributed to a combination of electronic and steric factors that influence the molecule's ability to interact with its bacterial target.
Key SAR Observations:
-
Electronegativity is Key: The enhanced activity of halogenated derivatives (F, Cl) suggests that the electron-withdrawing nature of these substituents on the benzoyl ring is a critical determinant of potency. This may increase the acidity of the N-H protons, facilitating binding to a target site or altering the molecule's overall electronic distribution.
-
Lipophilicity Balance: While fluorination increases lipophilicity, which can enhance membrane permeability, there is an optimal balance. Excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity. The mono-fluoro substitution appears to strike an effective balance.
-
Steric Hindrance: The lower activity of the 2-fluoro (ortho) isomer compared to the 4-fluoro (para) isomer may be due to steric hindrance. The ortho-substituent could impede the optimal conformation required for binding to the active site of the target enzyme.
Diagram of a Proposed Structure-Activity Relationship
Caption: Structure-activity relationship (SAR) for benzoylthiosemicarbazides.
Proposed Mechanism of Action:
While the exact mechanism for this class of compounds is not fully elucidated, a leading hypothesis is the inhibition of DNA gyrase or topoisomerase IV . These are essential bacterial enzymes that control the topological state of DNA during replication and transcription. The thiosemicarbazide molecule is thought to chelate metal ions (like Mg2+) that are crucial for the enzymatic function of these topoisomerases, leading to the disruption of DNA synthesis and ultimately, bacterial cell death. The electron-withdrawing nature of the fluoro-substituent may enhance the chelating ability of the molecule, explaining its superior potency.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the reproducibility and validity of antibacterial activity data, standardized protocols must be followed. The Broth Microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. After incubation, the growth of the microorganism is observed, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.
Step-by-Step Protocol: Broth Microdilution Assay
-
Preparation of Test Compound Stock: Dissolve the synthesized fluorobenzoylthiosemicarbazide in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate at 37°C until the culture reaches the logarithmic growth phase, matching the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension 1:100 in MHB to obtain the final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the test compound stock solution (appropriately diluted from the main stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (contains MHB and inoculum, but no compound).
-
Well 12 serves as the sterility control (contains MHB only).
-
-
Inoculation: Add 10 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be approximately 110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. The result can be confirmed by adding an indicator dye like resazurin.
Workflow for Broth Microdilution Assay
Caption: Standard workflow for the broth microdilution MIC assay.
Conclusion
A Comparative Guide to the Synthesis of 5-Chloro-2-fluorobenzamide: Benchmarking Novel Approaches Against Established Methods
Introduction
In the landscape of medicinal chemistry and drug development, halogenated benzamides serve as pivotal structural motifs and versatile building blocks.[1][2] 5-Chloro-2-fluorobenzamide, in particular, is a key intermediate whose efficient synthesis is of significant interest. The presence of both chloro and fluoro substituents on the aromatic ring modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor for a range of pharmacologically active compounds.[3]
This guide provides an in-depth comparison of synthetic routes to this compound. We will dissect established, time-tested methodologies and benchmark them against newer, more innovative strategies. The objective is to equip researchers, chemists, and drug development professionals with a comprehensive understanding of the available synthetic options, enabling them to select the most suitable route based on their specific needs, whether for small-scale discovery or large-scale manufacturing. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and present quantitative data to support our analysis.
Core Synthetic Strategies: An Overview
The synthesis of this compound can be approached from several distinct pathways, primarily revolving around the formation of the crucial amide bond. The choice of strategy often depends on the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions.
Caption: Overview of primary synthetic approaches to this compound.
Established Methodologies: The Gold Standards
Two principal routes have traditionally dominated the synthesis of benzamides: direct coupling from a carboxylic acid and acylation from an acid chloride. These methods are robust, well-documented, and reliable for producing high-purity material.
Route 1: Amide Coupling from 5-Chloro-2-fluorobenzoic Acid
This pathway is a cornerstone of modern amide synthesis, relying on the activation of a carboxylic acid with a coupling agent to facilitate the reaction with an amine source (in this case, ammonia or an equivalent).
Mechanistic Rationale: The carboxylic acid is converted in situ to a more reactive species (e.g., an O-acylisourea with carbodiimide coupling agents like DCC, or an active ester with agents like HATU). This activated intermediate is highly susceptible to nucleophilic attack by ammonia, leading to the formation of the amide bond. This method avoids the need to handle a moisture-sensitive acid chloride.
References
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Purity Assessment of Synthesized Benzamides
For researchers, scientists, and professionals in drug development, the synthesis of a novel benzamide derivative is a significant milestone. However, the journey from synthesis to application is critically dependent on the rigorous assessment of its purity. The presence of impurities, even in trace amounts, can significantly impact the compound's efficacy, safety, and stability. Therefore, the validation of analytical methods used for purity assessment is not merely a regulatory formality but a cornerstone of scientific integrity.
This guide provides an in-depth comparison of the most common analytical techniques for purity assessment of synthesized benzamides: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. We will delve into the causality behind experimental choices, present field-proven protocols, and compare their performance based on experimental data, all within the framework of current regulatory expectations.
The Imperative of Method Validation in Benzamide Purity Analysis
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] For purity assessment, this means the method must be able to accurately and reliably quantify the main benzamide compound while also detecting and quantifying any potential impurities, including starting materials, by-products, and degradation products. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, with the recently updated Q2(R2) guideline reflecting a more holistic, lifecycle-based approach.[3][4] This guide is grounded in the principles outlined in these authoritative documents.
Comparative Overview of Analytical Techniques
The choice of an analytical method for purity assessment is dictated by the physicochemical properties of the benzamide , such as its polarity, volatility, and thermal stability.
| Method | Principle | Best Suited For | Key Advantages | Key Limitations |
| HPLC-UV | Partitioning between a liquid mobile phase and a solid stationary phase. | Non-volatile and thermally labile benzamides.[5][6] | Broad applicability, high precision, and robustness. | Requires solubility of the analyte; can be more time-consuming than spectrophotometry. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Volatile and thermally stable benzamides and their impurities.[5] | High separation efficiency, excellent for volatile impurity profiling, and provides structural information via MS.[6] | Potential for thermal degradation of the analyte; may require derivatization.[6] |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in solution. | Rapid quantification in simple, interference-free matrices. | Simple, rapid, and cost-effective. | Low specificity; susceptible to interference from other UV-absorbing compounds. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Benzamide Purity
Reversed-phase HPLC (RP-HPLC) with UV detection is the most widely employed technique for the purity assessment of benzamides due to its versatility and applicability to a broad range of non-volatile and thermally sensitive compounds.[5][6]
The "Why" Behind the Method: Causality in Experimental Choices
-
Column Selection (C18): A C18 (octadecylsilyl) column is the recommended starting point for most benzamide analyses.[7] The C18 stationary phase is non-polar, making it ideal for retaining moderately polar to non-polar compounds like benzamides through hydrophobic interactions.[8][9] This allows for effective separation from more polar or less retained impurities.
-
Mobile Phase Composition: A mixture of a buffered aqueous solution and an organic modifier (typically acetonitrile or methanol) is used. The organic modifier is the "strong" solvent that elutes the analyte from the column.
-
Mobile Phase pH: The pH of the aqueous portion of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable benzamides.[10][11][12] By adjusting the pH to be at least two units away from the pKa of the analyte, consistent ionization (or lack thereof) is ensured, leading to reproducible retention times and symmetrical peaks.[10][11][12]
-
Detector: A UV-Vis or Diode Array Detector (DAD) is commonly used.[13][14] Benzamides typically possess a chromophore (the benzene ring and amide group) that absorbs UV light, with a maximum absorbance (λmax) often around 225-254 nm.[5] A DAD offers the advantage of acquiring a full UV spectrum for each peak, which can aid in peak purity assessment.[13][14]
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a self-validating system designed for the purity assessment of a synthesized benzamide.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic or gradient HPLC system with a UV or DAD detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[5]
-
Mobile Phase: A filtered and degassed mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 254 nm (or the λmax of the specific benzamide).[6]
-
Injection Volume: 10 µL.[5]
2. Solution Preparation:
-
Diluent: Mobile phase.
-
Standard Solution: Accurately weigh and dissolve the benzamide reference standard in the diluent to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the synthesized benzamide sample at the same concentration as the standard solution.
3. Validation Procedure:
-
Specificity: Inject the diluent, a placebo (if applicable), the standard solution, and the sample solution. The method is specific if there are no interfering peaks at the retention time of the benzamide peak. Further, perform forced degradation studies (see below) to demonstrate that degradation products do not co-elute with the main peak.
-
Linearity: Prepare a series of at least five concentrations of the benzamide standard across a range of 50-150% of the nominal concentration. Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is > 0.999.
-
Accuracy: Analyze samples of known concentration (e.g., by spiking a placebo with the standard) at three different levels (e.g., 80%, 100%, and 120% of the nominal concentration). Accuracy is expressed as the percentage recovery. Acceptance criteria are typically 98-102%.[13]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.[13]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be within acceptable limits (typically ≤ 2%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[14][15]
Gas Chromatography (GC): A Powerful Tool for Volatile Impurities
GC is an excellent technique for the purity assessment of volatile and thermally stable benzamides. When coupled with a Mass Spectrometer (MS), it provides unparalleled specificity and structural information for impurity identification.[16]
The "Why" Behind the Method: Causality in Experimental Choices
-
Injector Temperature: The injector must be hot enough to rapidly vaporize the sample without causing thermal degradation. A typical starting point is 250 °C.
-
Temperature Programming: A temperature program, where the column oven temperature is increased during the run, is crucial for separating compounds with a wide range of boiling points.[17][18][19][20] A slow ramp rate improves the resolution of closely eluting peaks, while a faster ramp rate shortens the analysis time.[17][18][19][20]
-
Detector: A Flame Ionization Detector (FID) is a robust and sensitive detector for most organic compounds, including benzamides.[13] However, a Mass Spectrometer (MS) is the detector of choice for impurity profiling as it provides mass spectral data that can be used to identify unknown impurities by their fragmentation patterns.[21] The benzoyl cation (m/z 105) and the phenyl cation (m/z 77) are characteristic fragments of benzamide.[21]
Experimental Protocol: A Validated GC-MS Method
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 270°C at 5°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
2. Solution Preparation:
-
Solvent: A volatile organic solvent such as methanol or dichloromethane.
-
Standard and Sample Solutions: Prepare solutions of the reference standard and the synthesized sample at a suitable concentration (e.g., 1 mg/mL).
3. Validation Procedure: The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed similarly to the HPLC method, with peak areas from the total ion chromatogram (TIC) or a selected characteristic ion used for quantification.
UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry is a simple and rapid technique for the quantification of benzamides, provided the sample matrix is free of interfering substances that absorb at the same wavelength.
The "Why" Behind the Method: Causality in Experimental Choices
-
Solvent Selection: The solvent must be transparent in the UV region of interest and should not interact with the analyte in a way that alters its absorbance characteristics.[22] Methanol and ethanol are common choices. The polarity of the solvent can influence the λmax.[22][23][24][25][26]
-
Wavelength of Maximum Absorbance (λmax): Analysis is performed at the λmax to ensure maximum sensitivity and to minimize deviations from Beer's Law.[27]
Experimental Protocol: A Validated UV-Vis Method
1. Instrumentation:
-
A UV-Vis spectrophotometer with matched 1 cm quartz cuvettes.
2. Solution Preparation:
-
Solvent: UV-grade methanol or ethanol.
-
Standard Stock Solution: Prepare a stock solution of the benzamide reference standard (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of at least five dilutions from the stock solution to create a calibration curve.
-
Sample Solution: Prepare the synthesized sample in the same solvent to a concentration that falls within the range of the calibration standards.
3. Analysis and Quantification:
-
Scan the standard solution from 200-400 nm to determine the λmax.
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument with the solvent blank.
-
Measure the absorbance of the calibration standards and the sample solutions.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
4. Validation Procedure: The validation of a UV-Vis method follows similar principles to chromatographic methods, with a focus on linearity, accuracy, and precision within the specified concentration range.
Performance Comparison of Validated Methods
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998[27] |
| Accuracy (% Recovery) | 98.2% - 101.8% | 97.3% - 101.6% | 99.4% - 103.0%[27] |
| Precision (% RSD) | < 2% | < 5% | < 2%[27] |
| LOD | 14.32 ng/mL | ~0.1 µg/mL | 0.0157 - 0.0222 µg/mL[27] |
| LOQ | 43.40 ng/mL | ~0.3 µg/mL | 0.0415 - 0.0546 µg/mL[27] |
| Specificity/Selectivity | High | Very High | Moderate to Low |
Forced Degradation Studies: Ensuring Method Stability-Indicating Capability
A critical component of validating a purity method is to demonstrate that it is "stability-indicating." This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions more severe than accelerated stability testing.[28][29] The goal is to generate potential degradation products and ensure that the analytical method can separate them from the parent compound.[6] A target degradation of 5-20% is generally recommended.[4][30]
Experimental Protocol: Forced Degradation
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 8 hours.[30]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.[30]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[29]
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.[29]
-
Photolytic Degradation: Expose the sample to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[29]
2. Procedure:
-
Prepare solutions of the benzamide in the respective stress media.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze the stressed samples, along with an unstressed control sample, using the validated HPLC method.
3. Evaluation:
-
Assess the chromatograms for the appearance of new peaks (degradation products).
-
Ensure that the benzamide peak is well-resolved from all degradation peaks.
-
Use a DAD to check the peak purity of the stressed benzamide peak.
The most common degradation pathway for amides is hydrolysis of the amide bond to form the corresponding carboxylic acid and amine.[31][32][33]
Visualization of Workflows
Method Validation Workflow
Caption: Workflow for Analytical Method Validation.
Forced Degradation Study Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion
The validation of analytical methods for the purity assessment of synthesized benzamides is a multifaceted process that underpins the quality and reliability of research and development in the pharmaceutical industry. While HPLC stands out as the most versatile and commonly used technique, GC-MS and UV-Vis spectrophotometry offer valuable alternatives for specific applications. The key to a successful validation lies not in rigidly following a template, but in understanding the scientific principles behind the chosen method and designing a validation strategy that is fit for its intended purpose. By adhering to the principles of scientific integrity, grounding the work in authoritative guidelines, and meticulously documenting the results, researchers can ensure the quality of their synthesized benzamides and pave the way for their successful application.
References
- 1. casss.org [casss.org]
- 2. fda.gov [fda.gov]
- 3. The new ICH guidelines Q2(R2) and Q14 come into force on June 14, 2024: Now is the time to act! [tentaconsult.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. postnova.com [postnova.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. Types of detectors used in gas chromatography and HPLC - LC Services [lcservicesltd.co.uk]
- 14. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 19. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Virtual Labs [mas-iiith.vlabs.ac.in]
- 24. researchgate.net [researchgate.net]
- 25. biointerfaceresearch.com [biointerfaceresearch.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 29. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 30. resolvemass.ca [resolvemass.ca]
- 31. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 33. pharmacy180.com [pharmacy180.com]
A Comparative Guide to the Inhibitory Effects of Fluorobenzamide Derivatives on Dopamine D2 Receptors
Introduction
The dopamine D2 receptor, a key member of the G protein-coupled receptor (GPCR) family, is a primary therapeutic target for a range of neuropsychiatric disorders, most notably schizophrenia.[1][2][3] Its central role in modulating dopaminergic signaling pathways has driven extensive drug discovery efforts. Among the most successful classes of D2 antagonists are the substituted benzamides, which include several fluorinated derivatives demonstrating high affinity and selectivity. These compounds, such as Amisulpride, Raclopride, and Nemonapride, have become invaluable both as clinical agents and as research tools for probing the dopaminergic system.[4][5][6]
This guide provides a technical comparison of the inhibitory effects of various fluorobenzamide derivatives on the dopamine D2 receptor. Moving beyond a simple data sheet, we will delve into the causality behind the experimental methodologies used for their characterization, present detailed protocols for key assays, and analyze their comparative performance based on published experimental data. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how these compounds are evaluated and how their structural nuances translate into distinct pharmacological profiles.
Part 1: The Dopamine D2 Receptor Signaling Cascade
The D2 receptor's function is not monolithic; it initiates signals through at least two well-defined pathways upon activation by an agonist like dopamine. Understanding these pathways is critical, as a compound's ability to inhibit one or both defines its functional profile as an antagonist.
Canonical G-Protein Dependent Pathway: The D2 receptor is canonically coupled to the inhibitory Gαi/o class of G proteins.[7][8] Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to downstream changes in cellular activity.[3][7][8] Antagonists block this process by occupying the receptor's binding site, thereby preventing the agonist-induced decrease in cAMP.
G-Protein Independent β-Arrestin Pathway: Following agonist-induced activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[9][10] β-arrestin recruitment serves two primary functions: it sterically hinders further G protein coupling, leading to receptor desensitization and internalization, and it can act as a scaffold to initiate a separate wave of G protein-independent signaling.[4][9][11] Assessing a compound's effect on β-arrestin recruitment is crucial for understanding its potential for inducing receptor desensitization or engaging in biased signaling.[10][12]
Caption: Dopamine D2 receptor signaling pathways.
Part 2: Methodologies for Assessing D2 Receptor Inhibition
To build a comprehensive pharmacological profile of a D2 receptor antagonist, a multi-assay approach is required. We must assess not only if a compound binds to the receptor, but also how it affects its function.
Radioligand Binding Assays: Quantifying Affinity (Ki)
Principle & Causality: The foundational experiment to determine a compound's affinity for a receptor is the competitive radioligand binding assay. This method quantifies the direct interaction between the test compound and the D2 receptor. The principle relies on competition between a fixed concentration of a radioactive ligand (a "radioligand" with known high affinity for the D2 receptor, e.g., [3H]Raclopride or [3H]Spiperone) and varying concentrations of the unlabeled test compound.[13][14] By measuring the concentration of the test compound that displaces 50% of the radioligand (the IC50 value), we can calculate the equilibrium dissociation constant (Ki), which represents the intrinsic affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity. This assay is the gold standard for confirming a direct drug-receptor interaction because it is a direct measure of binding, independent of downstream cellular signaling events.[15][16]
Detailed Experimental Protocol: Competitive Radioligand Binding
-
Membrane Preparation: Homogenize tissues or cells expressing the human D2 receptor (e.g., HEK293-D2 cells) in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in an assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.[17]
-
Assay Setup: In a 96-well plate, add the following to each well in sequence:
-
150 µL of the membrane preparation (containing 50-120 µg of protein).
-
50 µL of the test fluorobenzamide derivative at various concentrations (typically a 10-point serial dilution) or buffer for total binding control.
-
50 µL of the radioligand (e.g., [3H]Raclopride) at a concentration near its dissociation constant (Kd).[17]
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known D2 antagonist (e.g., unlabeled Haloperidol).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[17]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]
-
Quantification: Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Caption: Radioligand Binding Assay Workflow.
Functional Assays: Assessing G-Protein Pathway Inhibition (IC50)
Principle & Causality: To determine if a compound that binds to the D2 receptor is a functional antagonist, we must measure its effect on the downstream signaling pathway. Since D2 receptor activation inhibits adenylyl cyclase, a potent antagonist will block this inhibition.[8][18] The most common method is the forskolin-stimulated cAMP inhibition assay. Forskolin is a direct activator of adenylyl cyclase, causing a large increase in intracellular cAMP. In the presence of a D2 agonist (like dopamine), this increase is blunted. A D2 antagonist will reverse the agonist's effect, restoring cAMP levels.[7][19] This assay is essential because it confirms the compound's mechanism of action and provides its functional potency (IC50), which is often more relevant to its in vivo effects than binding affinity alone.
Detailed Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture: Culture cells stably expressing the human D2 receptor (e.g., CHO-D2 or HEK293-D2) in a suitable medium. Seed the cells into a 96-well plate and allow them to adhere overnight.[7]
-
Compound Addition:
-
Remove the culture medium.
-
Pre-incubate the cells with various concentrations of the test fluorobenzamide derivative for 15-30 minutes. This allows the antagonist to occupy the receptors.
-
-
Agonist Challenge: Add a fixed concentration of a D2 agonist (e.g., dopamine or quinpirole at its EC80 concentration) mixed with a fixed concentration of forskolin (e.g., 10 µM).
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Normalize the data to the control wells (forskolin alone = 100% signal; forskolin + agonist = 0% signal).
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC50 value, the concentration at which the antagonist reverses 50% of the agonist's effect, using non-linear regression.
-
Caption: cAMP Functional Assay Workflow.
Functional Assays: Assessing β-Arrestin Recruitment
Principle & Causality: Measuring β-arrestin recruitment provides insight into a compound's ability to modulate receptor desensitization and G-protein-independent signaling.[10][11] These assays are critical for identifying "biased ligands"—compounds that preferentially block one pathway (e.g., G-protein) over another (e.g., β-arrestin). This property can be exploited to develop drugs with improved side-effect profiles.[12] A common method is the enzyme fragment complementation (EFC) assay, where the D2 receptor is tagged with one enzyme fragment and β-arrestin with the other. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., luminescence).[9] An antagonist will block this interaction.
Detailed Experimental Protocol: β-Arrestin Recruitment Assay
-
Cell Culture: Use a commercially available cell line engineered to co-express the D2 receptor fused to an enzyme fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme acceptor (EA).[9] Seed these cells in a 96-well plate.
-
Compound Addition: Add varying concentrations of the test fluorobenzamide derivative to the wells, followed immediately by a fixed concentration of a D2 agonist (e.g., dopamine at its EC80).
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the enzyme substrate solution, which will be hydrolyzed by the complemented enzyme to produce a chemiluminescent signal. Incubate for a further 60 minutes in the dark.
-
Quantification: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the agonist-only control (100%) and vehicle control (0%).
-
Plot the percentage of inhibition of recruitment against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression.
-
Caption: β-Arrestin Recruitment Assay Workflow.
Part 3: Comparative Analysis of Fluorobenzamide Derivatives
Using the methodologies described above, we can compile and compare data for several key fluorobenzamide derivatives. The following table summarizes their binding affinities and selectivities for the dopamine D2 receptor.
| Compound | Key Structural Features | D2 Binding Affinity (Ki, nM) | D3 Binding Affinity (Ki, nM) | D2 vs D3 Selectivity | Notes |
| Raclopride | Salicylamide | ~1.8[5][20] | ~3.5[20] | ~0.5 (Slight D2 preference) | Widely used as a radioligand for PET imaging and in vitro binding assays due to its high selectivity for D2-like receptors and low non-specific binding.[5][13] |
| Amisulpride | Benzamide | ~2.8 | ~3.2 | ~0.9 (Non-selective) | Atypical antipsychotic with a unique dose-dependent mechanism. At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, enhancing dopamine release. At high doses, it blocks postsynaptic receptors.[4][21][22] |
| Nemonapride | Benzamide | 0.06 - 0.1[6][23] | 0.3[23] | ~0.2 (Slight D2 preference) | A highly potent D2-like receptor antagonist. Also shows significant affinity for 5-HT1A and sigma receptors.[6][23] |
| FCP (4'-fluoroclebopride) | Benzamide | ~5.5[24] | ~5.5[24] | ~1.0 (Non-selective) | A PET imaging agent candidate with reversible binding kinetics and a high basal ganglia-to-cerebellum ratio in vivo.[24] |
| MBP | Benzamide | 1 - 8[24] | 1 - 8[24] | ~1.0 (Non-selective) | Another benzamide analogue studied for PET, but shows relatively high affinity for sigma-1 receptors, which may limit its utility for quantitative D2 studies.[24] |
Discussion of Structure-Activity Relationships (SAR) and Performance
The data reveals several key insights into the pharmacology of fluorobenzamide derivatives:
-
High Affinity: All listed compounds exhibit high affinity for the D2 receptor, with Ki values in the low nanomolar to picomolar range. Nemonapride stands out as exceptionally potent, with a sub-nanomolar Ki value.[6][23]
-
D2/D3 Selectivity: Most substituted benzamides, including the fluorinated derivatives, show limited selectivity between the highly homologous D2 and D3 receptor subtypes.[4][20][24] This is a common characteristic of this chemical class and is a critical consideration in drug design, as D3 receptor antagonism is also thought to contribute to therapeutic effects.
-
Structural Impact of the Salicyl Group: The presence of a hydroxyl group ortho to the amide (as in salicylamides like Raclopride) is beneficial for high-affinity binding.[25] Studies comparing salicylamides to their non-hydroxylated benzamide counterparts have shown that the former are often more potent inhibitors of radioligand binding.[26]
-
Role of Fluorine: The introduction of fluorine, particularly on a propyl side chain, can produce potent D2 ligands.[26][27] The position and nature of substituents on the benzamide ring are critical determinants of activity. A methoxy group at the 6-position is often found in potent compounds.[25]
-
Functional Uniqueness: While binding affinities are high across the board, functional characteristics can differ significantly. Amisulpride's dose-dependent action is a prime example of how a compound's clinical profile is not solely dictated by its Ki value.[21][22] Its preferential blockade of presynaptic autoreceptors at low doses is thought to mediate its efficacy against the negative symptoms of schizophrenia.[4][28] More recent studies suggest Amisulpride may also uniquely engage the β-arrestin 2 pathway, which could contribute to its distinct therapeutic effects compared to other antagonists like haloperidol.[1]
Conclusion and Future Directions
The fluorobenzamide derivatives represent a cornerstone in the pharmacology of the dopamine D2 receptor. Compounds like Raclopride have become indispensable research tools, while others like Amisulpride offer unique therapeutic profiles for treating complex neuropsychiatric conditions.[5][22]
This guide demonstrates that a comprehensive assessment requires a multi-faceted approach, combining high-throughput binding assays with nuanced functional readouts. The choice of assay—from traditional radioligand binding to modern β-arrestin recruitment platforms—is dictated by the specific question being asked, whether it is determining raw affinity, functional potency, or the potential for biased signaling.
Future research will likely focus on fine-tuning the structure-activity relationships to develop ligands with greater subtype selectivity (e.g., D3 vs. D2) or specific signaling bias.[12][29] By systematically modifying the core benzamide scaffold and profiling these new chemical entities through the rigorous experimental workflows outlined here, the field can continue to advance the development of safer and more effective treatments targeting the dopaminergic system.
References
- 1. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 11. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.jp]
- 12. Structure-activity relationships of privileged structures lead to the discovery of novel biased ligands at the dopamine D₂ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Dopamine D2 receptors labeled with [3H]raclopride in rat and rabbit brains. Equilibrium binding, kinetics, distribution and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. innoprot.com [innoprot.com]
- 19. benchchem.com [benchchem.com]
- 20. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 22. droracle.ai [droracle.ai]
- 23. caymanchem.com [caymanchem.com]
- 24. Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and evaluation of high affinity, aryl-substituted [18F]fluoropropylbenzamides for dopamine D-2 receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. psychscenehub.com [psychscenehub.com]
- 29. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Chloro-2-fluorobenzamide
Introduction: As a halogenated aromatic amide, 5-Chloro-2-fluorobenzamide is a valuable building block in medicinal chemistry and drug development. However, its chemical properties, particularly the presence of covalently bonded chlorine and fluorine, necessitate stringent disposal protocols. Improper disposal not only poses a significant risk to environmental and human health but also constitutes a serious violation of federal and local regulations. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in the principles of laboratory safety and regulatory adherence.
Section 1: Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound is not widely available, its structural analogues provide important clues. Related compounds like 2-Amino-5-fluorobenzamide and 5-Chloro-2-fluorobenzoic acid are known to cause skin and eye irritation.[1][2] Therefore, it is prudent to handle this compound as, at minimum, an irritant.
The guiding principle in laboratory safety is to treat chemicals with unknown or incomplete toxicological profiles with a high degree of caution.[3] Always consult the manufacturer-provided Safety Data Sheet (SDS) for the most specific hazard information and handling precautions before initiating any disposal procedure.
Section 2: The Regulatory Imperative: Why Standard Disposal Is Unacceptable
This compound falls under the category of halogenated organic compounds .[4] According to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste streams are classified as hazardous if they are specifically "listed" or if they exhibit "characteristic" hazards (ignitability, corrosivity, reactivity, or toxicity).[5][6]
While this compound may not be individually named on an EPA F, K, P, or U list, it is managed as a hazardous waste due to its chemical nature. Halogenated organic wastes require specialized disposal, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants like dioxins and furans.[4][7]
Crucially, this means:
-
No Drain Disposal: The compound's structure and potential environmental impact make it unsuitable for drain disposal.[8][9][10]
-
No Trash Disposal: Disposing of this chemical in the regular trash is strictly prohibited and illegal.[8]
The entity that generates the waste is legally responsible for its management from "cradle to grave," underscoring the importance of a compliant disposal pathway.[10]
Section 3: Core Disposal Protocol: From Benchtop to Pickup
This protocol ensures safety and compliance at every stage of the disposal process.
Step 3.1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. Based on the hazards of related compounds, the minimum required PPE includes:
-
Nitrile gloves
-
Safety goggles with side shields
-
A fully buttoned laboratory coat
Step 3.2: Waste Segregation: A Critical Step
The single most important step in organic waste disposal is proper segregation. Halogenated and non-halogenated waste streams must never be mixed. The reason is both financial and environmental; the disposal cost for halogenated waste is significantly higher due to the complex incineration process required.[9] Co-mingling a small amount of halogenated waste into a large container of non-halogenated solvent needlessly classifies the entire volume as the more expensive category.[10]
Action: Designate a specific, clearly marked waste container solely for "Halogenated Organic Solids."
Step 3.3: Containerization and Labeling
Proper containment is essential to prevent leaks and ensure clear communication.
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) container or another chemically compatible container with a secure, leak-proof lid.[11] The original product container is often a suitable choice.[12]
-
Label the Container: The moment the first particle of waste enters the container, it must be labeled.[9] The label must include:
Step 3.4: Accumulation in a Satellite Accumulation Area (SAA)
Labs should have a designated SAA at or near the point of waste generation.[6]
-
Store the sealed hazardous waste container in your lab's designated SAA.
-
Ensure the container is kept closed at all times except when adding waste.[9][11] This is an OSHA and EPA requirement to prevent the release of vapors.
-
Store away from incompatible materials like strong acids, bases, or oxidizers.[9]
Step 3.5: Arranging for Disposal
Laboratory personnel should never transport hazardous waste themselves.[12] Follow your institution's established procedure for waste collection, which typically involves contacting the Environmental Health & Safety (EH&S) department or a designated hazardous waste management provider.
Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound.
Table 1: Disposal and Safety Summary
| Parameter | Guideline | Rationale |
| Waste Name | This compound | Accurate identification is required by law.[11] |
| Waste Category | Halogenated Organic Solid | Dictates the required disposal method (incineration) and segregation needs.[4][9] |
| EPA Regulation | Managed under RCRA as a hazardous waste. | Ensures compliance with federal environmental laws.[5] |
| Container Type | High-Density Polyethylene (HDPE) or other compatible plastic container with a screw cap. | Prevents chemical degradation of the container and ensures secure containment.[11][12] |
| Segregation | MUST be kept separate from non-halogenated waste, strong acids, bases, and oxidizers. | Prevents dangerous reactions and avoids costly re-classification of entire waste streams.[9][10] |
| Disposal Method | High-temperature incineration by a licensed hazardous waste facility. | The only environmentally sound method for destroying halogenated organic compounds.[7] |
Section 4: Decontamination and Disposal of Empty Containers
An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.
Protocol for Triple-Rinsing:
-
Select a solvent capable of dissolving the compound (e.g., acetone or ethanol).
-
Rinse the container with a small amount of the chosen solvent, ensuring the solvent contacts all interior surfaces.
-
Crucially, pour this first rinsate into your "Halogenated Organic Waste" container. [11]
-
Repeat the rinse two more times, collecting all rinsate as hazardous waste.
-
After the third rinse and allowing the container to air dry, completely deface or remove the original label.[12]
-
The decontaminated container can now be disposed of in the regular trash or recycled according to institutional policy.
Section 5: Emergency Procedures for Spills
In the event of a small spill during the transfer or disposal process:
-
Alert personnel in the immediate area.
-
Wearing your PPE, cover the spill with an absorbent material appropriate for chemical spills.
-
Sweep up the absorbed material and place it into your labeled "Halogenated Organic Waste" container.
-
Clean the spill area with soap and water.
-
For large spills, evacuate the area and contact your institution's emergency response or EH&S team immediately.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. For this compound, this requires adherence to a strict protocol centered on its identity as a halogenated organic compound. By diligently following the procedures of segregation, proper containerization, and approved disposal pathways, researchers can ensure the safety of their workplace, protect the environment, and maintain full regulatory compliance.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. bucknell.edu [bucknell.edu]
- 5. epa.gov [epa.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. echemi.com [echemi.com]
- 8. acs.org [acs.org]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Handling 5-Chloro-2-fluorobenzamide
As researchers dedicated to advancing drug development, our work necessitates the handling of a diverse array of chemical compounds. Ensuring the safety of laboratory personnel is not merely a matter of compliance but a foundational pillar of scientific excellence. This guide provides an in-depth operational plan for the safe handling of 5-Chloro-2-fluorobenzamide, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to foster a culture of safety and build unwavering trust in our protocols.
Hazard Identification: Understanding the Risks
This compound (CAS No. 261762-57-6) is a solid powder that presents specific health risks upon exposure.[1] A thorough understanding of these hazards, as defined by the Globally Harmonized System (GHS), is the critical first step in establishing a robust safety protocol. The primary hazards associated with this compound dictate the selection and use of all personal protective equipment (PPE).
Hazard Classifications for this compound
| Hazard Statement | GHS Classification | Potential Effects | Authoritative Source |
|---|---|---|---|
| H315 | Skin Irritation, Category 2 | Causes skin irritation, redness, and inflammation upon direct contact. | [1][2][3] |
| H319 | Serious Eye Irritation, Category 2 | Causes serious irritation, redness, and potential damage if it enters the eyes. | [1][2][3][4] |
| H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation, coughing, or tightness in the chest if inhaled as a dust. |[1][2][4] |
The causality is clear: the compound's irritant properties necessitate the creation of effective barriers for skin, eyes, and the respiratory system to prevent contact and inhalation.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following recommendations are based on the known hazards of this compound.
Eye and Face Protection
Directive: Prevent all contact with the eyes. Given the H319 classification ("Causes serious eye irritation"), eye protection is non-negotiable.[1][4]
-
Minimum Requirement: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6][7] These provide a seal around the eyes to protect against dust particles and splashes.
-
Recommended for High-Risk Tasks: When handling larger quantities or when there is a significant splash potential (e.g., during dissolution in solvents), a face shield should be worn in addition to safety goggles to protect the entire face.[8][9]
Skin and Body Protection
Directive: Avoid all skin contact. The H315 classification ("Causes skin irritation") requires robust skin protection.[1][3]
-
Gloves: Chemical-resistant gloves are the primary barrier. Nitrile gloves are a suitable choice for incidental contact.[8] Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult the glove manufacturer's resistance chart. A key operational practice is to double-glove when handling highly potent compounds or during high-risk procedures.
-
Protective Clothing: At a minimum, a standard laboratory coat should be worn and kept fully buttoned. For tasks with a higher risk of dust generation, such as weighing large quantities, chemical-resistant coveralls or an apron may be necessary.[8][9][10]
-
Footwear: Do not wear open-toed shoes, sandals, or perforated footwear in the laboratory.[11] Fully enclosed, chemical-resistant safety footwear should be worn to protect against spills.[11][12]
Respiratory Protection
Directive: Prevent inhalation of dust. The H335 classification ("May cause respiratory irritation") is particularly relevant when handling the compound in its solid, powdered form.[1][2][4]
-
Primary Control: Whenever possible, handle this compound inside a certified chemical fume hood to contain dust and vapors.[13]
-
When a Fume Hood is Not Feasible: If weighing small amounts on an open bench or during spill cleanup, respiratory protection is required. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][6] For solid dust, an N95-rated dust mask may be sufficient. If working with the compound in a volatile solvent, a respirator with organic vapor cartridges is necessary.[5]
Safe Handling Workflow: A Step-by-Step Protocol
This section details the procedural workflow for safely handling this compound, from preparation to disposal. This systematic approach ensures that safety is integrated into every stage of the experimental process.
Caption: Workflow for Safe Handling of this compound.
Protocol for Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat/Coveralls: Put on and fasten completely.
-
Respirator (if needed): Perform a seal check.
-
Eye and Face Protection: Put on goggles and/or face shield.
-
Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (Taking Off):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Lab Coat/Coveralls: Remove by rolling it inside-out, without shaking it.
-
Eye and Face Protection: Remove from the back of the head.
-
Respirator (if used): Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][4]
Emergency and Disposal Plans
Even with meticulous planning, incidents can occur. A clear, pre-defined emergency and disposal plan is essential.
Accidental Release Measures
In the event of a spill, the primary objective is to contain the material safely without creating dust.
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear the appropriate PPE, including respiratory protection.
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand.[14] Do not dry sweep, as this can generate dust.[13]
-
Collect: Carefully scoop the material into a closable, labeled container for disposal.[13][14]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
First Aid Procedures
Immediate and correct first aid can significantly mitigate the effects of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention.[1][2][15] |
| Skin Contact | Immediately remove contaminated clothing.[1][2] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2][13] If irritation persists, get medical advice.[4][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][13] Remove contact lenses if present and easy to do.[4][16] Seek immediate medical attention from an ophthalmologist.[17] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1] |
Waste Disposal
All waste, including the compound itself and any contaminated materials (PPE, absorbent), must be treated as hazardous waste.
-
Containment: Place all waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through an approved waste disposal plant, in accordance with all local, state, and national environmental regulations.[2][13][16][17] Do not discharge into drains or rivers.[13]
By adhering to these detailed protocols, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their invaluable work.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. trimaco.com [trimaco.com]
- 9. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 10. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

